molecular formula C3H8Cl2Si B161097 Chloro(chloromethyl)dimethylsilane CAS No. 1719-57-9

Chloro(chloromethyl)dimethylsilane

Cat. No.: B161097
CAS No.: 1719-57-9
M. Wt: 143.08 g/mol
InChI Key: ITKVLPYNJQOCPW-UHFFFAOYSA-N
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Description

Chloro(chloromethyl)dimethylsilane is a useful research compound. Its molecular formula is C3H8Cl2Si and its molecular weight is 143.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-(chloromethyl)-dimethylsilane
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InChI

InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ITKVLPYNJQOCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061911
Record name Silane, chloro(chloromethyl)dimethyl-
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Molecular Weight

143.08 g/mol
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Physical Description

Liquid
Record name Silane, chloro(chloromethyl)dimethyl-
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CAS No.

1719-57-9
Record name Chloro(chloromethyl)dimethylsilane
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Record name Silane, chloro(chloromethyl)dimethyl-
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Record name Silane, chloro(chloromethyl)dimethyl-
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Record name Silane, chloro(chloromethyl)dimethyl-
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Record name Chloro(chloromethyl)dimethylsilane
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Foundational & Exploratory

An In-Depth Technical Guide to Chloro(chloromethyl)dimethylsilane: Core Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(chloromethyl)dimethylsilane, a bifunctional organosilane, is a versatile reagent in organic and materials chemistry. Its unique structure, featuring both a reactive Si-Cl bond and a C-Cl bond, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in various scientific fields.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Chemical Formula C₃H₈Cl₂Si[1][2]
Molecular Weight 143.08 g/mol [1][2]
CAS Number 1719-57-9[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 114-116 °C at 752 mmHg[1][2][3]
Density 1.086 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.437[2]
Flash Point 22 °C (71.6 °F)[2]
SMILES C--INVALID-LINK--(Cl)CCl[2]
InChI Key ITKVLPYNJQOCPW-UHFFFAOYSA-N[2]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the free-radical chlorination of chlorotrimethylsilane using sulfuryl chloride as the chlorinating agent and benzoyl peroxide as a radical initiator.[3]

Experimental Protocol: Chlorination of Chlorotrimethylsilane[3]

Materials:

  • Chlorotrimethylsilane (27.2 g, 0.25 mol)

  • Sulfuryl chloride (33.8 g, 0.25 mol)

  • Benzoyl peroxide (0.4 g, added in two portions)

  • 500 mL two-necked flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine chlorotrimethylsilane and sulfuryl chloride in the two-necked flask equipped with a magnetic stirrer and reflux condenser.

  • Heat the reaction mixture to reflux.

  • Add the first portion of benzoyl peroxide (0.2 g) to the refluxing solution.

  • After 2 hours, add the second portion of benzoyl peroxide (0.2 g).

  • Continue heating at reflux for an additional 10 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by fractional distillation. Collect the fraction boiling at 114-116 °C. This yields this compound (yield: 43%).[3]

Synthesis_of_CMDCS TMSCl Chlorotrimethylsilane CMDCS This compound TMSCl->CMDCS Chlorination SO2Cl2 Sulfuryl chloride SO2Cl2->CMDCS Initiator Benzoyl Peroxide Initiator->CMDCS Heat Reflux Heat->CMDCS

Figure 1. Synthesis of this compound.

Key Reactions and Applications

This compound is a valuable intermediate for the synthesis of more complex organosilanes and functionalized materials.

Reaction with Grignard Reagents

The silicon-chlorine bond in this compound readily reacts with Grignard reagents, allowing for the introduction of various organic moieties. This reaction is a cornerstone for creating a diverse range of tetraorganosilanes.[3]

Materials:

  • This compound (33.8 mL, 250 mmol)

  • Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol)

  • Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol)

  • 1,4-Dioxane (240 mL)

  • Anhydrous ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • 1 L three-necked round-bottomed flask

  • Pressure-equalizing dropping funnel

  • Inert gas supply (Argon or Nitrogen)

  • Ice/water bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a flame-dried 1 L three-necked round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, an inert gas inlet, and an internal temperature probe.

  • Add dichloro(N,N,N',N'-tetramethylethylenediamine)zinc to the flask and purge the system with argon.

  • Add 1,4-dioxane (240 mL) to the flask.

  • Add this compound (33.8 mL) to the dropping funnel and then add it to the flask at 23 °C.

  • Cool the mixture in an ice/water bath.

  • Transfer the phenylmagnesium bromide solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes while maintaining the temperature with the ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).

  • Transfer the mixture to a separatory funnel. The organic phase is separated, and the aqueous layer is extracted three times with ethyl acetate (50 mL each).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain (chloromethyl)dimethylphenylsilane (yield: 80-81%).[3]

Grignard_Reaction CMDCS This compound Product (Chloromethyl)dimethylphenylsilane CMDCS->Product Nucleophilic Substitution PhMgBr Phenylmagnesium Bromide PhMgBr->Product Catalyst ZnCl2(tmeda) Catalyst->Product Solvent 1,4-Dioxane/THF Solvent->Product

Figure 2. Grignard Reaction Workflow.

Synthesis of Silyl-Substituted Heterocycles

This compound can be used to introduce a silyl group onto heterocyclic compounds, such as pyrrole. This modification can alter the electronic properties and solubility of the parent heterocycle.

Materials:

  • 1-(Trimethylsilyl)-1H-pyrrole

  • This compound

  • Heating apparatus

  • Distillation apparatus

Procedure:

  • Combine 1-(trimethylsilyl)-1H-pyrrole and this compound in a reaction flask.

  • Heat the reaction mixture. The reaction progress can be monitored by observing the release of chlorotrimethylsilane.

  • Continue heating until the evolution of chlorotrimethylsilane ceases.

  • Purify the product by distillation to obtain 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole (yield: 89%).[4]

Surface Modification

General Experimental Workflow for Surface Modification of Silica:

  • Activation of Silica Surface: The silica substrate is first cleaned and activated to ensure a high density of surface silanol (Si-OH) groups. This is typically achieved by washing with acid and/or plasma treatment, followed by drying at an elevated temperature.

  • Silanization Reaction: The activated silica is then reacted with this compound in an anhydrous aprotic solvent (e.g., toluene). The reaction is often carried out under an inert atmosphere to prevent premature hydrolysis of the chlorosilane. A base, such as triethylamine, can be added to scavenge the HCl byproduct.

  • Washing and Curing: After the reaction, the modified silica is thoroughly washed with the solvent to remove any unreacted silane and byproducts. A final curing step at an elevated temperature is often employed to promote the formation of a stable siloxane layer.

Surface_Modification Start Silica Substrate with Surface -OH Groups Activation Surface Activation (e.g., Piranha, Plasma) Start->Activation Silanization Reaction with This compound Activation->Silanization Washing Washing with Anhydrous Solvent Silanization->Washing Curing Curing (Heat) Washing->Curing End Functionalized Silica Surface with -O-Si(CH3)2CH2Cl Groups Curing->End

Figure 3. General Workflow for Silica Surface Modification.

Use as a Protecting Group

The dimethyl(chloromethyl)silyl group can potentially be used as a protecting group for alcohols, forming a silyl ether. The reactivity of this group would be different from the more common trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups due to the presence of the chloromethyl moiety. However, detailed protocols for the specific use of this compound as a protecting group are not well-documented in the searched literature. The general principle involves the reaction of the alcohol with the chlorosilane in the presence of a base.[5][6]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and reactive building block in synthetic chemistry. Its dual reactivity allows for a wide range of transformations, making it a key intermediate in the synthesis of functionalized organosilanes, modified materials, and potentially in the development of new chemical entities for various applications. The experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile reagent in their work. Further research into its applications, particularly in surface science and as a specialized protecting group, is warranted.

References

An In-depth Technical Guide to Chloro(chloromethyl)dimethylsilane (CAS: 1719-57-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloro(chloromethyl)dimethylsilane (CAS: 1719-57-9), a versatile organosilicon compound. It serves as a crucial intermediate and building block in a wide array of chemical syntheses, from advanced silicone polymers to active pharmaceutical ingredients. This document details its chemical and physical properties, key synthetic protocols, characteristic reactions, applications, and essential safety information, tailored for a scientific audience.

Compound Identification and Properties

This compound, also known as (Chloromethyl)dimethylchlorosilane (CMDMCS), is a bifunctional organosilane featuring two distinct reactive sites: a silicon-chlorine bond and a carbon-chlorine bond.[1][2] This dual reactivity makes it a highly valuable reagent in organic and materials chemistry.[3]

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 1719-57-9 [1][3][4]
EC Number 217-006-6 [4][5]
IUPAC Name chloro-(chloromethyl)-dimethylsilane [5]
Molecular Formula C₃H₈Cl₂Si [1][3][4]
Molecular Weight 143.09 g/mol [4][6][7]
Synonyms (Chloromethyl)dimethylchlorosilane, CMDMCS, Chlorodimethyl(chloromethyl)silane [1][5][8]
InChI 1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 [4][5]
InChIKey ITKVLPYNJQOCPW-UHFFFAOYSA-N [4][5]

| SMILES | C--INVALID-LINK--(Cl)CCl |[4][5] |

Table 2: Physical and Chemical Properties

Property Value Source(s)
Appearance Colorless to pale yellow liquid with a pungent odor.[1][3][9] [1][3][9]
Purity ≥98% to ≥99.0% [3][4][9]
Boiling Point 114 °C at 752 mmHg [3][4][6]
Melting Point < -75 °C [7]
Density 1.086 g/mL at 25 °C [3][4][6]
Refractive Index (n20/D) 1.437 [4][6]
Flash Point 22 °C (71.6 °F) - closed cup [4][10]
Vapor Pressure 25.6 mmHg at 25 °C [11]

| Moisture Sensitivity | Reacts violently with water.[12][13] |[12][13] |

Table 3: Spectral Data Summary

Technique Description Source(s)
¹H NMR Spectra available. Key shifts reported at ~0.55 ppm (Si-CH₃) and ~2.89-2.95 ppm (Si-CH₂-Cl) in CCl₄ or CDCl₃. [14][15]
¹³C NMR Spectra available. [5][11]
²⁹Si NMR Data available. [5]
Mass Spectrometry GC-MS data available, showing characteristic fragmentation patterns. [5][8]
IR Spectroscopy FTIR spectra available, showing characteristic Si-C and C-Cl stretches. [5][11]

| Raman Spectroscopy | Data available. |[5] |

Synthesis and Manufacturing

The industrial synthesis of this compound often involves the direct chlorination of trimethylchlorosilane.[6]

Experimental Protocol 1: Industrial Synthesis via Photochlorination[6]

This protocol outlines a continuous industrial process for producing this compound.

  • Reagents:

    • Trimethylchlorosilane (5.0 m³/h)

    • Liquid Chlorine (110 kg/h )

    • Gaseous Hydrogen Chloride (1.0 m³/h, for initiation)

  • Equipment:

    • Tube reactor with an integrated medium-pressure mercury vapor lamp.

    • Cyclone separator.

    • Distillation column.

  • Procedure:

    • Liquid chlorine, trimethylchlorosilane, and gaseous hydrogen chloride are continuously introduced into the tube reactor from below.

    • The reaction is initiated and sustained by the mercury vapor lamp.

    • The reactor outlet temperature is maintained at approximately 48°C.

    • The crude product from the reactor is passed through a cyclone separator.

    • The resulting crude mixture, containing primarily this compound (e.g., ~10.2%) and unreacted trimethylchlorosilane, is purified via fractional distillation.

  • Purification & Yield:

    • The crude product is continuously fed into a distillation column.

    • The purified product is extracted from the bottom of the column, achieving a purity of over 99.0%.[6]

    • Byproducts include dichloromethyldimethylchlorosilane and high-boiling point residues.[6] The overall yield based on the chlorine consumed can be as high as 94.6%.[6]

G Industrial Synthesis Workflow cluster_input Inputs cluster_process Process cluster_output Outputs TMCS Trimethylchlorosilane Reactor Photochlorination Reactor (Hg Lamp, 48°C) TMCS->Reactor Cl2 Liquid Chlorine Cl2->Reactor HCl Gaseous HCl HCl->Reactor Distill Fractional Distillation Reactor->Distill Crude Mixture Product Pure CMDMCS (>99.0%) Distill->Product Byproducts Byproducts Distill->Byproducts

Caption: Industrial production workflow for this compound.

Chemical Reactivity and Key Reactions

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The Si-Cl bond is highly susceptible to nucleophilic attack by reagents like Grignards, organolithiums, alcohols, and amines. The C-Cl bond is less reactive but can participate in substitution reactions, making the compound an effective silylmethylating agent.

A. Nucleophilic Substitution at Silicon: Grignard Reaction

The Si-Cl bond is readily displaced by carbon nucleophiles. A prime example is the reaction with a Grignard reagent to form a new silicon-carbon bond, leaving the chloromethyl group intact for further functionalization.

Experimental Protocol 2: Synthesis of (Chloromethyl)dimethylphenylsilane[16]

This procedure demonstrates the selective reaction at the silicon center.

  • Reagents:

    • This compound (33.8 mL, 250 mmol)

    • Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol)

    • Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%)

    • 1,4-Dioxane (240 mL)

    • Saturated aqueous ammonium chloride solution

    • Hexane

    • Anhydrous sodium sulfate

  • Equipment:

    • 1-L three-necked, round-bottomed flask, flame-dried

    • 500-mL pressure-equalizing dropping funnel

    • Magnetic stirrer

    • Ice/water bath

    • Vigreux column (20 cm) and distillation head

  • Procedure:

    • Add the zinc catalyst to the flame-dried flask and purge with argon.

    • Add 1,4-dioxane (240 mL) followed by this compound (250 mmol) via the dropping funnel at 23 °C.

    • Cool the mixture in an ice/water bath for 10 minutes.

    • Transfer the phenylmagnesium bromide solution (300 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at 23 °C for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (200 mL).

    • Extract the aqueous layer with hexane (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried solution and concentrate it using a rotary evaporator.

    • Purify the residue by vacuum distillation (e.g., 115 °C at 23 mmHg) to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid. The reported yield is 80-81%.[16]

G Grignard Reaction at Silicon Center CMDMCS This compound (Cl-Si(CH₃)₂-CH₂Cl) Reaction Nucleophilic Substitution CMDMCS->Reaction Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Reaction Catalyst Zn Catalyst 1,4-Dioxane Catalyst->Reaction Product (Chloromethyl)dimethylphenylsilane (Ph-Si(CH₃)₂-CH₂Cl) Reaction->Product

Caption: Selective substitution of the Si-Cl bond using a Grignard reagent.

B. Silylation of N-Heterocycles

This compound can be used to introduce the (chloromethyl)dimethylsilyl group onto nitrogen atoms in heterocyclic compounds.

Experimental Protocol 3: Synthesis of 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole[14]

This protocol details the reaction of pyrrole with this compound in the presence of hexamethyldisilazane (HMDS) as a proton scavenger.

  • Reagents:

    • Pyrrole

    • Hexamethyldisilazane (HMDS)

    • This compound

  • Procedure (Method A):

    • A mixture of pyrrole, HMDS, and this compound is heated.

    • The reaction proceeds via a transsilylation mechanism.

    • The progress of the reaction is monitored by the cessation of chlorotrimethylsilane evolution.

  • Procedure (Method B - Counter Synthesis):

    • 1-(Trimethylsilyl)-1H-pyrrole is reacted directly with this compound.

    • The mixture is heated until the release of chlorotrimethylsilane stops.

  • Yield:

    • The reaction yields 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole with yields reported at 86-89%.[14] Notably, unlike similar reactions with diazoles, no rearrangement to a silicon methylation product is observed.[14]

C. Hydrolysis

This compound reacts vigorously and exothermically with water and other protic solvents.[12][17] This reaction hydrolyzes the Si-Cl bond to form a silanol, (chloromethyl)dimethylsilanol, and hydrogen chloride gas.[17][18] The resulting silanol is unstable and readily condenses to form siloxanes. This reactivity underscores the need for stringent anhydrous handling conditions.[12][19]

Applications

The bifunctional nature of this compound makes it a cornerstone intermediate in several industrial and research areas.[3]

  • Silicone Polymers and Materials Science: It is a primary raw material for preparing polydimethylsiloxanes.[6] The chloromethyl group allows for post-polymerization functionalization, enabling the synthesis of specialty silicones with tailored properties for use in high-performance coatings, adhesives, and sealants.[3]

  • Silane Coupling Agents: It serves as a precursor for Alfa-series silane coupling agents.[20][21] These agents are critical for promoting adhesion between organic polymers and inorganic substrates (like glass or metals) in composite materials, which are essential in the automotive and aerospace industries.[3]

  • Organic and Pharmaceutical Synthesis:

    • Protecting Group: The chloromethyldimethylsilyl group can be used to protect reactive hydrogens in alcohols, amines, and thiols.[1][22]

    • Synthetic Intermediate: It is a building block for more complex organosilanes used in the synthesis of pharmaceuticals and agrochemicals.[3][9][23]

  • Surface Modification: It is employed to modify the surfaces of materials like glass and polymers to enhance properties such as hydrophobicity and chemical resistance.[3]

G Key Application Areas CMDMCS Chloro(chloromethyl) dimethylsilane Polymers Silicone Polymers (Coatings, Adhesives) CMDMCS->Polymers Coupling Silane Coupling Agents (Composites) CMDMCS->Coupling OrgSynth Organic Synthesis (Protecting Groups) CMDMCS->OrgSynth Pharma Pharmaceuticals / APIs (Intermediates) CMDMCS->Pharma Surface Surface Modification (Hydrophobicity) CMDMCS->Surface

Caption: Major applications derived from this compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for handling.

Table 4: Hazard Identification and Classification

Hazard Type Classification Statements Source(s)
Physical Hazard Flammable Liquid, Category 2 H225: Highly flammable liquid and vapor. [4][10][24]
Health Hazard Acute Toxicity, Oral, Category 4 H302: Harmful if swallowed. [4][10]
Health Hazard Skin Corrosion/Irritation, Category 1A/1B H314: Causes severe skin burns and eye damage. [4][10][24]
Health Hazard Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation. [24]

| Supplemental Hazard | - | EUH014: Reacts violently with water. |[4] |

  • Handling: Use only under a chemical fume hood.[12][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][12] Ensure eyewash stations and safety showers are readily accessible.[19] Handle under an inert atmosphere (e.g., nitrogen or argon) and avoid contact with moisture.[12] All equipment should be grounded to prevent static discharge.[24]

  • Storage: Store in a cool, dry, well-ventilated, flammables-designated area.[12][19] Keep containers tightly closed and protected from moisture.[9][25] Store away from incompatible materials such as water, strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[13][19]

  • First Aid:

    • Skin/Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12][13]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][24]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][24]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13][24] Do not use water, as it reacts violently.[13] Thermal decomposition can produce toxic gases, including hydrogen chloride, carbon monoxide, and silicon dioxide.[13][19]

References

Chloro(chloromethyl)dimethylsilane chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chloro(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (Chloromethyl)dimethylchlorosilane (CMDMCS), is a versatile bifunctional organosilicon compound. Its unique reactivity, stemming from the presence of both a reactive Si-Cl bond and a C-Cl bond, makes it a crucial intermediate in a wide array of chemical syntheses. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and safety protocols, with a focus on its relevance to research and development in the pharmaceutical and materials science sectors. It is extensively used in the production of silicone polymers, silane coupling agents, and as a key building block in organic synthesis for pharmaceuticals and agrochemicals.[1][2][3]

Chemical Structure and Identification

The structure of this compound features a central silicon atom bonded to two methyl groups, a chlorine atom, and a chloromethyl group.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge flask with Chlorotrimethylsilane B Heat to reflux A->B C Add Benzoyl Peroxide (in portions) B->C D Continue reflux for 10 hours C->D E Cool reaction mixture D->E F Fractional Distillation E->F G Collect Product (114-116 °C) F->G G Core This compound App1 Pharmaceutical Intermediates (Antifungals, Anticancer) Core->App1 App2 Silicone Polymers (Elastomers, Resins) Core->App2 App3 Silane Coupling Agents (Composites) Core->App3 App4 Surface Modifiers (Hydrophobicity) Core->App4 App5 Agrochemicals (Pesticides, Herbicides) Core->App5 G A Setup: Add catalyst, solvent, and CMDMCS to flask under Argon B Cool to <10°C (Ice Bath) A->B C Slowly add Phenylmagnesium Bromide via dropping funnel B->C D Stir at 23°C for 1 hour C->D E Quench with sat. aq. NH₄Cl D->E F Workup: Separate layers, extract aqueous phase, dry combined organics E->F G Purify by Vacuum Distillation F->G H Final Product: (Chloromethyl)dimethylphenylsilane G->H

References

An In-depth Technical Guide to Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(chloromethyl)dimethylsilane, also known by synonyms such as (Chloromethyl)dimethylchlorosilane and CMDMCS, is a versatile organosilicon compound with the chemical formula C₃H₈Cl₂Si.[1] Its unique bifunctional nature, featuring both a reactive chloromethyl group and a chlorosilyl group, makes it a valuable intermediate in a wide array of chemical syntheses.[2] This compound serves as a critical building block in the production of silicone polymers, silane coupling agents, and various functionalized silanes.[2] Its applications span across materials science, organic synthesis, and the development of specialty chemicals for industries including pharmaceuticals, electronics, and construction.[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 143.08 g/mol [1]
CAS Number 1719-57-9[1]
Molecular Formula C₃H₈Cl₂Si[1]
Density 1.086 g/mL at 25 °C
Boiling Point 114 °C at 752 mmHg
Melting Point < 0 °C[3]
Refractive Index n20/D 1.437
Flash Point 22 °C (71.6 °F) - closed cup
Vapor Pressure 25.6 mmHg at 25 °C[3]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, most notably via the chlorination of chlorotrimethylsilane.

Experimental Protocol: Synthesis via Chlorination of Chlorotrimethylsilane

This protocol is based on the chlorination of chlorotrimethylsilane using sulphuryl chloride with a radical initiator.

Materials:

  • Chlorotrimethylsilane (27.2 g, 0.25 M)

  • Sulphuryl chloride (33.8 g, 0.25 M)

  • Benzoyl peroxide (initiator, 2 x 0.2 g)

  • 500 mL two-necked flask

  • Magnetic stirrer

  • Condenser

  • Heating mantle

  • Calcium chloride guard tube

  • Distillation apparatus

Procedure:

  • Set up the 500 mL two-necked flask with a magnetic stirrer, condenser, and a calcium chloride guard tube to protect from atmospheric moisture.

  • Add chlorotrimethylsilane (27.2 g) and sulphuryl chloride (33.8 g) to the flask.

  • Heat the reaction mixture to reflux using the heating mantle.

  • Once refluxing, add benzoyl peroxide (0.2 g) to the solution. Add a second portion (0.2 g) after a 2-hour interval.

  • Continue to heat the solution under reflux for an additional 10 hours.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Assemble the distillation apparatus and carefully distill the reaction mixture.

  • Collect the fraction boiling at 114-116 °C, which is the desired product, this compound. The reported yield for this method is approximately 43%. Unreacted chlorotrimethylsilane may be recovered at its boiling point of 57-58 °C.

Below is a diagram illustrating the logical workflow of the synthesis process.

G Synthesis Workflow of this compound A Reactants Chlorotrimethylsilane Sulphuryl Chloride C Reaction Vessel (500 mL Flask) A->C B Initiator Benzoyl Peroxide B->C D Reflux (10 hours) C->D Heat E Distillation D->E Cool F Product This compound (b.p. 114-116 °C) E->F G Byproduct Unreacted Starting Material E->G

Synthesis Workflow Diagram

Applications in Research and Development

This compound is a key reagent with diverse applications:

  • Silicone Polymer Synthesis: It is a fundamental precursor in preparing polydimethylsiloxane and other silicone-based polymers. The chloromethyl group allows for further functionalization, enabling the creation of materials with tailored properties.[1]

  • Silane Coupling Agents: This compound is used to produce silane coupling agents that enhance adhesion between organic polymers and inorganic substrates like glass and metals.[2] This is crucial in the manufacturing of advanced composite materials for the automotive and aerospace industries.

  • Surface Modification: Researchers utilize it to modify surfaces, imparting properties such as hydrophobicity and improved chemical resistance. This is valuable for developing specialized coatings and sealants.

  • Organic Synthesis Intermediate: The dual reactivity of the molecule makes it an important intermediate for synthesizing a variety of organosilicon compounds used in pharmaceuticals and agrochemicals.[2][4] For instance, it reacts with pyrrole derivatives to form novel silylated heterocycles.[4]

Spectroscopic Data

The structural identity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: In a spectrum recorded in carbon tetrachloride (CCl₄), the following characteristic chemical shifts are observed:

    • A singlet at approximately δ 0.55 ppm corresponding to the six protons of the two methyl groups (-Si(CH₃)₂).[5]

    • A singlet at approximately δ 2.89 ppm corresponding to the two protons of the chloromethyl group (-CH₂Cl).[5]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a highly flammable liquid and vapor (H225). It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314). The compound reacts violently with water and is moisture-sensitive.[6]

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and other ignition sources.[7]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[7][6]

    • Store in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen).[6] Keep the container tightly closed.[6]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

    • Inhalation: Remove the person from exposure to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][8]

References

Synthesis of Chloro(chloromethyl)dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for chloro(chloromethyl)dimethylsilane (CMDMS), a versatile organosilicon compound. CMDMS is a critical intermediate in the production of a wide array of silicones, coupling agents, and functionalized materials utilized in industries ranging from pharmaceuticals to electronics.[1][2][3] This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for laboratory-scale preparation.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two primary strategies: the direct chlorination of a methyl group on a silicon precursor and the insertion of a methylene group into a silicon-chlorine bond. The industrial production of the necessary precursors is predominantly achieved through the Müller-Rochow process.[4][5]

Chlorination of Chlorotrimethylsilane

A prevalent laboratory-scale method for synthesizing CMDMS is the free-radical chlorination of chlorotrimethylsilane. This reaction typically employs a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), and a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction proceeds by the substitution of a hydrogen atom on one of the methyl groups of chlorotrimethylsilane with a chlorine atom.

A key challenge in this method is controlling the degree of chlorination to prevent the formation of polychlorinated by-products. Reaction conditions such as temperature, reaction time, and the molar ratio of reactants are crucial for optimizing the yield of the desired monochlorinated product.

Methylation of Dichlorodimethylsilane

An alternative approach involves the methylation of dichlorodimethylsilane using diazomethane (CH₂N₂). This reaction facilitates the insertion of a methylene (-CH₂-) group into one of the silicon-chlorine bonds of dichlorodimethylsilane. While this method can offer high selectivity for the monochloromethyl product, the use of diazomethane, a toxic and potentially explosive reagent, requires specialized handling and equipment.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for the key synthesis pathways.

Synthesis Pathway Reactants Initiator/Catalyst Solvent Yield (%) Boiling Point (°C) Reference
ChlorinationChlorotrimethylsilane, Sulfuryl chlorideBenzoyl peroxideNone43114-116
MethylationDichlorodimethylsilane, Diazomethane18-crown-6 (Phase Transfer Catalyst)Diethyl ether57.3114-115
Rearrangement1a, Anhydrous aluminum chloridePhosphorus oxychloriden-hexane12 (as by-product)-[6]

Note: The identity of reactant "1a" in the rearrangement reaction is not fully specified in the available literature. The yield reported is for CMDMS as a by-product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination

Objective: To synthesize this compound by the chlorination of chlorotrimethylsilane using sulfuryl chloride and benzoyl peroxide.

Materials:

  • Chlorotrimethylsilane (27.2 g; 0.25 M)

  • Sulfuryl chloride (33.8 g; 0.25 M)

  • Benzoyl peroxide (0.4 g total)

  • 500 mL two-necked flask

  • Magnetic stirrer

  • Condenser

  • Guard tube (filled with calcium chloride)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • A 500 mL two-necked flask equipped with a magnetic stirrer, condenser, and a calcium chloride guard tube is charged with chlorotrimethylsilane (27.2 g) and sulfuryl chloride (33.8 g).

  • The reaction mixture is heated to reflux.

  • To the refluxing solution, benzoyl peroxide (0.2 g) is added. Another 0.2 g of benzoyl peroxide is added after a 2-hour interval.

  • The solution is heated for an additional 10 hours.

  • After the reaction is complete, the mixture is distilled to separate the product.

  • Unreacted chlorotrimethylsilane is collected at 57-58°C, and the desired this compound is collected at 114-116°C.

Protocol 2: Synthesis of this compound via Methylation

Objective: To synthesize this compound by the methylation of dichlorodimethylsilane using diazomethane generated in situ.

Materials:

  • Dichlorodimethylsilane (25.8 g; 0.2 M) in diethyl ether (100 mL)

  • Hydrazine hydrate (29.40 g; 0.5 M)

  • Chloroform (96 g; 0.8 M)

  • Potassium hydroxide (160 g; 3.8 M)

  • Diethyl ether (400 mL + additional for continuous addition)

  • Water (400 mL)

  • 18-crown-6 (0.48 g; 0.001 M)

  • Anhydrous calcium hydride

  • 500 mL two-necked flask with Vigreux column, dropping funnel, and distillation setup

  • 1000 mL receiver flask cooled with dry ice

Procedure:

  • A 500 mL two-necked flask is charged with hydrazine hydrate (29.40 g) and magnetically stirred.

  • Freshly distilled chloroform (96 g), potassium hydroxide (160 g), diethyl ether (400 mL), water (400 mL), and 18-crown-6 (0.48 g) are added to the stirred mixture.

  • The reaction flask is fitted with a Vigreux column, a distilling head, a condenser, and a jacketed dropping funnel containing anhydrous calcium hydride mixed with glass beads and diethyl ether. The setup leads to a 1000 mL receiver flask containing a cooled (-10°C, dry ice bath) solution of dichlorodimethylsilane (25.8 g) in diethyl ether (100 mL).

  • The reaction flask is gently heated to 35-40°C.

  • As the diazomethane distills with diethyl ether as a yellow solution, it is passed through the calcium hydride drying column and added dropwise to the vigorously stirred dichlorodimethylsilane solution at -10°C.

  • Diethyl ether is continuously added to the reaction flask to maintain the rate of diazomethane distillation until the yellow color ceases.

  • After the complete addition of the diazomethane solution, the reaction mixture in the receiver flask is refluxed for 2 hours.

  • The mixture is then distilled to afford this compound at a boiling point of 114-115°C.

Visualized Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of this compound.

Chlorination_Pathway Chlorotrimethylsilane Chlorotrimethylsilane (CH₃)₃SiCl CMDMS This compound (CH₃)₂(ClCH₂)SiCl Chlorotrimethylsilane->CMDMS + SO₂Cl₂ / Δ SulfurylChloride Sulfuryl Chloride SO₂Cl₂ BenzoylPeroxide Benzoyl Peroxide (Initiator) SO2_HCl SO₂ + HCl SulfuricChloride SulfuricChloride

Caption: Free-radical chlorination of chlorotrimethylsilane.

Methylation_Pathway Dichlorodimethylsilane Dichlorodimethylsilane (CH₃)₂SiCl₂ CMDMS This compound (CH₃)₂(ClCH₂)SiCl Dichlorodimethylsilane->CMDMS + CH₂N₂ Diazomethane Diazomethane CH₂N₂ Nitrogen N₂

Caption: Methylation of dichlorodimethylsilane via diazomethane insertion.

Industrial Production Context: The Müller-Rochow Process

While the aforementioned methods are suitable for laboratory synthesis, the industrial production of this compound is intrinsically linked to the Müller-Rochow process.[4][5] This process is the cornerstone of the silicones industry and is used to produce the primary methylchlorosilane precursors, including dichlorodimethylsilane and chlorotrimethylsilane.[4][5][7]

The Müller-Rochow process involves the direct reaction of methyl chloride gas with elemental silicon at high temperatures (250-300°C) in the presence of a copper catalyst.[4] This reaction yields a mixture of methylchlorosilanes, which are then separated by fractional distillation.[4] The separated chlorotrimethylsilane and dichlorodimethylsilane can then be used as starting materials for the synthesis of this compound via the chlorination and methylation pathways, respectively.

Muller_Rochow_Process_Flow cluster_MullerRochow Müller-Rochow Process MethylChloride Methyl Chloride (CH₃Cl) Reactor Fluidized Bed Reactor (250-300°C, Cu catalyst) MethylChloride->Reactor Silicon Silicon (Si) Silicon->Reactor MethylchlorosilaneMix Mixture of Methylchlorosilanes Reactor->MethylchlorosilaneMix Distillation Fractional Distillation MethylchlorosilaneMix->Distillation Dichlorodimethylsilane Dichlorodimethylsilane Distillation->Dichlorodimethylsilane Separation Chlorotrimethylsilane Chlorotrimethylsilane Distillation->Chlorotrimethylsilane Separation CMDMS This compound Dichlorodimethylsilane->CMDMS Methylation Chlorotrimethylsilane->CMDMS Chlorination

Caption: Industrial context of CMDMS synthesis.

References

An In-depth Technical Guide to the Reaction Mechanisms of Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(chloromethyl)dimethylsilane (CMDMS) is a bifunctional organosilicon compound of significant interest in synthetic chemistry due to its two reactive centers: a labile silicon-chlorine bond and a reactive carbon-chlorine bond. This duality allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organosilicon molecules, polymers, and functionalized materials. This technical guide provides a comprehensive overview of the core reaction mechanisms of CMDMS, including its synthesis and its reactivity towards various nucleophiles at both the silicon and carbon centers. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in research and development.

Introduction

This compound, with the chemical structure depicted below, possesses two distinct reactive sites. The Si-Cl bond is highly susceptible to nucleophilic attack, leading to substitution reactions such as hydrolysis, alcoholysis, and amination. This reactivity is characteristic of chlorosilanes and is fundamental to the formation of siloxanes and other silicon-oxygen or silicon-nitrogen containing compounds.

Simultaneously, the chloromethyl group (-CH₂Cl) behaves as a typical alkyl halide, capable of undergoing nucleophilic substitution reactions at the carbon atom, such as the Williamson ether synthesis or the Finkelstein reaction. This allows for the introduction of a wide variety of functional groups tethered to the silicon atom through a stable silicon-carbon bond. The relative reactivity of these two sites can often be controlled by the choice of nucleophile and reaction conditions, enabling selective functionalization.

This guide will systematically explore the synthesis of CMDMS and the mechanistic pathways of its key reactions, providing detailed experimental procedures and quantitative data to facilitate its application in synthesis.

Synthesis of this compound

The industrial preparation of this compound is primarily achieved through free-radical chlorination of chlorotrimethylsilane or by the methylation of dichlorodimethylsilane.

Chlorination of Chlorotrimethylsilane

This method involves the reaction of chlorotrimethylsilane with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism.

Experimental Protocol: Synthesis via Chlorination of Chlorotrimethylsilane

  • Materials:

    • Chlorotrimethylsilane (27.2 g, 0.25 mol)

    • Sulfuryl chloride (33.8 g, 0.25 mol)

    • Benzoyl peroxide (0.4 g, added in two portions)

    • 500 mL two-necked flask, magnetic stirrer, condenser, heating mantle, guard tube (calcium chloride)

  • Procedure:

    • A 500 mL two-necked flask equipped with a magnetic stirrer, condenser, and a calcium chloride guard tube is charged with chlorotrimethylsilane (27.2 g) and sulfuryl chloride (33.8 g).

    • The reaction mixture is heated to reflux.

    • To the refluxing solution, benzoyl peroxide (0.2 g) is added. The addition is repeated after a 2-hour interval.

    • The solution is heated under reflux for an additional 10 hours.

    • After cooling, the reaction mixture is distilled to separate the product from unreacted starting material.

    • The product, this compound, is collected at its boiling point.

Methylation of Dichlorodimethylsilane

An alternative synthesis route involves the reaction of dichlorodimethylsilane with diazomethane. This reaction introduces the chloromethyl group through the insertion of a methylene group into the Si-Cl bond.

Experimental Protocol: Synthesis via Methylation of Dichlorodimethylsilane

  • Materials:

    • Dichlorodimethylsilane

    • Ethereal solution of diazomethane

    • Reaction flask with a dropping funnel and stirrer, cooled to -10 °C

  • Procedure:

    • An ethereal solution of diazomethane is prepared and dried by passing it over a column of calcium hydride.

    • The dried diazomethane solution is added dropwise to a vigorously stirred solution of dichlorodimethylsilane in diethyl ether, maintained at a temperature of -10 °C.

    • After the complete addition of the diazomethane solution (indicated by the persistence of the yellow color), the reaction mixture is refluxed for 2 hours.

    • The mixture is then distilled to afford this compound.

Quantitative Data for Synthesis
MethodReactantsInitiator/ReagentReaction Time (h)Yield (%)Boiling Point (°C)Reference
ChlorinationChlorotrimethylsilane, SO₂Cl₂Benzoyl Peroxide10 (reflux)43114-116
MethylationDichlorodimethylsilaneDiazomethane2 (reflux)57.3114-115

Reaction Mechanisms at the Silicon Center (Si-Cl Bond)

The silicon-chlorine bond in this compound is highly polarized and susceptible to nucleophilic attack. These reactions typically proceed through a bimolecular nucleophilic substitution mechanism (Sₙ2) at the silicon atom.

Hydrolysis

In the presence of water, this compound readily hydrolyzes to form (chloromethyl)dimethylsilanol and hydrochloric acid. The silanol intermediate is often unstable and can undergo self-condensation to form a disiloxane.

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis of a Chlorosilane

This is a general procedure adaptable for this compound.

  • Materials:

    • This compound (2 mL)

    • Water (6 mL)

    • Test tube, pipet

    • Universal indicator paper

  • Procedure:

    • Caution: Perform the experiment in a fume hood, wearing safety glasses and gloves. Chlorosilanes react with moisture to release HCl gas.

    • In a test tube, add 6 mL of water.

    • Carefully add 2 mL of this compound to the water.

    • Observe the reaction. The mixture may turn hazy, and two liquid phases may form. A gas (HCl) will be evolved.

    • Test the pH of the aqueous phase with universal indicator paper. A strongly acidic pH is expected.

Alcoholysis (Silylation of Alcohols)

The reaction of this compound with an alcohol in the presence of a base (like triethylamine or pyridine, to scavenge the HCl byproduct) yields a silyl ether. This reaction is a common method for protecting alcohol functional groups.

alcoholysis_mechanism CMDMS Cl-CH₂-Si(CH₃)₂-Cl r3 CMDMS->r3 ROH R-OH ROH->r3 Base Base Base->r3 silyl_ether R-O-Si(CH₃)₂-CH₂Cl base_HCl Base·HCl r1 + r2 + r3->silyl_ether r3->base_HCl r4 + amination_mechanism CMDMS Cl-CH₂-Si(CH₃)₂-Cl r3 CMDMS->r3 Pyrrole Pyrrole-H Pyrrole->r3 HMDS HN(SiMe₃)₂ HMDS->r3 silylated_pyrrole Pyrrole-Si(CH₃)₂-CH₂Cl byproducts Me₃SiCl + NH₄Cl r1 + r2 + r3->silylated_pyrrole r3->byproducts r4 + grignard_si_mechanism CMDMS Cl-CH₂-Si(CH₃)₂-Cl r2 CMDMS->r2 PhMgBr Ph-MgBr PhMgBr->r2 product Ph-Si(CH₃)₂-CH₂Cl byproduct MgBrCl r1 + r2->product r2->byproduct r3 + finkelstein_mechanism start_mat Ph-Si(CH₃)₂-CH₂Cl r2 Acetone, Reflux start_mat->r2 NaI NaI NaI->r2 product Ph-Si(CH₃)₂-CH₂I NaCl NaCl (precipitate) r1 + r2->product r2->NaCl r3 + grignard_c_mechanism start_mat R-Si(CH₃)₂-CH₂Cl r2 Anhydrous Ether start_mat->r2 Mg Mg Mg->r2 grignard R-Si(CH₃)₂-CH₂MgCl r1 + r2->grignard

Spectroscopic Profile of Chloro(chloromethyl)dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for the organosilicon compound, chloro(chloromethyl)dimethylsilane (CAS No. 1719-57-9). The information presented herein is intended to support research and development activities by offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

SolventChemical Shift (δ) of -CH₃ (ppm)Chemical Shift (δ) of -CH₂Cl (ppm)
CCl₄0.5502.892[1]
CDCl₃0.5482.948[1]

¹³C NMR

Infrared (IR) Spectroscopy

Detailed peak assignments for the infrared spectrum of this compound are not explicitly available in the reviewed sources. However, characteristic absorption bands for similar organosilicon compounds can be expected.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a distinct fragmentation pattern obtained through electron ionization (EI). The major fragments observed are detailed below.

m/zRelative Intensity (%)Proposed Fragment
127~60[M-CH₃]⁺
93100[Si(CH₃)₂Cl]⁺
63~30[Si(CH₃)₂H]⁺
49~20[CH₂Cl]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully available in the public domain. However, based on common practices for the analysis of organosilicon compounds, the following methodologies are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in the desired deuterated solvent (e.g., CCl₄ or CDCl₃, 0.5-0.7 mL) within a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz for ¹H nuclei is utilized.

Data Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a high signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained directly from a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection. Electron ionization (EI) is employed as the ionization source, typically operating at 70 eV.

Instrumentation: A quadrupole or time-of-flight mass analyzer is commonly used for fragment separation.

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 10-200 amu. The resulting spectrum displays the relative abundance of the parent ion and its various fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Prepare for GC or Direct Injection Sample->Prep_MS NMR_Acq ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq MS_Acq Electron Ionization Mass Spectrometry Prep_MS->MS_Acq NMR_Data Chemical Shifts Coupling Constants NMR_Acq->NMR_Data IR_Data Characteristic Absorption Bands IR_Acq->IR_Data MS_Data Fragmentation Pattern m/z Values MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound. The data and protocols presented are intended to facilitate further research and application of this compound in various scientific and industrial fields.

References

Navigating the Nucleophilic Reactivity of Chloro(chloromethyl)dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloro(chloromethyl)dimethylsilane [(CH₃)₂Si(CH₂Cl)Cl], a bifunctional organosilane, serves as a versatile building block in organic synthesis and materials science. Its unique structure, featuring two distinct reactive sites—a chloromethyl group (C-Cl) and a chlorosilyl group (Si-Cl)—presents both opportunities and challenges for selective chemical transformations. This in-depth technical guide explores the reactivity of this compound with a range of nucleophiles, providing quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective utilization in research and development.

Core Reactivity Principles: A Tale of Two Bonds

The reactivity of this compound is dominated by nucleophilic substitution reactions. The key to harnessing its synthetic potential lies in understanding the differential reactivity of the C-Cl and Si-Cl bonds.

  • The C-Cl Bond: The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic attack, primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is significantly influenced by the steric hindrance around the electrophilic carbon atom.[1] Compared to more sterically encumbered analogues like (chloromethyl)(triphenyl)silane, this compound exhibits enhanced reactivity due to the smaller size of the methyl groups on the silicon atom, reacting 30-50% faster in comparable SN2 reactions.[1]

  • The Si-Cl Bond: The silicon-chlorine bond is highly polarized and readily undergoes nucleophilic substitution, often at a faster rate than the C-Cl bond, particularly with hard nucleophiles. This reaction is a cornerstone of silicone chemistry and is utilized for the introduction of various functionalities onto the silicon atom.

The chemoselectivity of a given nucleophile for the C-Cl versus the Si-Cl bond is a critical consideration in designing synthetic routes involving this compound.

Reactivity with Carbon Nucleophiles: Grignard Reagents

Grignard reagents, potent carbon nucleophiles, typically react selectively at the more electrophilic silicon center of this compound. This reaction provides a convenient route to the synthesis of various organosilanes.

Table 1: Reaction of this compound with Phenylmagnesium Bromide

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
Phenylmagnesium BromidePhMgBrTHF/1,4-Dioxane0 to 232.5(Chloromethyl)dimethylphenylsilane80-81[2]
Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane[2]

Materials:

  • This compound (250 mmol)

  • Phenylmagnesium bromide (1.0 M in THF, 300 mmol)

  • Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (2.5 mmol)

  • 1,4-Dioxane, anhydrous (250 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried three-necked flask under an argon atmosphere, add dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (1 mol%) and anhydrous 1,4-dioxane.

  • Add this compound to the flask via a dropping funnel at room temperature.

  • Cool the mixture in an ice/water bath.

  • Add the phenylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature below the reflux point of the solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by pouring it into an ice-cold saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid.

Logical Relationship: Grignard Reaction Workflow

reagents This compound Phenylmagnesium Bromide Zn Catalyst, Dioxane/THF reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagents->reaction_setup addition Dropwise Addition of Grignard reaction_setup->addition stirring Stirring at RT (2 hours) addition->stirring workup Aqueous Workup (NH4Cl solution) stirring->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Vacuum Distillation) extraction->purification product Product: (Chloromethyl)dimethylphenylsilane purification->product

Caption: Workflow for the synthesis of (chloromethyl)dimethylphenylsilane.

Reactivity with Nitrogen Nucleophiles: Amines and Pyrrole

Nitrogen nucleophiles can react at either the C-Cl or Si-Cl bond of this compound, with the outcome often depending on the reaction conditions and the nature of the nucleophile.

In the case of pyrrole, the reaction with a silylating system of hexamethyldisilazane and this compound leads exclusively to the N-silylated product, 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole.[3] This "transsilylation" product is formed in high yield, and notably, no rearrangement to a silicon methylation product is observed.[3]

Table 2: Reaction of Pyrrole with a Silylating System

NucleophileReagentsTemperature (°C)Time (h)ProductYield (%)
PyrroleHexamethyldisilazane, this compound953.51-[(Chloromethyl)dimethylsilyl]-1H-pyrrole86[3]
1-(Trimethylsilyl)-1H-pyrroleThis compoundHeat-1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole89[3]
Experimental Protocol: Synthesis of 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole[3]

Method A: From Pyrrole

Materials:

  • Pyrrole

  • Hexamethyldisilazane

  • This compound

Procedure:

  • Combine pyrrole, hexamethyldisilazane, and this compound in a reaction vessel.

  • Heat the mixture to 95 °C with vigorous stirring for 3.5 hours under a dry nitrogen atmosphere.

  • After the reaction is complete, the product, 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole, can be isolated.

Method B: From 1-(Trimethylsilyl)-1H-pyrrole (Counter Synthesis)

Materials:

  • 1-(Trimethylsilyl)-1H-pyrrole

  • This compound

Procedure:

  • Heat a mixture of 1-(trimethylsilyl)-1H-pyrrole and this compound.

  • Continue heating until the evolution of chlorotrimethylsilane ceases.

  • The remaining product is 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole.

Signaling Pathway: Pyrrole Silylation Mechanism

pyrrole Pyrrole silylation_reagents HN(SiMe3)2 ClCH2SiMe2Cl pyrrole->silylation_reagents transsilylation_product 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole (Transsilylation Product) silylation_reagents->transsilylation_product Transsilylation no_rearrangement No Rearrangement Observed transsilylation_product->no_rearrangement

Caption: Silylation of pyrrole with this compound.

General Mechanistic Considerations: The SN2 Pathway

The reaction at the chloromethyl group of this compound with most nucleophiles proceeds through a classic SN2 mechanism. This involves a backside attack of the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon were chiral.

Experimental Workflow: Kinetic Analysis via NMR Spectroscopy

prepare_solutions Prepare Stock Solutions: - Substrate (e.g., Benzyl Alcohol) - this compound - Base (e.g., Triethylamine) - Internal Standard nmr_setup Combine Reactants in NMR Tube prepare_solutions->nmr_setup data_acquisition Acquire 1H NMR Spectra at Regular Intervals nmr_setup->data_acquisition data_analysis Integrate Signals of Reactant and Product data_acquisition->data_analysis kinetic_plot Plot ln([Reactant]) vs. Time data_analysis->kinetic_plot rate_constant Determine Rate Constant (k) from Slope kinetic_plot->rate_constant

Caption: Workflow for kinetic analysis of SN2 reactions.

Representative Experimental Protocol for Kinetic Analysis[1]

Objective: To quantitatively assess the reaction rate of this compound with a primary alcohol (e.g., benzyl alcohol) using NMR spectroscopy.

Materials:

  • This compound

  • Benzyl alcohol

  • Anhydrous acetonitrile (solvent)

  • Triethylamine (base)

  • Internal standard (e.g., mesitylene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare separate stock solutions of benzyl alcohol (with internal standard), this compound, and triethylamine in anhydrous acetonitrile of known concentrations.

  • Reaction Setup: In an NMR tube, combine the benzyl alcohol and triethylamine stock solutions. Place the tube in the NMR spectrometer pre-equilibrated to the desired temperature.

  • Initiation and Monitoring: Acquire an initial ¹H NMR spectrum (t=0). Inject the this compound stock solution into the NMR tube and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis: For each spectrum, integrate the signals corresponding to a characteristic peak of the reactant (e.g., benzylic protons of benzyl alcohol) and the product. Normalize these integrals to the internal standard to determine the concentration at each time point.

  • Kinetic Plot: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant (if the nucleophile is in large excess) or can be used to determine the second-order rate constant.

Conclusion

This compound is a valuable bifunctional reagent whose reactivity is governed by the interplay of steric and electronic effects at its two distinct chloro-substituted centers. The less sterically hindered chloromethyl group readily undergoes SN2 reactions, while the Si-Cl bond is highly susceptible to nucleophilic attack, particularly by hard nucleophiles. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively leverage the unique reactivity of this compound to achieve their synthetic goals in drug discovery, materials science, and beyond. Further quantitative studies on a broader range of nucleophiles will undoubtedly continue to expand the synthetic utility of this versatile organosilane.

References

An In-depth Technical Guide on the Hydrolysis and Stability of Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloro(chloromethyl)dimethylsilane (CMDMS) is a bifunctional organosilicon compound characterized by its high reactivity, particularly towards nucleophiles such as water. This technical guide provides a comprehensive overview of the hydrolysis and stability of CMDMS. The document details the chemical pathways of hydrolysis and subsequent condensation reactions, factors influencing the compound's stability, and methodologies for its analysis. Due to the rapid and exothermic nature of the hydrolysis of chlorosilanes, this guide also incorporates safety considerations and detailed experimental protocols for monitoring the reaction. Quantitative data, including reaction kinetics for analogous compounds, is presented to provide a framework for understanding the reactivity of CMDMS.

Introduction

This compound, with the chemical formula ClCH₂Si(CH₃)₂Cl, is a versatile reagent in organic and organosilicon chemistry. Its utility stems from the two reactive sites: the silicon-chlorine (Si-Cl) bond and the carbon-chlorine (C-Cl) bond. The Si-Cl bond is exceptionally susceptible to nucleophilic attack, leading to rapid hydrolysis in the presence of water. This reaction is often the first step in the synthesis of various silicone-based materials. Understanding the kinetics and mechanisms of this hydrolysis, as well as the overall stability of the molecule under different conditions, is crucial for its effective use in research and development.

Hydrolysis of this compound

The primary reaction of this compound with water is a vigorous and exothermic hydrolysis of the silicon-chlorine bond. This process yields (chloromethyl)dimethylsilanol and hydrochloric acid.

3.1 Reaction Mechanism

The hydrolysis of chlorosilanes is a nucleophilic substitution reaction at the silicon center. The reaction proceeds rapidly, often being described as violent in the presence of excess water. The initial product, (chloromethyl)dimethylsilanol, is a silanol, a silicon analogue of an alcohol.

Hydrolysis_Mechanism CMDMS This compound (ClCH₂Si(CH₃)₂Cl) TS Transition State CMDMS->TS Nucleophilic attack by H₂O Water Water (H₂O) Silanol (Chloromethyl)dimethylsilanol (ClCH₂Si(CH₃)₂OH) TS->Silanol HCl Hydrochloric Acid (HCl) TS->HCl

Caption: Hydrolysis of this compound.

3.2 Subsequent Condensation

The silanol product, (chloromethyl)dimethylsilanol, is often unstable and can undergo self-condensation to form a disiloxane. This reaction is essentially the formation of a silicon-oxygen-silicon (siloxane) bond with the elimination of a water molecule. This condensation can continue to form longer linear or cyclic siloxane oligomers and polymers.

Condensation_Reaction Silanol1 (Chloromethyl)dimethylsilanol Disiloxane 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane Silanol1->Disiloxane Condensation Silanol2 (Chloromethyl)dimethylsilanol Silanol2->Disiloxane Condensation Water Water Disiloxane->Water + H₂O

Caption: Condensation of (Chloromethyl)dimethylsilanol.

Stability of this compound

The stability of this compound is significantly influenced by environmental conditions.

  • Moisture: The compound is extremely sensitive to moisture and will readily hydrolyze upon contact with water, including atmospheric humidity. Therefore, it must be handled and stored under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: While stable at room temperature in a dry environment, elevated temperatures can promote decomposition. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride.

  • pH: The hydrolysis of chlorosilanes is catalyzed by both acids and bases. The reaction rate is slowest at a neutral pH of around 7. In acidic conditions, the reaction is accelerated, and in basic conditions, the condensation of the resulting silanols is promoted.

  • Nucleophiles: Besides water, other nucleophiles such as alcohols, amines, and strong bases will readily react with the Si-Cl bond.

Quantitative Data

The hydrolysis of dichlorodimethylsilane is complete in a matter of seconds at room temperature.[1] The reaction is pseudo-first-order with respect to the chlorosilane when water is in large excess.

ParameterDichlorodimethylsilaneThis compound (Predicted)Reference
Reaction Time to Completion ~25 secondsVery Rapid (< 1 minute)[1]
Reaction Conditions Room Temperature (295 K), in waterSimilar to dichlorodimethylsilane
Primary Products Dimethylsilanediol, HCl(Chloromethyl)dimethylsilanol, HCl

Table 1: Hydrolysis Reaction Data for Dichlorodimethylsilane and Predicted Behavior of this compound.

Experimental Protocols

Monitoring the hydrolysis of highly reactive chlorosilanes requires techniques that can capture rapid changes.

6.1 Monitoring Hydrolysis by Conductivity Measurement

This method is based on the principle that the hydrolysis of a chlorosilane produces hydrochloric acid, which increases the electrical conductivity of the solution.

Materials:

  • This compound

  • Deionized water

  • 250 mL beaker

  • Magnetic stirrer and stir bar

  • Conductivity meter with a data logging interface

  • Stopwatch

  • Syringe for rapid injection of the silane

Procedure:

  • Place 100 mL of deionized water in the 250 mL beaker with a magnetic stir bar.

  • Submerge the probe of the conductivity meter into the water and ensure it does not interfere with the stir bar.

  • Begin stirring at a constant, moderate rate.

  • Start data logging with the conductivity meter.

  • Using a syringe, rapidly inject a known quantity (e.g., 0.5 mL) of this compound into the stirred water. Start the stopwatch simultaneously.

  • Continue recording the conductivity until the reading stabilizes, indicating the completion of the hydrolysis reaction.

  • The rate of reaction can be determined from the rate of change of conductivity.

Conductivity_Experiment_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep1 Add 100 mL DI water to beaker prep2 Insert stir bar and conductivity probe prep1->prep2 exec1 Start stirring and data logging prep2->exec1 exec2 Rapidly inject CMDMS exec1->exec2 exec3 Monitor conductivity until stable exec2->exec3 analysis1 Plot conductivity vs. time exec3->analysis1 analysis2 Determine reaction rate from the curve analysis1->analysis2

Caption: Experimental workflow for monitoring hydrolysis via conductivity.

6.2 Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to analyze the products of the hydrolysis reaction after quenching.

Procedure:

  • Perform the hydrolysis reaction in a controlled manner, for example, by adding a solution of this compound in a dry, water-miscible solvent (e.g., acetone) to a stirred excess of water.

  • After a specific reaction time, quench the reaction by adding a neutralizing agent (e.g., a weak base like sodium bicarbonate) and a silylating agent to convert the polar silanols into more volatile silyl ethers.

  • Extract the organic components with a suitable solvent (e.g., hexane or diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

  • Analyze the extract by GC-MS to identify and quantify the unreacted starting material and the silylated hydrolysis and condensation products.

6.3 Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the kinetics of hydrolysis in situ.

Procedure:

  • Prepare a solution of this compound in a deuterated, water-miscible solvent (e.g., acetone-d₆) in an NMR tube.

  • Acquire an initial ¹H and ²⁹Si NMR spectrum.

  • Inject a stoichiometric amount of D₂O into the NMR tube and immediately begin acquiring spectra at regular intervals.

  • Monitor the disappearance of the reactant peaks and the appearance of the silanol and HCl peaks over time. The integration of these peaks can be used to determine the reaction kinetics.

Conclusion

This compound is a highly reactive compound that undergoes rapid hydrolysis in the presence of water to form (chloromethyl)dimethylsilanol and hydrochloric acid. The resulting silanol is prone to self-condensation, leading to the formation of siloxanes. The stability of this compound is critically dependent on maintaining anhydrous conditions. The experimental protocols provided in this guide offer robust methods for monitoring and analyzing the hydrolysis reaction, which is essential for its controlled application in research and development. While specific kinetic data for this compound remains elusive due to its high reactivity, the information on analogous compounds provides a valuable framework for predicting its behavior.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloro(chloromethyl)dimethylsilane (CAS No. 1719-57-9), a versatile organosilicon compound, is a critical intermediate in the synthesis of silicone polymers, silane coupling agents, and various specialty chemicals.[1][2] Its utility in enhancing the properties of coatings, adhesives, and sealants makes it invaluable in the automotive, construction, and electronics industries.[1][3] However, its reactivity also presents significant safety challenges. This in-depth technical guide provides comprehensive safety protocols and handling procedures to mitigate the risks associated with its use in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[4][5] It is also harmful if swallowed.[6][7] A critical hazard is its violent reaction with water, which liberates toxic gas.[6][8]

GHS Classification
Hazard ClassCategory
Flammable liquids2[4]
Skin corrosion/irritation1A / 1B[4][6]
Serious eye damage/eye irritation1[6]
Acute toxicity, oral4[6]
Specific target organ toxicity – single exposure3 (Respiratory tract irritation)[4][5]
Hazard Statements
  • H225: Highly flammable liquid and vapour.[4]

  • H302: Harmful if swallowed.[7]

  • H314: Causes severe skin burns and eye damage.[4]

  • H335: May cause respiratory irritation.[4][5]

  • EUH014: Reacts violently with water.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₃H₈Cl₂Si[1][3]
Molecular Weight 143.08 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][3]
Odor Pungent[2][9]
Boiling Point 114 °C at 752 mmHg[10]
Flash Point 21 °C / 69.8 °F (closed cup)[6][8]
Density 1.086 g/mL at 25 °C[10]
Refractive Index n20/D 1.437[10]
Autoignition Temperature 355 °C / 671 °F[6][8]
Explosion Limits Upper: 51.5 vol %, Lower: 1.4 vol %[6][8]

Safe Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is critical to preventing accidents and ensuring a safe working environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[6][7]

  • Inert Atmosphere: Handle under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[6][8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][11] Use non-sparking tools and explosion-proof equipment.[4][11]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[12] Do not breathe mist, vapors, or spray.[6][7]

Storage
  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][6]

  • Conditions: Keep away from heat, sparks, and flame.[6][8] Store under an inert atmosphere and protect from moisture.[6][8]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, strong bases, alcohols, amines, peroxides, and metals.[6][8] Do not store in containers made of aluminum or other light metals.[13]

  • Storage Area: Store in a designated flammables and corrosives area.[6][8] The storage area should be locked up.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecifications
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][12]
Skin Protection Wear fire/flame resistant and impervious clothing.[4] Wear appropriate protective gloves (neoprene or nitrile rubber) and clothing to prevent skin exposure.[6][12]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., NIOSH-certified combination organic vapor/acid gas, Type ABEK).[4][12]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

A workflow for initial response to exposure is outlined below.

Caption: First aid procedures for exposure to this compound.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected areas with water or shower for at least 15 minutes. Get immediate medical attention.[4][8] Wash contaminated clothing before reuse.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[4][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6] Water mist may be used to cool closed containers.[6][8]

  • Unsuitable Extinguishing Media: DO NOT USE WATER directly on the substance, as it reacts violently.[6][8]

  • Specific Hazards: The product is highly flammable and can flash back from a distance.[14] Vapors are heavier than air and may spread along floors.[14] Contact with water liberates toxic gas.[6][8] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, silicon dioxide, and hydrogen chloride gas.[6][8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures

The following diagram illustrates the workflow for responding to a spill.

Caption: Workflow for responding to a this compound spill.

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas and keep them upwind of the spill.[4][7] Remove all sources of ignition.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][11]

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., dry sand).[6][7] Collect and arrange for disposal in suitable, closed containers.[4] Use spark-proof tools and explosion-proof equipment.[4]

Reactivity and Stability

  • Reactivity: Reacts violently with water, liberating toxic hydrogen chloride gas.[6][8]

  • Chemical Stability: Stable in sealed containers stored under a dry, inert atmosphere.[12] It is moisture-sensitive.[6][8]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[6][8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, water, alcohols, amines, peroxides, and metals.[6][8]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, silicon dioxide, and hydrogen chloride gas.[6][8]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed.[6][7] Limited quantitative data is available, with one source indicating an oral LD50 between 200 mg/kg and 2000 mg/kg.[7]

  • Skin Corrosion/Irritation: Causes severe skin burns.[4][7]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[4][7]

  • Respiratory Irritation: May cause respiratory irritation.[4] Inhalation of high concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[6] In severe cases, it can cause necrosis of the tracheal epithelium, bronchitis, and interstitial pneumonia.[12]

  • Ingestion: Ingestion causes severe swelling and damage to delicate tissues, with a danger of perforation of the stomach or esophagus.[6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[6] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[4][6] Do not dispose of it with regular waste or pour it down the drain.[9]

Conclusion

This compound is a valuable chemical intermediate with significant hazards. A comprehensive understanding of its properties and strict adherence to the safety and handling protocols outlined in this guide are essential for its safe use in research and development. By implementing these measures, researchers can mitigate the risks and harness the benefits of this versatile compound.

References

(Chloromethyl)dimethylchlorosilane synonyms and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Chloromethyl)dimethylchlorosilane

This guide provides a comprehensive overview of (Chloromethyl)dimethylchlorosilane, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical identifiers, physicochemical properties, and key experimental protocols.

Chemical Synonyms and Identifiers

(Chloromethyl)dimethylchlorosilane is known by a variety of names and is cataloged under several chemical identification systems. These are crucial for accurate identification and sourcing of the compound in a research or industrial setting.

Identifier Type Identifier Source(s)
IUPAC Name chloro-(chloromethyl)-dimethylsilane[1]
Synonyms (Chloromethyl)dimethylchlorosilane[1][2][3][4][5][6][7][8]
Chloro(chloromethyl)dimethylsilane[1][2][3][4][5][6][7][8]
CMDMCS[1][2][3][4][5][6][7][8]
Chloromethyldimethylchlorosilane[1][3]
Dimethylchloromethylchlorosilane[1][3][6]
Silane, chloro(chloromethyl)dimethyl-[3][6]
CAS Number 1719-57-9[1][2][3][6][9][10]
PubChem CID 74393[1]
EC Number 217-006-6[2][3][9][10]
MDL Number MFCD00000875[9][10]
Beilstein Registry No. 1731933[2][9][10]
InChI InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3[2][9]
InChIKey ITKVLPYNJQOCPW-UHFFFAOYSA-N[1][6][9]
SMILES C--INVALID-LINK--(Cl)CCl[1][9]
Molecular Formula C₃H₈Cl₂Si[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for (Chloromethyl)dimethylchlorosilane, including its physical properties and spectroscopic characteristics.

Property Value Source(s)
Molecular Weight 143.09 g/mol [2][9][10]
Appearance Colorless to light yellow clear liquid[4][5][7]
Boiling Point 114 °C at 752 mmHg[2][9]
Density 1.086 g/mL at 25 °C[2][9]
Refractive Index n20/D 1.437[2][9]
Flash Point 22 °C (71.6 °F) - closed cup[7]
¹H NMR (300 MHz, CCl₄) δ 0.55 (s, 6H, Si-(CH₃)₂), 2.89 (s, 2H, CH₂Cl)[2]
¹H NMR (90 MHz, CDCl₃) δ 0.55 (s, 6H, Si-(CH₃)₂), 2.95 (s, 2H, CH₂Cl)[11]
¹³C NMR (CDCl₃) δ 1.4, 28.9[11]
IR Spectrum (liquid film) Major peaks at 2960, 1410, 1260, 840, 800, 720 cm⁻¹[4]
Mass Spectrum (EI) Major fragments (m/z): 127, 113, 93, 77, 63[5][6][11]

Experimental Protocols

Synthesis via Müller-Rochow Process (Industrial Method)

The industrial synthesis of chloromethylsilanes, including (Chloromethyl)dimethylchlorosilane, is primarily achieved through the Müller-Rochow direct process.[12][13]

Methodology:

  • Reactants: Metallurgical grade silicon (97% purity, particle size 45-250 µm) and chloromethane (CH₃Cl).[13]

  • Catalyst: Copper catalyst, often with promoters like zinc compounds (e.g., ZnCl₂, ZnSO₄).[12][13]

  • Reactor: A fluidized bed reactor is typically used.[12][13]

  • Conditions: The reaction is highly exothermic and is carried out at temperatures between 250 and 300 °C and a pressure of 1 to 5 bar.[13]

  • Process: Silicon and the copper catalyst are placed in the reactor and heated. A stream of chloromethane is introduced, leading to a turbulent reaction mixture.[13] The direct reaction of silicon with chloromethane produces a mixture of methylchlorosilanes.

  • Product Mixture: The resulting crude silane mixture contains dichlorodimethylsilane as the main product, along with other silanes such as (Chloromethyl)dimethylchlorosilane.[13][14]

  • Purification: The raw silane mixture is separated by fractional distillation to isolate the different chloromethylsilane products.[13]

Laboratory Synthesis

A common laboratory-scale synthesis involves the gas-phase chlorination of a suitable methylchlorosilane precursor.

Methodology:

  • Reactants: Methylchlorosilane (e.g., trimethylchlorosilane), chlorine gas (Cl₂), and an inert gas.

  • Apparatus: A gas-phase reactor made of glass or quartz, equipped with a reflux condenser and a heating device.

  • Conditions: The reaction is carried out under visible light at a temperature of 50-80 °C.[15] The molar ratio of methylchlorosilane to chlorine is typically between 1:0.1 and 1:0.75.[15]

  • Procedure: The methylchlorosilane is heated in the reactor, and a mixture of chlorine and an inert gas is bubbled through the liquid. The reaction is monitored by gas chromatography (GC).[15]

  • Workup and Purification: Upon completion, the reaction mixture is cooled. The product is then purified by fractional distillation.[15]

Purification by Fractional Distillation

High-purity (Chloromethyl)dimethylchlorosilane is obtained by fractional distillation of the crude reaction mixture.

Methodology:

  • Apparatus: A distillation apparatus equipped with a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

  • Procedure: The crude product mixture is heated in the distillation flask. The temperature of the vapor is monitored at the top of the column.

  • Fraction Collection: Fractions are collected based on their boiling points. For (Chloromethyl)dimethylchlorosilane, the fraction boiling at approximately 114 °C at atmospheric pressure is collected.[2][9]

  • Purity Analysis: The purity of the collected fractions is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis and purity assessment of (Chloromethyl)dimethylchlorosilane.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separation.[16]

  • Sample Preparation: The sample is typically diluted in a volatile organic solvent like dichloromethane or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 40-50 °C, held for a few minutes, followed by a ramp up to a final temperature of around 280 °C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: A scan range of m/z 40-300 is typically sufficient.

  • Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with a known standard or library data for identification and quantification.

Diagrams

identifiers cluster_name Chemical Name & Synonyms cluster_registry Registry Numbers cluster_structure Structural Identifiers IUPAC IUPAC Name chloro-(chloromethyl)-dimethylsilane Synonyms Common Synonyms (Chloromethyl)dimethylchlorosilane CMDMCS CAS CAS Number 1719-57-9 Synonyms->CAS EC EC Number 217-006-6 PubChem PubChem CID 74393 Formula Molecular Formula C₃H₈Cl₂Si PubChem->Formula SMILES SMILES CSi(Cl)CCl InChI InChI & InChIKey

Caption: Logical relationship of identifiers for (Chloromethyl)dimethylchlorosilane.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants (e.g., Trimethylchlorosilane, Cl₂) Reaction Gas-Phase Chlorination (Visible Light, 50-80 °C) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Distillation Fractional Distillation Crude->Distillation Pure Pure (Chloromethyl)dimethylchlorosilane Distillation->Pure GCMS GC-MS Analysis Pure->GCMS Result Purity Confirmation GCMS->Result

Caption: Experimental workflow for synthesis and purification.

References

Chloro(chloromethyl)dimethylsilane physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of Chloro(chloromethyl)dimethylsilane (CAS No. 1719-57-9), a versatile organosilicon compound. The data presented is compiled from various chemical suppliers and databases, offering a reliable reference for laboratory and research applications.

Core Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] It is recognized for its role as an important intermediate in the synthesis of silicone polymers and as a silane coupling agent.[2][3][4] The following table summarizes its primary physical constants, specifically its boiling point and density.

Data Presentation: Physical Constants
Physical PropertyValueConditionsSource
Boiling Point114 °Cat 752 mmHg[3][4][5][6][7]
115 °CNot specified[1][8][9]
Density1.086 g/mLat 25 °C[5][6][7]
1.09 g/mLat 20 °C[1][8]
1.086 g/cm³Not specified[2]

Experimental Protocols

The physical property data presented in this guide are referenced as literature values "(lit.)" by the primary sources.[4][5][6][7] Detailed experimental methodologies for the determination of the boiling point and density of this compound were not provided in the reviewed documentation. Standard analytical methods, such as distillation for boiling point determination and pycnometry or densitometry for density measurement, are presumed to have been employed. For rigorous research and development, it is recommended to either perform independent verification of these properties or consult the original literature if available.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical entity, this compound, and its fundamental physical properties.

A This compound (C3H8Cl2Si) B Physical Properties A->B exhibits C Boiling Point (114-115 °C) B->C D Density (1.086-1.09 g/mL) B->D

Caption: Relationship between this compound and its key physical properties.

References

The Müller-Rochow Synthesis of Chloromethylsilanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Müller-Rochow synthesis, a cornerstone of industrial organosilicon chemistry, provides a direct and efficient route to chloromethylsilanes, the primary precursors for a vast array of silicone-based materials. This technical guide offers a comprehensive overview of the process, detailing its core principles, experimental protocols, and critical parameters for researchers and professionals in chemical synthesis and materials science.

Core Principles of the Müller-Rochow Synthesis

The Müller-Rochow process is a gas-solid phase reaction where elemental silicon reacts directly with chloromethane (CH₃Cl) at elevated temperatures in the presence of a copper catalyst.[1][2] The primary objective is the synthesis of dimethyldichlorosilane ((CH₃)₂SiCl₂), a key monomer for the production of polydimethylsiloxane (PDMS) polymers.[3] The overall reaction is highly exothermic and can be summarized as follows:

2 CH₃Cl + Si → (CH₃)₂SiCl₂

While dimethyldichlorosilane is the major product, a mixture of other chloromethylsilanes is also formed, including methyltrichlorosilane (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and others.[2] The selectivity towards the desired dimethyldichlorosilane is a critical aspect of process optimization and is influenced by various factors, including catalyst composition, promoters, and reaction conditions.[1][4]

Experimental Protocols

Materials and Equipment
  • Reactants:

    • Silicon powder: Metallurgical grade, purity ≥ 97%, particle size 45-250 µm.[1]

    • Chloromethane (CH₃Cl): High purity, gaseous.

  • Catalyst:

    • Copper: Typically used as copper(I) chloride (CuCl), copper(II) oxide (CuO), or in the form of a silicon-copper alloy.[1][5]

  • Promoters:

    • Zinc (Zn): As metallic zinc, zinc oxide, or zinc chloride, typically 0.5 to 60 wt.% relative to copper.[6]

    • Tin (Sn) and/or Antimony (Sb): As metallic powders.[6]

  • Reactor:

    • For industrial-scale production, a fluidized-bed reactor is almost exclusively used.[1] For laboratory-scale synthesis, a fixed-bed or stirred-bed reactor can be employed. The reactor should be constructed from materials resistant to high temperatures and corrosive chlorosilanes.

  • Ancillary Equipment:

    • Gas flow controllers for chloromethane.

    • Heating system capable of maintaining temperatures in the range of 250-350°C.[7]

    • Condensation system to liquefy the product stream.

    • Distillation apparatus for the purification of the crude silane mixture.[1]

General Experimental Procedure (Fluidized-Bed Reactor)
  • Contact Mass Preparation: The silicon powder is intimately mixed with the copper catalyst and any promoters to form the contact mass.[6]

  • Reactor Charging and Heating: The contact mass is charged into the fluidized-bed reactor. The reactor is then heated to the desired reaction temperature, typically between 280°C and 320°C, under an inert gas flow (e.g., nitrogen).[3][8]

  • Initiation of Reaction: A stream of chloromethane gas is introduced from the bottom of the reactor with sufficient velocity to fluidize the contact mass.[8]

  • Reaction Execution: The reaction is highly exothermic, and the temperature must be carefully controlled using a cooling system to maintain the optimal range for high selectivity towards dimethyldichlorosilane.[3] The reaction pressure is typically maintained between 1 and 5 bar.[1]

  • Product Collection: The gaseous product stream, containing a mixture of chloromethylsilanes and unreacted chloromethane, exits the top of the reactor. The stream is passed through a cyclone to separate and return entrained solid particles to the reactor.[9] The gaseous mixture is then cooled in a condenser to liquefy the chlorosilanes.[1]

  • Purification: The crude liquid silane mixture is separated from unreacted chloromethane, which is recycled back to the reactor.[1] The individual chloromethylsilanes are then separated by fractional distillation.[2]

Quantitative Data

Typical Reaction Parameters
ParameterValueReference
Temperature250 - 350 °C[7]
Pressure1 - 5 bar[1]
Silicon Purity≥ 97 %[1]
Silicon Particle Size45 - 250 µm[1]
Copper CatalystVaries[1]
Promoters (e.g., Zn, Sn)Varies[2]
Typical Product Distribution
ProductFormulaBoiling Point (°C)Typical Yield (%)Reference
Dimethyldichlorosilane(CH₃)₂SiCl₂7070 - 90[2]
MethyltrichlorosilaneCH₃SiCl₃665 - 15[2]
Trimethylchlorosilane(CH₃)₃SiCl572 - 4[2]
MethyldichlorosilaneCH₃HSiCl₂411 - 4[2]
Dimethylchlorosilane(CH₃)₂HSiCl350.1 - 0.5[2]

Visualizations

Proposed Reaction Mechanism

While the precise mechanism of the Müller-Rochow synthesis is still a subject of research, it is generally accepted that the copper catalyst plays a crucial role in facilitating the formation of Si-Cl and Si-CH₃ bonds.[2] The following diagram illustrates a simplified proposed pathway.

ReactionMechanism Si Silicon (Si) Cu3Si Copper Silicide (Cu₃Si intermediate) Si->Cu3Si reacts with Cu Copper (Cu) Catalyst Cu->Cu3Si CH3Cl Chloromethane (CH₃Cl) Adduct Surface Adduct {[CH₃Cl---Cu₃Si]} CH3Cl->Adduct adsorbs on Cu3Si->Adduct MeSiCl_ads Adsorbed CH₃SiCl Adduct->MeSiCl_ads dissociative chemisorption Me2SiCl2 Dimethyldichlorosilane ((CH₃)₂SiCl₂) MeSiCl_ads->Me2SiCl2 + CH₃Cl Byproducts Other Chlorosilanes (CH₃SiCl₃, (CH₃)₃SiCl, etc.) MeSiCl_ads->Byproducts side reactions

Caption: Proposed reaction mechanism for the Müller-Rochow synthesis.

Industrial Experimental Workflow

The following diagram outlines the typical workflow for the industrial production of chloromethylsilanes via the Müller-Rochow synthesis.

ExperimentalWorkflow start Start raw_materials Raw Material Preparation (Si powder, Cu catalyst, promoters) start->raw_materials reactor Fluidized-Bed Reactor (280-320°C, 1-5 bar) raw_materials->reactor cyclone Cyclone Separation reactor->cyclone ch3cl_feed Chloromethane Feed ch3cl_feed->reactor solids_recycle Solids Recycle cyclone->solids_recycle Entrained Solids condensation Condensation cyclone->condensation Gaseous Product Stream solids_recycle->reactor gas_recycle Unreacted CH₃Cl Recycle condensation->gas_recycle distillation Fractional Distillation condensation->distillation Crude Silane Mixture gas_recycle->ch3cl_feed products Purified Chloromethylsilanes ((CH₃)₂SiCl₂, CH₃SiCl₃, etc.) distillation->products end End products->end

Caption: Industrial workflow for the Müller-Rochow synthesis.

Conclusion

The Müller-Rochow synthesis remains an indispensable process for the large-scale production of chloromethylsilanes. A thorough understanding of the reaction parameters, catalyst systems, and purification processes is crucial for optimizing the yield and selectivity of the desired products. This guide provides a foundational understanding for researchers and professionals to explore and innovate within the field of organosilicon chemistry. Further research into the reaction mechanism and the development of more selective and efficient catalyst systems will continue to drive advancements in this critical industrial process.

References

Chloro(chloromethyl)dimethylsilane: A Technical Guide to Chemical Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compatibility of Chloro(chloromethyl)dimethylsilane. Understanding the reactivity and material compatibility of this versatile reagent is critical for ensuring safe handling, designing robust experimental setups, and maintaining the integrity of chemical syntheses in research and development settings.

Chemical Reactivity and Incompatible Materials

This compound is a highly reactive, flammable, and moisture-sensitive organosilicon compound. Its reactivity is primarily driven by the presence of two reactive centers: the silicon-chlorine bond and the carbon-chlorine bond. The silicon-chlorine bond is particularly susceptible to nucleophilic attack, leading to vigorous and often hazardous reactions with a variety of common laboratory reagents.

The primary hazard associated with this compound is its violent reaction with water and other protic solvents, which liberates toxic and corrosive hydrogen chloride (HCl) gas. This reaction is rapid and exothermic. The acute toxicity of chlorosilanes is largely attributed to the effects of the liberated HCl.

A summary of materials known to be incompatible with this compound is presented in Table 1. Direct contact with these substances should be strictly avoided.

Table 1: Incompatible Materials with this compound

Incompatible Material/ClassObserved Reaction/HazardQuantitative Data
Water / MoistureReacts violently to produce toxic and corrosive hydrogen chloride (HCl) gas and silanols. Reaction is highly exothermic.Specific quantitative data on reaction rates and heat of reaction are not readily available in public literature. The half-life for hydrolysis of similar chlorosilanes is less than 17 seconds.
Alcohols (e.g., methanol, ethanol)Reacts vigorously to form alkoxysilanes and hydrogen chloride gas. Reaction is exothermic.Reaction kinetics are generally rapid, with relative rates depending on steric hindrance. This compound reacts faster than more sterically hindered silanes.
Amines (primary, secondary)Reacts readily to form silylamines and hydrogen chloride, which will then react with excess amine to form an ammonium salt. Reaction is exothermic.Not available.
Strong Bases (e.g., hydroxides, alkoxides)Can promote rapid and potentially violent decomposition or polymerization.Not available.
Strong Oxidizing Agents (e.g., peroxides)Can lead to vigorous, exothermic reactions, increasing the risk of fire and explosion.Not available.
Strong AcidsWhile used as a catalyst in some reactions, strong acids can promote undesirable side reactions and decomposition.Not available.
MetalsMay be corrosive to certain metals, particularly light metals like aluminum.Specific corrosion rates are not available.

Compatible Materials for Handling and Storage

Due to its high reactivity, the selection of appropriate materials for handling and storage is paramount. All equipment, including reaction vessels, tubing, seals, and storage containers, must be chemically resistant to this compound and free from moisture.

Table 2: Generally Compatible Materials for this compound Service

Material ClassSpecific Material ExamplesConsiderations and Limitations
GlassBorosilicate Glass (e.g., Pyrex®)Preferred material for laboratory-scale reactions due to high chemical resistance and transparency. Ensure glassware is thoroughly dried before use.
FluoropolymersPolytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated ethylene propylene (FEP)Excellent chemical resistance. Suitable for tubing, liners, and seals. Ensure the material grade is appropriate for the operating temperature and pressure.
Certain MetalsStainless Steel (e.g., 304, 316), Hastelloy®Generally considered resistant, especially for short-term contact. However, the presence of moisture can lead to corrosion due to the formation of HCl. Passivation of stainless steel is recommended. Avoid light metals such as aluminum.
Gaskets and SealsPTFE, Encapsulated O-rings (e.g., FEP/Silicone)Material selection is critical to prevent leaks. Elastomers like Viton® may have limited compatibility and should be tested for specific applications.

Note: The information in Table 2 is a general guideline. It is crucial to perform compatibility testing for any material that will be in prolonged contact with this compound under the specific conditions of your application.

Experimental Protocols

General Handling and Storage Protocol
  • Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Moisture-Free Equipment: All glassware, syringes, and other equipment must be thoroughly dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere before use.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Storage in a flammable liquids cabinet is recommended. Do not store in containers made of aluminum or other light metals.

  • Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). Do not use water.

Representative Protocol for Material Compatibility Testing

This protocol provides a general framework for assessing the compatibility of a material with this compound.

Objective: To evaluate the effect of this compound on the physical and chemical properties of a test material.

Materials:

  • Test material coupons (e.g., polymer, elastomer, metal) of known dimensions and weight.

  • This compound (reagent grade).

  • Inert, dry solvent for cleaning (e.g., anhydrous hexane).

  • Glass testing vials with PTFE-lined caps.

  • Analytical balance.

  • Calipers or micrometer.

  • Equipment for material characterization (e.g., FTIR, DSC, SEM, as appropriate).

Procedure:

  • Sample Preparation:

    • Clean the test material coupons with the anhydrous solvent to remove any surface contaminants.

    • Dry the coupons thoroughly in a vacuum oven at a suitable temperature.

    • Measure and record the initial weight and dimensions of each coupon.

    • Obtain any initial characterization data (e.g., FTIR spectrum) of the material.

  • Exposure:

    • Place each prepared coupon in a separate, dry glass testing vial.

    • Under an inert atmosphere, add a sufficient volume of this compound to completely immerse the coupon.

    • Tightly seal the vials with PTFE-lined caps.

    • Prepare a control vial with a coupon immersed in an inert solvent (e.g., anhydrous hexane) and another control with only this compound.

    • Store the vials at the desired test temperature for a specified duration (e.g., 24 hours, 7 days).

  • Post-Exposure Analysis:

    • After the exposure period, carefully remove the coupons from the vials under an inert atmosphere.

    • Rinse the coupons with an anhydrous solvent to remove residual this compound.

    • Dry the coupons in a vacuum oven to a constant weight.

    • Measure and record the final weight and dimensions.

    • Visually inspect the coupons for any changes in appearance (e.g., discoloration, swelling, cracking).

    • Perform post-exposure material characterization (e.g., FTIR to detect chemical changes).

  • Data Evaluation:

    • Calculate the percentage change in weight and dimensions.

    • Compare the pre- and post-exposure characterization data to identify any degradation.

    • Analyze the this compound from the test vials (e.g., by GC-MS) to identify any leached substances from the material.

Visualizations

G Figure 1: Decision Workflow for Material Compatibility Assessment A Identify Chemical: This compound B Review Literature and SDS for Known Incompatibilities A->B C Is Material Listed as Incompatible? B->C D Select Alternative Material C->D Yes E Is Material Listed as Compatible? C->E No F Proceed with Caution (Consider Application Conditions) E->F Yes G No Data Available or Uncertain Compatibility E->G No H Perform Material Compatibility Testing G->H I Material Degraded? H->I I->D Yes J Material is Compatible for Intended Use I->J No

Caption: Decision workflow for assessing material compatibility.

G Figure 2: Reaction Pathway of this compound with Protic Nucleophiles cluster_0 Reactants cluster_1 Products A This compound (CH₃)₂Si(Cl)CH₂Cl C Silanol/Alkoxysilane (CH₃)₂Si(OR)CH₂Cl A->C Nucleophilic Substitution at Silicon D Hydrogen Chloride HCl A->D B Protic Nucleophile R-OH (Alcohol) or H₂O (Water) B->C B->D

Caption: Generalized reaction with protic nucleophiles.

Chloro(chloromethyl)dimethylsilane theoretical studies and computational chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(chloromethyl)dimethylsilane (CCMDS), a bifunctional organosilane, is a versatile reagent and intermediate in organic synthesis and materials science. Its reactivity is dictated by the presence of two distinct chlorine atoms—one bonded to silicon and the other to a carbon atom. A thorough understanding of its molecular structure, conformational preferences, and electronic properties is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic methodologies and materials. This technical guide provides a comprehensive overview of the theoretical and computational chemistry of CCMDS, summarizing key structural data, outlining robust computational protocols for its study, and visualizing important molecular and procedural concepts. While extensive dedicated computational studies on CCMDS are not abundant in the public literature, this guide synthesizes available data and proposes methodologies based on established computational practices for analogous organosilanes.

Molecular Structure and Conformational Analysis

The presence of a rotatable bond between the silicon and the chloromethyl carbon (Si-CH2Cl) gives rise to different conformational isomers. Theoretical studies, primarily through ab initio and Density Functional Theory (DFT) calculations, are essential to determine the relative stabilities of these conformers and the energy barriers to their interconversion.

Like its bromo-analog, this compound is understood to exist in two primary conformations: anti and gauche.[1] In the anti conformer, the Cl-C-Si-Cl dihedral angle is approximately 180°, while in the gauche conformer, this angle is around 60°. Computational studies on analogous molecules indicate that the gauche conformer is the lower-energy form.[1]

G cluster_anti Anti Conformer cluster_gauche Gauche Conformer Si1 Si C1 C Si1->C1 Cl2 Cl Si1->Cl2 Me1 CH3 Si1->Me1 Me2 CH3 Si1->Me2 Cl1 Cl C1->Cl1 H1 H C1->H1 H2 H C1->H2 Si2 Si C2 C Si2->C2 Cl4 Cl Si2->Cl4 Me3 CH3 Si2->Me3 Me4 CH3 Si2->Me4 Cl3 Cl C2->Cl3 H3 H C2->H3 H4 H C2->H4

Caption: Ball-and-stick representations of the anti and gauche conformers of this compound.

Quantitative Structural Data
ParameterPredicted Value (Å or °)
Bond Lengths (Å)
Si-C(H2Cl)~1.90
Si-C(H3)~1.87
Si-Cl~2.09
C-Cl~1.80
C-H~1.09
Bond Angles (°) **
Cl-Si-C(H2Cl)~108
C(H3)-Si-C(H3)~112
Si-C-Cl~110
Dihedral Angles (°) **
Cl-C-Si-Cl (anti)~180
Cl-C-Si-Cl (gauche)~60

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, in conjunction with computational methods, is a powerful tool for identifying molecular structures and functional groups. A full assignment of the vibrational spectrum of CCMDS would require a combination of experimental (FTIR, Raman) and theoretical (DFT frequency calculations) approaches.

Based on its structure, the vibrational spectrum of CCMDS is expected to be characterized by:

  • C-H stretching vibrations of the methyl and chloromethyl groups in the 2900-3000 cm⁻¹ region.

  • CH₂ and CH₃ deformation modes (scissoring, wagging, twisting, rocking) between 1200 and 1500 cm⁻¹.

  • Si-C stretching vibrations typically found in the 600-800 cm⁻¹ range.

  • C-Cl stretching vibration of the chloromethyl group, expected around 700-750 cm⁻¹.

  • Si-Cl stretching vibration , which is typically observed at lower frequencies, around 450-600 cm⁻¹.

A computational frequency analysis would not only predict the wavenumbers of these vibrations but also their intensities and the potential energy distribution (PED), allowing for a definitive assignment of each vibrational mode.

Proposed Computational Methodology

To obtain reliable theoretical data for CCMDS, a well-defined computational protocol is essential. The following workflow, based on standard practices for organosilicon compounds, is recommended.

G start Initial Structure Generation (Anti and Gauche Conformers) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (at the same level of theory) geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt No (Re-optimize) thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) verify_min->thermo Yes nbo Electronic Structure Analysis (NBO, Mulliken Charges) thermo->nbo end Final Data and Analysis nbo->end

Caption: A typical computational workflow for the theoretical study of this compound.

Detailed Computational Protocol
  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: Density Functional Theory (DFT) is a robust choice for balancing accuracy and computational cost. The B3LYP hybrid functional is a common and reliable starting point for main group elements.

  • Basis Set: A Pople-style basis set such as 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) should provide a good description of the electronic structure.

  • Geometry Optimization: The initial structures of the anti and gauche conformers should be fully optimized without any symmetry constraints.

  • Frequency Calculations: A vibrational frequency analysis should be performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Thermochemical Analysis: From the frequency calculations, important thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be determined. This allows for the calculation of the relative stabilities of the conformers.

  • Electronic Structure Analysis: Further insights can be gained through Natural Bond Orbital (NBO) analysis to understand charge distribution and hyperconjugative interactions.

Reactivity and Reaction Mechanisms

The two chlorine atoms in CCMDS exhibit different reactivities. The Si-Cl bond is highly susceptible to nucleophilic attack due to the electropositive nature of silicon, making it a good silylating agent. The C-Cl bond is less reactive but can participate in nucleophilic substitution reactions, typically via an Sₙ2 mechanism.

Computational studies can be employed to investigate the reaction mechanisms involving CCMDS, for example, by locating the transition state structures and calculating the activation energy barriers for nucleophilic attack at either the silicon or the carbon center.

G Reactants CCMDS + Nucleophile (Nu⁻) TS Transition State [Nu···Si(R)₂CH₂Cl···Cl]⁻ Reactants->TS ΔG‡ Products Products Nu-Si(R)₂CH₂Cl + Cl⁻ TS->Products

Caption: A generalized energy profile for the Sₙ2 reaction at the silicon center of this compound.

Conclusion

This compound is a molecule of significant synthetic utility, whose reactivity is governed by its distinct structural and electronic features. While detailed computational investigations on this specific molecule are not widely published, this guide has outlined the key theoretical aspects of its structure and reactivity based on data from analogous compounds and has provided a robust computational methodology for its in-depth study. The application of these theoretical approaches will undoubtedly facilitate a deeper understanding of CCMDS and enable the prediction of its behavior in complex chemical systems, thereby guiding future research and development in areas where this versatile molecule plays a critical role.

References

Methodological & Application

Application Notes and Protocols: Chloro(chloromethyl)dimethylsilane in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(chloromethyl)dimethylsilane (CMDMCS) is a bifunctional organosilicon compound with the formula ClCH₂Si(CH₃)₂Cl.[1] In protecting group chemistry, it serves as a reagent for the introduction of the (chloromethyl)dimethylsilyl (CMDMS) group to protect hydroxyl functions. Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation, general stability under a variety of reaction conditions, and selective removal under specific, often mild, conditions.[2][3]

The CMDMS group is structurally similar to other common dimethylalkylsilyl groups. The protection of an alcohol (R-OH) with this compound proceeds via the formation of a (chloromethyl)dimethylsilyl ether (R-O-Si(CH₃)₂CH₂Cl). The reaction involves the nucleophilic attack of the alcohol on the electrophilic silicon atom, typically facilitated by a mild base to neutralize the HCl byproduct.[3]

Deprotection, or the cleavage of the silyl ether to regenerate the alcohol, is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[3][4] The high affinity of silicon for fluoride drives this reaction.[2] The presence of the electron-withdrawing chloromethyl group on the silicon atom may influence the stability of the CMDMS ether compared to other silyl ethers, potentially making it more susceptible to cleavage under acidic or nucleophilic conditions.

These notes provide a general protocol for the protection of alcohols using CMDMCS and the subsequent deprotection of the resulting CMDMS ether, based on established methodologies for similar silylating agents.

Physicochemical Data and Safety Information

Chemical Properties:

Property Value Reference
CAS Number 1719-57-9 [1]
Molecular Formula C₃H₈Cl₂Si [1]
Molecular Weight 143.09 g/mol [5]
Boiling Point 114 °C (at 752 mmHg) [5]
Density 1.086 g/mL (at 25 °C) [5]

| Refractive Index | n20/D 1.437 |[5] |

Safety and Handling: this compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

HazardPrecautionary StatementReference
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed.[6]
Corrosivity Causes severe skin burns and eye damage. May be corrosive to metals.[6]
Toxicity Harmful if swallowed. May cause respiratory irritation.[1]
Handling Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[7]
Storage Store in a well-ventilated place. Keep cool. Store locked up under an inert gas. Moisture sensitive.[6]

Experimental Protocols

The following protocols are generalized procedures based on standard methods for the silylation of alcohols.[2][3] Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.

Protocol 1: Protection of a Primary Alcohol with CMDMCS

This protocol describes the formation of a (chloromethyl)dimethylsilyl ether.

Materials:

  • Alcohol substrate

  • This compound (CMDMCS)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol substrate (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add this compound (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure (chloromethyl)dimethylsilyl ether.

Quantitative Data (Representative Conditions for Silylation): The following table summarizes typical conditions for the protection of alcohols with various chlorosilanes. Yields are generally high but are substrate-dependent.

ChlorosilaneBase (eq)SolventTemp (°C)Time (h)Typical Yield
TBDMS-ClImidazole (2.5)DMF2510-16>90%[8]
TMS-ClTriethylamine (1.1)CH₂Cl₂0 - 251-2>95%[3]
TIPS-ClDMAP, Et₃NDMF2516~100%
CMDMCS (Proposed) Imidazole (2.2) DMF 0 - 25 12-16 Expected >85%
Protocol 2: Deprotection of a (Chloromethyl)dimethylsilyl Ether

This protocol describes the fluoride-mediated cleavage of the silyl ether to regenerate the alcohol.

Materials:

  • (Chloromethyl)dimethylsilyl-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the (chloromethyl)dimethylsilyl-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the 1.0 M solution of TBAF in THF (1.5 - 3.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Quantitative Data (Representative Conditions for Silyl Ether Deprotection): The following table summarizes common conditions for the deprotection of silyl ethers.

Silyl EtherReagent (eq)SolventTemp (°C)TimeTypical Yield
TBDMS-O-RTBAF (2-3)THF251-2 h>95%[8]
TMS-O-RAqueous Acid (cat.)THF/H₂O25<1 hHigh[3]
TIPS-O-RTBAFTHF250.5 - 4 h84-95%
CMDMS-O-R (Proposed) TBAF (1.5-3.0) THF 25 1-4 h Expected >90%

Diagrams and Mechanisms

The following diagrams illustrate the chemical transformations and workflows associated with using CMDMCS as a protecting group.

Caption: Mechanism for alcohol protection using CMDMCS.

Caption: Mechanism for CMDMS ether deprotection by fluoride.

Workflow General Workflow for Protecting Group Chemistry A Starting Material (e.g., R-OH) B Protection Step + CMDMCS, Base A->B C Protected Intermediate (R-O-CMDMS) B->C D Intermediate Reaction (e.g., Grignard, Oxidation) C->D E Modified Protected Compound D->E F Deprotection Step + Fluoride Source (TBAF) E->F G Final Product F->G

Caption: Workflow for using CMDMCS as a protecting group.

References

Application Notes: Derivatization of Alcohols with Chloro(chloromethyl)dimethylsilane for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile compounds. However, many analytes, including alcohols, possess polar hydroxyl (-OH) groups that can lead to poor chromatographic performance, such as peak tailing and low sensitivity. These issues arise from strong interactions with the stationary phase and low volatility. Furthermore, the mass spectra of underivatized alcohols often show weak or absent molecular ion peaks, complicating identification[1][2].

Chemical derivatization is a technique used to modify an analyte to make it more suitable for GC-MS analysis. Silylation, the replacement of an active hydrogen with a silyl group, is one of the most common derivatization methods. This process increases the volatility and thermal stability of polar compounds, resulting in improved peak shape and detection sensitivity[3]. Chloro(chloromethyl)dimethylsilane (CMDMS) is a silylating reagent that converts alcohols into their corresponding (chloromethyl)dimethylsilyl ethers. This derivatization not only enhances chromatographic behavior but also produces derivatives with characteristic mass fragmentation patterns, aiding in structural elucidation and reliable quantification.

Principle of the Reaction

The derivatization of alcohols with this compound is a nucleophilic substitution reaction. The oxygen atom of the alcohol's hydroxyl group attacks the silicon atom of CMDMS, displacing the chlorine atom. This reaction is typically performed in the presence of a base, such as pyridine or N-methylimidazole, which serves as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion[4][5].

ROH Alcohol (R-OH) Reaction_Plus + ROH->Reaction_Plus CMDMS CMDMS ClCH₂Si(CH₃)₂Cl Derivative Silyl Ether Derivative R-O-Si(CH₃)₂CH₂Cl CMDMS->Derivative Product_Plus + Derivative->Product_Plus HCl HCl Base Base (e.g., Pyridine) Base->Derivative Catalyst Reaction_Plus->CMDMS Product_Plus->HCl Start Start Prep 1. Place Dried Alcohol Sample in Vial Start->Prep Add_Solvent 2. Add Anhydrous Pyridine Prep->Add_Solvent Add_CMDMS 3. Add CMDMS Reagent Add_Solvent->Add_CMDMS React 4. Cap, Vortex, and Heat (e.g., 60°C for 30 min) Add_CMDMS->React Cool 5. Cool to Room Temperature React->Cool Extract 6. Optional: Extract with Hexane/Water Cool->Extract Collect_Direct 7a. Transfer Reaction Mixture to GC Vial Extract->Collect_Direct No Collect_Extract 7b. Transfer Organic Layer to GC Vial Extract->Collect_Extract Yes Analyze 8. GC-MS Analysis Collect_Direct->Analyze Collect_Extract->Analyze End End Analyze->End

References

Application Notes and Protocols for Chloro(chloromethyl)dimethylsilane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights into the use of Chloro(chloromethyl)dimethylsilane (CMDCS) as a versatile reagent in pharmaceutical synthesis. The protocols focus on its role as a highly effective directing group for selective alkylation, a critical step in the synthesis of complex active pharmaceutical ingredients (APIs).

Application 1: Selective N-Methylation in the Synthesis of Raltegravir Intermediate

Raltegravir, a potent HIV integrase inhibitor, requires the selective N-methylation of a key pyrimidone intermediate in its synthesis. Direct methylation of the pyrimidone nitrogen in the presence of a free hydroxyl group is challenging due to competing O-methylation, leading to significant impurity formation. A robust and highly selective two-step, one-pot process utilizing this compound has been developed to overcome this challenge.[1][2][3][4]

Reaction Principle:

The process involves the initial silylation of the pyrimidone intermediate with CMDCS. The resulting silyl ether protects the hydroxyl group, allowing for the subsequent selective methylation of the pyrimidone nitrogen. The silyl protecting group is then easily removed under mild conditions to yield the desired N-methylated product with high purity.

Experimental Workflow:

G cluster_0 One-Pot Synthesis A Pyrimidone Intermediate B Silylation with CMDCS (Chloromethyl)dimethylchlorosilane A->B 1. Add CMDCS C Silylated Intermediate B->C Formation of Silyl Ether D Selective N-Methylation C->D 2. Add Methylating Agent E N-Methylated Silyl Intermediate D->E Selective reaction at Nitrogen F Desilylation E->F 3. Add Desilylating Agent (KF) G N-Methylated Pyrimidone (Raltegravir Intermediate) F->G Removal of Silyl Group

Caption: One-pot silylation-methylation-desilylation workflow.

Detailed Experimental Protocol:

Materials:

  • Pyrimidone Intermediate (e.g., N-(4-fluorobenzyl)-5-hydroxy-2-(...) -6-oxo-1,6-dihydropyrimidine-4-carboxamide derivative)

  • This compound (CMDCS)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Suitable base (e.g., Triethylamine - TEA)

  • Methylating agent (e.g., Methyl iodide - MeI)

  • Desilylating agent (e.g., Potassium fluoride - KF)

  • Quenching solution (e.g., Water)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Silylation:

    • To a solution of the pyrimidone intermediate (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete formation of the silylated intermediate.

  • N-Methylation:

    • Cool the reaction mixture containing the silylated intermediate back to 0 °C.

    • Add methyl iodide (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Desilylation:

    • Upon completion of the N-methylation, add potassium fluoride (2.0 eq) to the reaction mixture.

    • Stir at room temperature for 1-3 hours until the desilylation is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-methylated pyrimidone intermediate.

Quantitative Data:

StepProductTypical YieldPurity (HPLC)Reference
Silylation-Methylation-DesilylationN-Methylated Pyrimidone Intermediate>90%>99%[1][2]

Note: The use of CMDCS in this process effectively eliminates the formation of the O-methylated impurity, leading to a highly pure product and simplifying the downstream purification process.[1]

Application 2: Synthesis of Antiviral Nucleoside Analogues - The Role of the 4'-Chloromethyl Group

The discovery of 4'-chloromethyl-2'-deoxy-2'-fluorocytidine (ALS-8112) as a potent inhibitor of the respiratory syncytial virus (RSV) polymerase highlights the significance of the chloromethyl functionality in antiviral drug design.[5][6] The introduction of a chloromethyl group at the 4'-position of the nucleoside sugar moiety can enhance the binding affinity to the viral polymerase and contribute to the termination of viral RNA chain elongation.[7] While the exact synthetic precursor for the chloromethyl group in ALS-8112 is not specified as CMDCS in the available literature, the underlying chemical transformation provides a valuable application note for the use of chloromethylating agents in the synthesis of novel antiviral candidates.

Signaling Pathway Involvement:

The triphosphate form of nucleoside analogues like ALS-8112 acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By incorporating into the growing viral RNA chain, it leads to premature chain termination, thus halting viral replication.

G cluster_0 Viral Replication Inhibition A Nucleoside Analogue (e.g., 4'-Chloromethyl Derivative) B Cellular Kinases A->B Phosphorylation C Triphosphate Active Form B->C D Viral RNA-dependent RNA Polymerase (RdRp) C->D Competitive Inhibition F RNA Chain Elongation D->F E Viral RNA Template E->D G Chain Termination F->G Incorporation of Analogue H Inhibition of Viral Replication G->H

Caption: Mechanism of action of nucleoside analogue antivirals.

General Synthetic Strategy for 4'-Substituted Nucleosides:

The synthesis of 4'-substituted nucleosides often involves the modification of a pre-formed nucleoside scaffold. The introduction of a chloromethyl group can be envisioned through various synthetic routes, including the reaction of a suitable precursor with a chloromethylating agent.

Prophetic Experimental Protocol (Conceptual):

This prophetic protocol outlines a general approach for the introduction of a chloromethyl group at the 4'-position of a suitably protected nucleoside intermediate.

Materials:

  • 4'-Hydroxymethyl nucleoside precursor (with appropriate protecting groups on the sugar and base)

  • Chlorinating agent (e.g., Thionyl chloride, Appel reaction conditions)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (if required, e.g., Pyridine)

Procedure:

  • Preparation of the 4'-Hydroxymethyl Precursor: Synthesize or procure a nucleoside analogue bearing a hydroxymethyl group at the 4'-position. The other hydroxyl groups and the exocyclic amine of the nucleobase should be appropriately protected.

  • Chlorination:

    • Dissolve the 4'-hydroxymethyl nucleoside precursor (1.0 eq) in an anhydrous aprotic solvent.

    • Cool the solution to 0 °C.

    • Slowly add the chlorinating agent (e.g., thionyl chloride, 1.2 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude 4'-chloromethyl nucleoside derivative by column chromatography.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the final 4'-chloromethyl nucleoside analogue.

Quantitative Data (Antiviral Activity of ALS-8112):

CompoundTargetAssayEC₅₀ (µM)Reference
ALS-8112RSV PolymeraseReplicon Assay0.15[6]

This compound and related chloromethylating agents are valuable tools in pharmaceutical synthesis. Their application in directing selective alkylations, as demonstrated in the synthesis of a Raltegravir intermediate, showcases their ability to solve critical regioselectivity challenges. Furthermore, the biological significance of the chloromethyl group in antiviral nucleoside analogues underscores the importance of synthetic methodologies for its introduction into drug candidates. The protocols and data presented here provide a foundation for researchers to explore and apply these powerful synthetic strategies in the development of novel therapeutics.

References

Application Notes and Protocols: Synthesis of Silicone Polymers Using Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(chloromethyl)dimethylsilane (CCMDS) is a versatile bifunctional organosilicon compound with the chemical formula ClCH₂Si(CH₃)₂Cl.[1] Its unique structure, containing both a reactive silicon-chlorine bond and a carbon-chlorine bond, makes it a valuable reagent in the synthesis of a wide array of functionalized silicone polymers.[1] This document provides detailed application notes and experimental protocols for the utilization of CCMDS in the preparation of silicone polymers with tailored properties for various applications, including in the pharmaceutical and drug development sectors.

CCMDS serves as a key building block for introducing chloromethyl functional groups into polysiloxanes. These functional groups can then be further modified to introduce a variety of other functionalities, expanding the utility of the resulting silicone polymers.[1] It is widely used as a terminating agent in anionic ring-opening polymerization (AROP) to produce chloromethyl-terminated polydimethylsiloxane (PDMS), as a crosslinking agent to form silicone elastomers, and as a precursor for the synthesis of block copolymers.[2][3]

Key Applications of this compound in Silicone Polymer Synthesis

  • Synthesis of Chloromethyl-Functionalized Silicone Oils: Introduction of chloromethyl groups along the polysiloxane chain or at the chain ends.

  • Preparation of Silicone Elastomers: Utilization as a crosslinking agent to create three-dimensional polymer networks.[2]

  • Formation of Block Copolymers: Acting as an initiator or a linking agent to connect different polymer blocks.

  • Surface Modification: Used to functionalize surfaces, altering their properties such as hydrophobicity and reactivity.[4]

  • Intermediate for Further Functionalization: The chloromethyl group serves as a reactive handle for subsequent chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of Chloromethyl-Terminated Polydimethylsiloxane (PDMS) via Anionic Ring-Opening Polymerization (AROP)

This protocol describes the synthesis of monofunctional, chloromethyl-terminated PDMS by the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D₃), initiated by n-butyllithium (n-BuLi) and terminated with this compound.

Materials:

  • Hexamethylcyclotrisiloxane (D₃)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound (CCMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Distillation apparatus for solvent purification

Procedure:

  • Purification of Reagents:

    • Dry THF over sodium/benzophenone ketyl and distill under an inert atmosphere immediately before use.

    • Purify D₃ by sublimation or distillation from calcium hydride.

    • Distill CCMDS under reduced pressure.

  • Polymerization:

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

    • Add the desired amount of purified D₃ to the flask and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a calculated amount of n-BuLi solution via syringe to initiate the polymerization. The molar ratio of D₃ to n-BuLi will determine the target molecular weight of the polymer.

    • Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the conversion of D₃ by Gas Chromatography (GC) if desired.

  • Termination:

    • Once the desired conversion is reached, rapidly add a stoichiometric excess of CCMDS to the living polymer solution via syringe to terminate the polymerization.

    • Stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete termination.

  • Purification:

    • Quench any remaining reactive species by adding a small amount of anhydrous methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

    • Collect the polymer by decantation or filtration and wash it several times with fresh methanol.

    • Dry the resulting chloromethyl-terminated PDMS under vacuum to a constant weight.

Characterization:

  • Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

  • Confirm the presence of the chloromethyl end group using ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of silicone polymers using this compound.

Table 1: Synthesis of Monofunctional Chloromethyl-Terminated PDMS via AROP of D₃

Entry[D₃]/[n-BuLi] RatioReaction Time (h)Mn (GPC, g/mol )PDI (GPC)Yield (%)
15025,5001.10>90
2100310,2001.12>90
3200421,5001.15>85

Note: The data in this table is representative and may vary depending on the specific reaction conditions and purity of reagents.

Table 2: Physical Properties of this compound

PropertyValueReference
CAS Number1719-57-9[1]
Molecular FormulaC₃H₈Cl₂Si[1]
Molecular Weight143.09 g/mol [1]
Boiling Point114 °C at 752 mmHg[1]
Density1.086 g/mL at 25 °C[1]
Refractive Index (n20/D)1.437[1]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and reaction pathways involving this compound.

experimental_workflow_arop cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Purification (D3, THF, CCMDS) reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup polymerization Anionic Polymerization (D3 + n-BuLi in THF) reactor_setup->polymerization termination Termination (Addition of CCMDS) polymerization->termination quenching Quenching (Methanol) termination->quenching precipitation Precipitation (in Methanol) quenching->precipitation drying Drying (Under Vacuum) precipitation->drying characterization Characterization (GPC, NMR) drying->characterization

Caption: Experimental workflow for the synthesis of chloromethyl-terminated PDMS.

reaction_pathway_arop D3 Hexamethylcyclotrisiloxane (D3) Living_Polymer Living Polydimethylsiloxane (PDMS-Li) D3->Living_Polymer Initiation & Propagation nBuLi n-Butyllithium (n-BuLi) (Initiator) Functional_PDMS Chloromethyl-Terminated PDMS Living_Polymer->Functional_PDMS Termination CCMDS This compound (CCMDS) (Terminating Agent) LiCl Lithium Chloride (Byproduct) Functional_PDMS->LiCl +

Caption: Reaction pathway for AROP of D3 terminated with CCMDS.

crosslinking_reaction PDMS_diol Silanol-Terminated PDMS (HO-PDMS-OH) Crosslinked_Network Crosslinked Silicone Elastomer PDMS_diol->Crosslinked_Network Condensation CCMDS_crosslinker This compound (CCMDS) (Crosslinker) HCl HCl (Byproduct) Crosslinked_Network->HCl +

Caption: Crosslinking of silanol-terminated PDMS with CCMDS.

Applications in Drug Development

Silicone polymers are extensively used in the pharmaceutical and medical device industries due to their biocompatibility, chemical inertness, and tunable physical properties. The ability to introduce functional groups, such as the chloromethyl group from CCMDS, opens up possibilities for:

  • Drug Delivery Systems: The chloromethyl group can be a point of attachment for drug molecules, allowing for the creation of controlled-release formulations.

  • Biomaterial Surface Modification: Functionalized silicones can be used to coat medical devices to improve biocompatibility, reduce protein fouling, or introduce antimicrobial properties.

  • Synthesis of Active Pharmaceutical Ingredient (API) Intermediates: CCMDS can be used as a reagent in the synthesis of complex organosilicon molecules that may serve as intermediates in drug manufacturing.[2]

The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel silicone polymers with specific functionalities tailored to their research and development needs.

References

Application Notes and Protocols for Chloro(chloromethyl)dimethylsilane as a Coupling Agent in Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(chloromethyl)dimethylsilane (CMDCS) is a versatile organosilicon compound that serves as a crucial coupling agent in the manufacturing of composite materials.[1][2][3] Its bifunctional nature allows it to form a stable bridge between inorganic reinforcement materials, such as glass or silica fibers, and organic polymer matrices. This interfacial bonding significantly enhances the mechanical properties and durability of the resulting composite material.[2] These application notes provide a comprehensive overview of the use of CMDCS as a coupling agent, including its mechanism of action, and detailed protocols for its application in a research setting.

Mechanism of Action

The effectiveness of this compound as a coupling agent stems from its dual reactivity. The chloro group attached to the silicon atom is hydrolyzable and can react with hydroxyl groups present on the surface of inorganic fillers. The chloromethyl group, on the other hand, can react with the polymer matrix, thus creating a strong covalent bond at the interface. This chemical linkage improves stress transfer from the polymer matrix to the reinforcement material, leading to enhanced mechanical performance.

Data Presentation: Illustrative Mechanical Properties of Glass Fiber/Epoxy Composite

PropertyTest MethodNeat Epoxy (No Fibers)Untreated Glass Fiber CompositeCMDCS-Treated Glass Fiber Composite
Tensile Strength (MPa) ASTM D63865 ± 5180 ± 15250 ± 20
Tensile Modulus (GPa) ASTM D6383.0 ± 0.210.5 ± 0.812.5 ± 1.0
Flexural Strength (MPa) ASTM D790110 ± 10350 ± 25480 ± 30
Flexural Modulus (GPa) ASTM D7903.2 ± 0.318.0 ± 1.522.0 ± 1.8
Impact Strength (Izod, J/m) ASTM D25625 ± 385 ± 7120 ± 10

Experimental Protocols

The following protocols provide a detailed methodology for the surface treatment of glass fibers with this compound and the subsequent fabrication of a glass fiber-reinforced epoxy composite.

Protocol 1: Surface Treatment of Glass Fibers with this compound

Materials:

  • Glass fibers (chopped or woven)

  • This compound (CMDCS), ≥98% purity

  • Anhydrous toluene or other suitable inert solvent

  • Isopropanol

  • Deionized water

  • Ammonium hydroxide solution (for pH adjustment)

  • Glacial acetic acid (for pH adjustment)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Glass reaction vessel with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum oven

  • pH meter

Procedure:

  • Fiber Cleaning:

    • Wash the glass fibers with a 2% (v/v) solution of isopropanol in deionized water to remove any surface sizing or contaminants.

    • Rinse thoroughly with deionized water.

    • Dry the fibers in an oven at 110°C for 2 hours.

  • Preparation of Treatment Solution:

    • In a fume hood, prepare a 2% (w/v) solution of CMDCS in anhydrous toluene.

    • To promote hydrolysis, add a small amount of deionized water (e.g., 5% by volume of the silane solution) and adjust the pH to 4.5-5.5 with a few drops of glacial acetic acid. Stir the solution for 1 hour to allow for partial hydrolysis of the silane.

  • Fiber Treatment:

    • Immerse the cleaned and dried glass fibers in the prepared CMDCS solution.

    • Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 2 hours with gentle stirring under a nitrogen atmosphere.

    • Allow the solution to cool to room temperature.

  • Washing and Drying:

    • Filter the treated fibers using a Buchner funnel and wash them sequentially with toluene and isopropanol to remove any unreacted silane.

    • Dry the treated fibers in a vacuum oven at 80°C for 4 hours to complete the condensation of the silane onto the fiber surface.

Protocol 2: Fabrication of Glass Fiber-Reinforced Epoxy Composite

Materials:

  • CMDCS-treated glass fibers (from Protocol 1)

  • Epoxy resin (e.g., Bisphenol A diglycidyl ether)

  • Hardener (e.g., amine-based curing agent)

  • Mold release agent

Equipment:

  • Mold (e.g., rectangular for tensile and flexural test specimens)

  • Vacuum desiccator

  • Hot press or oven for curing

  • Mechanical stirrer

Procedure:

  • Mold Preparation:

    • Clean the mold thoroughly and apply a mold release agent to all surfaces that will be in contact with the composite.

  • Mixing of Resin and Hardener:

    • In a disposable container, weigh the desired amount of epoxy resin.

    • Add the stoichiometric amount of hardener to the resin as specified by the manufacturer.

    • Mix the resin and hardener thoroughly with a mechanical stirrer for 5-10 minutes, avoiding the entrapment of air bubbles.

    • Degas the mixture in a vacuum desiccator for 10-15 minutes to remove any entrapped air.

  • Composite Lay-up:

    • Place a layer of the CMDCS-treated glass fibers into the mold.

    • Pour a portion of the epoxy/hardener mixture over the fibers, ensuring complete wetting.

    • Use a roller or a squeegee to impregnate the fibers and remove any air bubbles.

    • Repeat the process of adding fiber layers and resin until the desired thickness is achieved.

  • Curing:

    • Close the mold and place it in a hot press or oven.

    • Cure the composite according to the manufacturer's recommendations for the epoxy system (e.g., 2 hours at 80°C followed by 3 hours at 120°C).

  • Post-Curing and Specimen Preparation:

    • After curing, allow the mold to cool to room temperature before demolding the composite.

    • Post-cure the composite panel at a higher temperature if recommended by the resin manufacturer to achieve optimal properties.

    • Cut the cured composite panel into specimens of the required dimensions for mechanical testing using a diamond saw.

Mandatory Visualizations

experimental_workflow Cleaning Glass Fiber Cleaning Drying1 Drying Cleaning->Drying1 Solution CMDCS Solution Preparation Drying1->Solution Treatment Fiber Immersion & Reflux Solution->Treatment Washing Washing Treatment->Washing Drying2 Drying Washing->Drying2 Layup Lay-up Drying2->Layup Mixing Epoxy-Hardener Mixing Mixing->Layup Curing Curing

Caption: Experimental workflow for composite fabrication.

coupling_mechanism cluster_filler Inorganic Filler Surface cluster_coupling Coupling Agent cluster_matrix Polymer Matrix Filler [Filler]-OH CMDCS Cl-Si(CH3)2-CH2-Cl condensation Condensation Filler->condensation Polymer Polymer Chain hydrolysis Hydrolysis CMDCS->hydrolysis H2O reaction Reaction with Matrix Polymer->reaction hydrolysis->condensation HO-Si(CH3)2-CH2-Cl condensation->Polymer [Filler]-O-Si(CH3)2-CH2-Cl

Caption: this compound coupling mechanism.

References

Application Notes and Protocols: Synthesis of Functionalized Silanes using Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chloro(chloromethyl)dimethylsilane (CAS No. 1719-57-9) is a versatile bifunctional organosilicon compound widely utilized in organic and materials synthesis.[1] Its structure features two distinct reactive sites: a labile silicon-chlorine (Si-Cl) bond and a less reactive carbon-chlorine (C-Cl) bond on the chloromethyl group. This differential reactivity allows for selective and sequential nucleophilic substitutions, making it a valuable building block for introducing the (chloromethyl)dimethylsilyl moiety into various molecules or for creating more complex functionalized silanes.[1][2] These resulting silanes serve as crucial intermediates, coupling agents, and surface modifiers in diverse fields, including polymer chemistry, materials science, and pharmaceutical development.[3][4] In the pharmaceutical industry, functionalized silanes are instrumental in developing drug delivery systems, biomaterials, and for modifying active pharmaceutical ingredients to improve their stability and bioavailability.[3][5]

Core Concepts: Reactivity and Mechanism The synthetic utility of this compound stems from the different reactivity of its two chlorine atoms. The Si-Cl bond is highly susceptible to nucleophilic attack due to the electropositive nature of the silicon atom.[6] This reaction typically proceeds rapidly via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon center (SN2@Si), often involving a stable pentacoordinate intermediate.[2][6] This initial reaction is generally much faster than the substitution at the carbon-chlorine bond of the chloromethyl group.

This tiered reactivity enables a two-step functionalization pathway. First, a nucleophile (Nu1) reacts with the Si-Cl bond to form a functionalized (chloromethyl)silane. The C-Cl bond in this intermediate can then be targeted by a second nucleophile (Nu2) to yield a disubstituted silane.

Application Notes

Functionalized silanes derived from this compound have a broad range of applications:

  • Coupling Agents and Surface Modifiers: These silanes are used to improve adhesion between organic polymers and inorganic substrates like silica or glass.[3] They can also be used to modify the surface properties of materials, rendering them more hydrophobic or providing reactive sites for further functionalization.[7]

  • Intermediates in Organic Synthesis: As a bifunctional reagent, it serves as a precursor for a wide array of organosilicon compounds. For example, the product of its reaction with an aryl Grignard reagent, (chloromethyl)dimethylphenylsilane, is a key precursor for generating silylmethylmagnesium chloride, a useful reagent in its own right.[8]

  • Polymer Chemistry: It is used as a crosslinking agent to create silicone elastomers with enhanced mechanical properties and temperature resistance.[3] The ability to introduce specific functionalities allows for the synthesis of tailored polymers and hyperbranched polymers (HBPs) for specialized applications.[4]

  • Drug Development and Delivery: Functionalized silanes play a role in creating drug delivery systems where active pharmaceutical ingredients can be encapsulated or tethered to a silica-based carrier.[3][4] This surface functionalization can control drug release kinetics and improve the stability of the formulation.[5][7] Silanes can also be used to create protective coatings for drug formulations.[5]

Experimental Protocols

Herein are detailed protocols for the synthesis of functionalized silanes using this compound with different classes of nucleophiles.

Protocol 1: Synthesis of an Aryl Silane - (Chloromethyl)dimethylphenylsilane

This protocol describes the zinc-catalyzed reaction of this compound with a Grignard reagent to form a new silicon-carbon bond.[8]

Reaction Scheme: (CH₃)₂Si(CH₂Cl)Cl + C₆H₅MgBr → (CH₃)₂Si(CH₂Cl)(C₆H₅) + MgBrCl

Materials:

  • This compound (250 mmol)

  • Phenylmagnesium bromide (1.0 M in THF, 300 mmol)[8]

  • Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (2.5 mmol, 1 mol%)[8]

  • 1,4-Dioxane, anhydrous (250 mL)[8]

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Flame-dry a 1-L three-necked round-bottomed flask equipped with a dropping funnel, argon inlet, temperature probe, and magnetic stir bar.

  • Add Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (1 mol%) to the flask and purge with argon.[8]

  • Add 240 mL of 1,4-dioxane, followed by this compound (250 mmol) via the dropping funnel.[8]

  • Cool the mixture to 0 °C in an ice/water bath.[8]

  • Add phenylmagnesium bromide (1.2 equiv) dropwise over 30 minutes, maintaining the temperature below the initial reaction temperature. A white precipitate will form.[8]

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.[8]

  • Quench the reaction by pouring the mixture into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).[8]

  • Transfer the mixture to a separatory funnel. Rinse the reaction flask with ethyl acetate and add to the funnel.

  • Separate the organic phase and extract the aqueous layer three times with ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.[8]

  • Purify the crude product by vacuum distillation (e.g., 115 °C at 23 mmHg) to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid.[8]

Protocol 2: Synthesis of an N-Silyl Heterocycle - 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole

This protocol details the transsilylation reaction between a silylated pyrrole and this compound.[9]

Reaction Scheme: C₄H₄N-Si(CH₃)₃ + (CH₃)₂Si(CH₂Cl)Cl → C₄H₄N-Si(CH₃)₂(CH₂Cl) + (CH₃)₃SiCl

Materials:

  • 1-(Trimethylsilyl)-1H-pyrrole

  • This compound

Procedure:

  • Combine 1-(trimethylsilyl)-1H-pyrrole and this compound in a reaction vessel equipped with a condenser and magnetic stirrer.

  • Heat the reaction mixture with vigorous stirring. The reaction progress can be monitored by the evolution of chlorotrimethylsilane gas.[9]

  • Continue heating until the release of chlorotrimethylsilane ceases.[9]

  • The target product, 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, can be isolated from the reaction mixture, often after distillation, with high yield.[9]

An alternative method involves the reaction of pyrrole with a hexamethyldisilazane/chloro(chloromethyl)dimethylsilane system at 95 °C for 3.5 hours, which also yields the desired product.[9]

Data Presentation

Table 1: Summary of Physicochemical Properties

Property Value Reference(s)
CAS Number 1719-57-9 [1][10]
Molecular Formula C₃H₈Cl₂Si [1]
Molecular Weight 143.09 g/mol [10]
Boiling Point 114-116 °C [11]
Density 1.086 g/mL at 25 °C [10][11]
Refractive Index (n20/D) 1.437 [10][11]

| Appearance | Clear colorless to straw liquid |[1] |

Table 2: Selected Synthetic Applications and Yields

Nucleophile Product Reaction Conditions Yield (%) Reference(s)
Phenylmagnesium bromide (Chloromethyl)dimethylphenylsilane ZnCl₂ catalyst, 1,4-Dioxane/THF, 0°C to RT, 2.5 h 80-81% [8]
1-(Trimethylsilyl)-1H-pyrrole 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole Neat, heated 89% [9]
Pyrrole / HMDS 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole 95 °C, 3.5 h 86% [9]

| Diazomethane | this compound* | Diethyl ether, -10°C to reflux | 57.3% | |

*Note: This entry refers to a synthesis of the title compound itself, included for comparative purposes.

Visualizations

G cluster_workflow General Experimental Workflow Reactants Reactants (Silane, Nucleophile, Solvent, Catalyst) Reaction Reaction (Controlled Temp, Inert Atmosphere) Reactants->Reaction Quench Workup / Quenching (e.g., aq. NH4Cl) Reaction->Quench Extraction Extraction & Washing (Organic Solvent, Brine) Quench->Extraction Drying Drying & Concentration (Na2SO4, Rotary Evaporator) Extraction->Drying Purification Purification (Vacuum Distillation / Chromatography) Drying->Purification Product Final Functionalized Silane Purification->Product

Caption: A generalized workflow for the synthesis and purification of functionalized silanes.

G cluster_key Legend reagents R₃Si-Cl + Nu⁻ ts Transition State [R₃Si(Cl)(Nu)]⁻ reagents->ts SN2@Si Attack products R₃Si-Nu + Cl⁻ ts->products Leaving Group Departure R₃Si-Cl Chlorosilane Nu⁻ Nucleophile

Caption: The SN2@Si mechanism for nucleophilic substitution at the silicon center.

G cluster_pathway Sequential Functionalization Pathway start This compound (CH₃)₂Si(CH₂Cl)Cl intermediate Intermediate (CH₃)₂Si(CH₂Cl)(Nu¹) start->intermediate + Nu¹⁻ (attacks Si-Cl bond) final_product Disubstituted Product (CH₃)₂Si(CH₂Nu²)(Nu¹) intermediate->final_product + Nu²⁻ (attacks C-Cl bond)

Caption: Pathway showing the sequential functionalization of this compound.

References

Application Notes and Protocols for Surface Modification of Materials using Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chloro(chloromethyl)dimethylsilane (CMDCS) in the surface modification of materials. This versatile organosilane is a key building block for creating functionalized surfaces with tailored properties for a wide range of applications, including biomaterials, drug delivery systems, and antimicrobial coatings.[1] This document details protocols for surface modification, creation of antimicrobial surfaces, surface-initiated polymerization, and biomolecule immobilization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₃H₈Cl₂Si
Molecular Weight 143.08 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 114 °C
Density 1.086 g/mL at 25 °C
Refractive Index n20/D 1.437
Solubility Soluble in anhydrous organic solvents (e.g., toluene, THF, dichloromethane). Reacts with water and other protic solvents.

Applications in Surface Modification

This compound is a bifunctional molecule, possessing both a reactive chlorosilyl group for covalent attachment to hydroxylated surfaces (like silica, glass, and metal oxides) and a chloromethyl group that can be further functionalized.[1] This dual reactivity makes it an excellent candidate for a variety of surface modification strategies.

General Protocol for Surface Modification of Silica or Silicon Wafers

This protocol describes a general procedure for the covalent attachment of this compound to a silica-based substrate. This process creates a surface ready for further functionalization.

Experimental Protocol:

Materials:

  • This compound (CMDCS)

  • Anhydrous toluene

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

  • Silicon wafers or silica nanoparticles

  • Glassware (e.g., reaction flask, condenser)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the silicon wafers or silica substrate in Piranha solution for 30-60 minutes to clean and introduce hydroxyl groups on the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Carefully remove the substrate and rinse extensively with deionized water.

    • Dry the substrate in an oven at 120°C for at least 2 hours.

  • Silanization:

    • In a nitrogen-filled glovebox or under an inert atmosphere, place the cleaned and dried substrate in a reaction flask.

    • Prepare a 1-5% (v/v) solution of CMDCS in anhydrous toluene.

    • Immerse the substrate in the CMDCS solution.

    • The reaction can be carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 60-80°C) for 1-2 hours to increase the reaction rate.

    • After the reaction, remove the substrate and rinse thoroughly with anhydrous toluene to remove any unbound silane.

  • Curing and Final Rinse:

    • Cure the silanized substrate by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane network.

    • Perform a final rinse with toluene, followed by ethanol or isopropanol, and dry with a stream of nitrogen.

Characterization:

The success of the surface modification can be evaluated using several analytical techniques:

  • Contact Angle Goniometry: To measure the change in surface wettability.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of silicon, chlorine, and carbon from the CMDCS molecule on the surface.

  • Atomic Force Microscopy (AFM): To assess the surface topography and roughness after modification.

Quantitative Data:

The following table summarizes expected changes in surface properties after modification with this compound. Actual values may vary depending on the substrate and reaction conditions.

ParameterBefore Modification (Hydroxylated Surface)After Modification with CMDCS
Water Contact Angle < 20°70-90°
Surface Elemental Composition (XPS) Si, OSi, O, C, Cl

Experimental Workflow for Surface Modification:

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment start Start: Silicon Wafer/Silica clean Cleaning & Hydroxylation (Piranha Solution) start->clean dry_prep Drying (120°C) clean->dry_prep silanize Immersion in CMDCS/Toluene Solution dry_prep->silanize rinse_silanization Rinse with Toluene silanize->rinse_silanization cure Curing (110-120°C) rinse_silanization->cure final_rinse Final Rinse & Dry cure->final_rinse end End: CMDCS-Modified Surface final_rinse->end G qas Quaternary Ammonium Salt (QAS) Surface interaction Electrostatic Interaction qas->interaction bacteria Bacterial Cell Membrane (Negatively Charged) bacteria->interaction disruption Membrane Disruption interaction->disruption leakage Leakage of Cytoplasmic Content disruption->leakage death Bacterial Cell Death leakage->death G start CMDCS-Modified Surface initiator Initiator Transformation (Finkelstein Reaction) start->initiator polymerization SI-ATRP (Monomer, Catalyst, Ligand) initiator->polymerization end Polymer Brush-Coated Surface polymerization->end G start Hydroxylated Surface cmdcs CMDCS Modification start->cmdcs reactive_surface Chloromethyl-Functionalized Surface cmdcs->reactive_surface immobilization Covalent Immobilization reactive_surface->immobilization biomolecule Biomolecule (Peptide/Protein) biomolecule->immobilization functional_surface Biofunctional Surface immobilization->functional_surface

References

Application Notes and Protocols for the Grignard Reaction of Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of the Grignard reagent derived from chloro(chloromethyl)dimethylsilane, namely (chloromethyl)dimethylsilylmethylmagnesium chloride. This organometallic reagent is a valuable synthetic intermediate for the introduction of the (dimethylsilyl)methyl group into organic molecules. The incorporation of silicon-containing moieties can significantly influence the physicochemical and pharmacological properties of drug candidates, offering potential improvements in metabolic stability, lipophilicity, and biological activity.

Overview

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile. The preparation of (chloromethyl)dimethylsilylmethylmagnesium chloride involves the reaction of this compound with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes and ketones, to form silyl-substituted alcohols.

Safety Precautions

This compound is a hazardous chemical and all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.

  • This compound: This starting material is highly flammable, corrosive, and reacts violently with water, releasing toxic gas.[1][2] It causes severe skin burns and eye damage and is harmful if swallowed.[1][2] It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to avoid contact with moisture.[1]

  • Grignard Reagents: Grignard reagents are highly reactive and can ignite spontaneously on contact with air or moisture. The reaction to form the Grignard reagent is exothermic and requires careful temperature control.

  • Anhydrous Ethers (e.g., Diethyl Ether, THF): These solvents are extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.

Experimental Protocols

The following protocols are based on established procedures for analogous Grignard reactions and should be performed by personnel with prior training in experimental organic chemistry. All glassware must be rigorously dried, and the use of anhydrous solvents is essential for the success of the reaction.

Protocol 1: Preparation of (Chloromethyl)dimethylsilylmethylmagnesium Chloride

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Apparatus Setup: Assemble a flame-dried or oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Ensure the entire system is under a positive pressure of inert gas.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. The iodine acts as an initiator by reacting with the magnesium surface.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

  • Grignard Reagent Formation:

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel.

    • Add a small portion of the silane solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the appearance of bubbles on the magnesium surface, along with the fading of the iodine color.

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be necessary to control the temperature.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or black solution is the Grignard reagent, (chloromethyl)dimethylsilylmethylmagnesium chloride, and can be used directly in the next step.

Protocol 2: Reaction of (Chloromethyl)dimethylsilylmethylmagnesium Chloride with an Aldehyde or Ketone

This protocol describes the reaction of the prepared Grignard reagent with a carbonyl compound to form a silyl-substituted alcohol.

Materials:

  • Solution of (chloromethyl)dimethylsilylmethylmagnesium chloride (from Protocol 1)

  • Aldehyde or ketone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C. A gentle exothermic reaction is expected.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography to yield the desired silyl-substituted alcohol.

Data Presentation

The following tables summarize representative quantitative data for the Grignard reaction. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Reagent Quantities and Reaction Conditions for Grignard Reagent Formation

ReagentMolar EquivalentsNotes
This compound1.0Limiting reagent.
Magnesium Turnings1.2A slight excess ensures complete reaction.
Solvent (Anhydrous Ether/THF)-Sufficient to dissolve reagents and facilitate stirring.
IodineCatalytic amountA single small crystal is usually sufficient.
Reaction Parameter Value Notes
TemperatureRoom Temperature (Initiation may require gentle heating)The reaction is exothermic and may require cooling.
Reaction Time1-3 hoursMonitored by the consumption of magnesium.

Table 2: Representative Yields for the Reaction of Grignard Reagents with Carbonyl Compounds

Electrophile (Example)Product TypeExpected Yield Range
BenzaldehydeSecondary Alcohol60-80%
AcetophenoneTertiary Alcohol50-70%
CyclohexanoneTertiary Alcohol65-85%

Visualizations

Chemical Reaction Pathway

Grignard Reaction of this compound cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile ClCH2Si(CH3)2Cl This compound Grignard (Chloromethyl)dimethylsilyl- methylmagnesium chloride ClCH2Si(CH3)2Cl->Grignard + Mg (Anhydrous Ether/THF) Mg Magnesium Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + R1R2C=O Carbonyl Aldehyde or Ketone (R1R2C=O) Alcohol Silyl-substituted Alcohol Intermediate->Alcohol + H3O+ (Workup)

Caption: Chemical pathway for the formation of the Grignard reagent and its subsequent reaction.

Experimental Workflow

Experimental Workflow cluster_0 Protocol 1: Grignard Reagent Preparation cluster_1 Protocol 2: Reaction and Workup A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Add Mg Turnings and Iodine A->B C Add Anhydrous Solvent B->C D Dropwise Addition of This compound C->D E Reaction at RT (1-2 hours) D->E F Cool Grignard Reagent (0 °C) E->F Proceed to Protocol 2 G Dropwise Addition of Aldehyde/Ketone F->G H Reaction at RT (1-2 hours) G->H I Quench with aq. NH4Cl H->I J Extraction and Drying I->J K Purification (Distillation/Chromatography) J->K

Caption: Step-by-step workflow for the synthesis of silyl-substituted alcohols.

References

Application Note: Silylation of Steroids Using Chlorosilane Reagents for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylation is a chemical derivatization technique widely employed in steroid analysis and synthesis. The process involves the replacement of active hydrogen atoms in hydroxyl, carboxyl, and other functional groups with a silyl group (e.g., trimethylsilyl or tert-butyldimethylsilyl). This derivatization is crucial for increasing the volatility and thermal stability of steroids, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). Furthermore, silylation serves as a protective strategy for hydroxyl groups during chemical synthesis, preventing unwanted side reactions. This application note provides a detailed, step-by-step guide for the silylation of steroids using chlorosilane reagents, focusing on practical laboratory protocols, safety considerations, and data interpretation.

Principle and Mechanism

The silylation of a steroid's hydroxyl group with a chlorosilane reagent proceeds via a nucleophilic substitution reaction. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane. This reaction is typically facilitated by a base, which serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

General Reaction:

Steroid-OH + R₃SiCl + Base → Steroid-O-SiR₃ + Base·HCl

Where R represents an alkyl group (e.g., methyl for trimethylchlorosilane (TMSCl) or a combination of methyl and tert-butyl for tert-butyldimethylchlorosilane (TBDMSCl)).

Materials and Reagents

Chlorosilane Reagents:
  • Trimethylchlorosilane (TMSCl): A common and reactive silylating agent.

  • tert-Butyldimethylchlorosilane (TBDMSCl): Forms a more stable silyl ether, often preferred for protecting groups in multi-step synthesis.

Bases:
  • Pyridine: A common solvent and base for silylation reactions.

  • Triethylamine (TEA): A non-nucleophilic base.

  • Imidazole: Often used as a catalyst, particularly with TBDMSCl.

Solvents:
  • Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). In many cases, the base (e.g., pyridine) can also serve as the solvent.

Other Materials:
  • Anhydrous sodium sulfate or magnesium sulfate (for drying).

  • Glassware (round-bottom flasks, condensers, dropping funnels).

  • Magnetic stirrer and heating mantle.

  • Rotary evaporator.

  • Chromatography supplies (silica gel, solvents for column chromatography).

  • Inert gas supply (e.g., nitrogen or argon).

Safety Precautions

Chlorosilane reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • Corrosive: Chlorosilanes react with moisture to produce hydrochloric acid, which is corrosive to the skin, eyes, and respiratory tract.

  • Flammable: Many chlorosilanes are flammable. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.

  • Handling: Use in an inert atmosphere to prevent reaction with moisture in the air.

  • Waste Disposal: Dispose of chlorosilane waste according to institutional guidelines for hazardous chemical waste.

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Steroid with Trimethylchlorosilane (TMSCl)

This protocol is suitable for the derivatization of steroids for GC-MS analysis.

  • Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the steroid (1 equivalent) in anhydrous pyridine.

  • Reagent Addition:

    • Cool the solution in an ice bath.

    • Slowly add TMSCl (1.1 to 1.5 equivalents) dropwise with stirring.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the silylated steroid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be used directly for GC-MS analysis or further purified by column chromatography on silica gel if required for synthetic purposes.

Protocol 2: Silylation of a Steroid with tert-Butyldimethylchlorosilane (TBDMSCl) for Hydroxyl Group Protection

This protocol is designed for creating a stable silyl ether for use in multi-step organic synthesis.

  • Preparation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the steroid (1 equivalent) and imidazole (2.5 equivalents) in a minimal amount of anhydrous DMF.

  • Reagent Addition:

    • Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12 to 24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the silylation of representative steroids. Please note that optimal conditions may vary and should be determined empirically.

SteroidSilylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
CholesterolTMSClPyridinePyridine252>95
TestosteroneTBDMSClImidazoleDMF251885-95
HydrocortisoneTMSClPyridine/TEAPyridine604Variable

Mandatory Visualizations

Silylation_Workflow steroid Steroid Substrate dissolve Dissolve in Anhydrous Solvent steroid->dissolve add_base Add Base (e.g., Pyridine, Imidazole) dissolve->add_base cool Cool (if necessary) add_base->cool add_reagent Add Chlorosilane Reagent Dropwise cool->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction (e.g., TLC, GC) react->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (if necessary) (e.g., Chromatography) concentrate->purify analyze Characterize Product (e.g., GC-MS, NMR) concentrate->analyze purify->analyze Silylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Steroid_OH Steroid-OH Steroid_O_minus Steroid-O⁻ Steroid_OH->Steroid_O_minus + Base R3SiCl R₃Si-Cl Base_HCl Base-H⁺Cl⁻ Base Base Silylated_Steroid Steroid-O-SiR₃ Steroid_O_minus->Silylated_Steroid + R₃Si-Cl

The Role of Chloro(chloromethyl)dimethylsilane in Advanced Adhesives and Sealants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloro(chloromethyl)dimethylsilane (CCMDS) is a versatile organosilicon compound that serves as a critical building block in the synthesis of high-performance adhesives and sealants. Its unique chemical structure, featuring both a reactive chloromethyl group and a hydrolyzable chloro group attached to silicon, allows for its incorporation into a wide range of polymer systems to enhance adhesion, durability, and overall performance. This document provides detailed application notes and experimental protocols for the use of CCMDS in the production of adhesives and sealants, with a focus on its role as an intermediate in the synthesis of silane coupling agents and functionalized silicone polymers.

Overview of this compound Applications

CCMDS is not typically used as a direct component in adhesive and sealant formulations. Instead, its primary role is as a chemical intermediate for the synthesis of more complex organofunctional silanes. These derivatives are then incorporated into formulations to act as:

  • Adhesion Promoters: Silane coupling agents synthesized from CCMDS can form covalent bonds with both inorganic substrates (like glass, metal, and minerals) and organic polymer matrices, creating a durable "chemical bridge" at the interface.

  • Crosslinking Agents: The reactive groups introduced via CCMDS can participate in the curing reactions of the adhesive or sealant, increasing the crosslink density and thereby improving the mechanical properties and thermal stability of the cured material.

  • Surface Modifiers: CCMDS-derived silanes can be used to treat the surface of fillers and substrates to improve their compatibility with the polymer matrix, leading to better dispersion and reinforcement.

The bifunctional nature of CCMDS makes it a valuable precursor for creating customized silanes with specific reactive groups tailored for different polymer systems, such as silicones, polyurethanes, and epoxies.

Synthesis of Functional Silanes from CCMDS

The reactivity of the chloromethyl group in CCMDS allows for the introduction of various functional groups through nucleophilic substitution reactions. This is a key step in producing specialized silanes for adhesive and sealant applications.

Synthesis of an Amino-Functional Silane Adhesion Promoter

Amino-functional silanes are widely used as adhesion promoters in a variety of sealant and adhesive systems, including RTV silicones and polyurethanes.[1] The following protocol describes a general procedure for the synthesis of an amino-functional silane from CCMDS.

Experimental Protocol: Synthesis of (Aminomethyl)dimethylmethoxysilane

Materials:

  • This compound (CCMDS)

  • Ammonia (anhydrous, in a suitable solvent like THF, or as aqueous ammonium hydroxide)

  • Methanol

  • Triethylamine (or another suitable HCl scavenger)

  • Anhydrous solvent (e.g., toluene or THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • In the flask, dissolve this compound in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonia in the same solvent from the dropping funnel to the CCMDS solution with vigorous stirring. An excess of ammonia is typically used.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture and filter to remove the ammonium chloride precipitate.

  • To the filtrate, add triethylamine followed by the slow addition of methanol to convert the remaining chlorosilyl group to a methoxysilyl group.

  • Stir the mixture at room temperature for several hours.

  • Filter the mixture to remove triethylamine hydrochloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude (aminomethyl)dimethylmethoxysilane by fractional distillation under vacuum.

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H, ¹³C, ²⁹Si) and FT-IR to confirm its structure and purity.

Formulation of a Room-Temperature-Vulcanizing (RTV) Silicone Sealant

Once a functional silane, such as the (aminomethyl)dimethylmethoxysilane described above, has been synthesized, it can be incorporated into an adhesive or sealant formulation. The following is a representative protocol for the formulation of a one-component, moisture-curing RTV silicone sealant.

Experimental Protocol: Formulation of an RTV-1 Silicone Sealant

Components:

ComponentFunctionTypical Weight %
Hydroxy-terminated polydimethylsiloxane (PDMS)Base Polymer60 - 80
Fumed Silica (hydrophobically treated)Reinforcing Filler/Thixotropic Agent5 - 15
Plasticizer (e.g., non-reactive PDMS fluid)Extensibility and Modulus Control10 - 20
Crosslinker (e.g., methyltrimethoxysilane)Curing Agent2 - 5
Adhesion Promoter (e.g., (aminomethyl)dimethylmethoxysilane)Substrate Adhesion0.5 - 2.0
Catalyst (e.g., dibutyltin dilaurate)Curing Catalyst0.1 - 0.5

Procedure:

  • In a planetary mixer or a similar high-shear mixing apparatus, combine the hydroxy-terminated PDMS and the plasticizer. Mix until a homogeneous blend is achieved.

  • Gradually add the fumed silica to the polymer blend under vacuum to avoid air entrapment. Continue mixing at high speed until the filler is well dispersed and the desired viscosity is reached.

  • Reduce the mixing speed and add the crosslinker and the adhesion promoter to the mixture. Mix for a further 15-20 minutes under vacuum.

  • Finally, add the catalyst to the formulation and mix for a final 5-10 minutes under vacuum until the catalyst is uniformly dispersed.

  • Package the formulated sealant in moisture-proof cartridges.

Performance Data and Characterization

The performance of the formulated sealant should be evaluated to determine the effectiveness of the CCMDS-derived adhesion promoter. The following table summarizes key performance metrics and typical test methods.

Performance MetricTest MethodTypical Values for a General-Purpose Sealant
Tack-Free Time ASTM C67920 - 40 minutes
Cure Time -24 - 72 hours (for a 3 mm bead)
Hardness (Shore A) ASTM D224015 - 30
Tensile Strength ASTM D4121.0 - 2.5 MPa
Elongation at Break ASTM D412300 - 600 %
Adhesion-in-Peel ASTM C794> 20 pli (on various substrates)

Visualizations

DOT Language Diagrams:

Synthesis_Pathway CCMDS This compound Intermediate Amino-functional Chlorosilane CCMDS->Intermediate Nucleophilic Substitution Ammonia Ammonia (NH3) Ammonia->Intermediate AdhesionPromoter (Aminomethyl)dimethylmethoxysilane (Adhesion Promoter) Intermediate->AdhesionPromoter Methanolysis Methanol Methanol (CH3OH) Methanol->AdhesionPromoter

Caption: Synthesis of an amino-functional adhesion promoter from CCMDS.

Sealant_Formulation_Workflow Start Raw Materials Mixing1 1. Mix PDMS Polymer and Plasticizer Start->Mixing1 Mixing2 2. Disperse Fumed Silica (under vacuum) Mixing1->Mixing2 Mixing3 3. Add Crosslinker and Adhesion Promoter Mixing2->Mixing3 Mixing4 4. Add Catalyst Mixing3->Mixing4 Packaging 5. Package Sealant Mixing4->Packaging FinalProduct RTV-1 Silicone Sealant Packaging->FinalProduct

Caption: Workflow for formulating an RTV-1 silicone sealant.

Adhesion_Mechanism Polymer Adhesive/Sealant Polymer Matrix Silane Silane Coupling Agent (from CCMDS) Polymer->Silane Covalent Bonding (Organic Reaction) Substrate Inorganic Substrate (e.g., Glass, Metal) Silane->Substrate Covalent Bonding (Hydrolysis & Condensation)

Caption: Mechanism of adhesion promotion by a CCMDS-derived silane.

Conclusion

This compound is a fundamental precursor in the development of advanced adhesives and sealants. By serving as a platform for the synthesis of a wide variety of functional silanes, it enables the formulation of products with superior adhesion, durability, and mechanical properties. The protocols and data presented herein provide a framework for researchers and formulators to leverage the unique chemistry of CCMDS in creating next-generation adhesive and sealant technologies. Careful control over the synthesis of the functional silane and the formulation of the final product is essential to achieving optimal performance.

References

Application Notes and Protocols for Chloro(chloromethyl)dimethylsilane in Surface Hydrophobization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Chloro(chloromethyl)dimethylsilane (CMDCS) to impart hydrophobic properties to various material surfaces. Due to the limited availability of specific literature on the use of CMDCS for this application, the following protocols are based on established methodologies for analogous chlorosilanes.

Introduction

This compound is a bifunctional organosilane compound with the chemical formula ClCH₂Si(CH₃)₂Cl. The presence of a reactive chlorosilyl group allows for the covalent attachment of the molecule to hydroxylated surfaces, such as glass, silicon wafers, and other materials bearing surface hydroxyl (-OH) groups. The dimethylsilyl group and the chloromethyl group contribute to the modification of the surface energy, leading to an increase in hydrophobicity. The chloromethyl group also offers a potential site for further chemical modification. This surface modification is critical in a variety of fields, including microfluidics, biomedical devices, and specialized coatings, where controlling the interaction between a surface and water is paramount.

Principle of Surface Modification

The hydrophobization of a surface with this compound is primarily achieved through a chemical reaction between the chlorosilyl group of the CMDCS molecule and the hydroxyl groups present on the substrate's surface. This reaction forms a stable siloxane bond (Si-O-Surface), covalently grafting the dimethyl(chloromethyl)silyl group to the surface. The nonpolar methyl groups attached to the silicon atom are oriented away from the surface, creating a low-energy layer that repels water.

Quantitative Data Summary

Silanizing AgentChemical FormulaDeposition MethodTypical Water Contact Angle (°)
Trimethylchlorosilane (TMCS)(CH₃)₃SiClVapor or Solution Phase90 - 110
Dimethyldichlorosilane (DMDCS)(CH₃)₂SiCl₂Vapor or Solution Phase95 - 115
Octyltrichlorosilane (OTS)C₈H₁₇SiCl₃Solution Phase105 - 112
DichlorooctamethyltetrasiloxaneC₈H₂₄Cl₂O₃Si₄Solution Phase~95

Note: The final contact angle is dependent on various factors including substrate preparation, deposition conditions, and surface roughness.

Experimental Protocols

Safety Precautions: this compound is a flammable liquid and is corrosive. It reacts with water and moisture to produce hydrochloric acid. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Substrate Preparation

Proper cleaning and hydroxylation of the substrate are crucial for achieving a uniform and durable hydrophobic coating.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Nitrogen gas (high purity)

  • Sonicator

  • Oven

Procedure:

  • Cleaning:

    • Sonicate the substrates in acetone for 15 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a stream of nitrogen.

  • Surface Hydroxylation (Activation):

    • Piranha Etching (for glass and silicon): Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

    • Oxygen Plasma Treatment (alternative): Place the cleaned, dry substrates in an oxygen plasma cleaner for 5-10 minutes.

  • Final Rinse and Drying:

    • Rinse the substrates copiously with DI water.

    • Dry the substrates under a stream of high-purity nitrogen.

    • Place the substrates in an oven at 120°C for at least 1 hour to ensure complete removal of any residual water.

    • Allow the substrates to cool to room temperature in a desiccator before use.

Surface Modification with CMDCS

Two common methods for the application of CMDCS are solution-phase deposition and vapor-phase deposition.

Materials:

  • Cleaned and hydroxylated substrates

  • Anhydrous toluene or hexane

  • This compound (CMDCS)

  • Anhydrous solvent for rinsing (e.g., toluene or hexane)

  • Nitrogen or argon gas (for inert atmosphere)

  • Glove box or Schlenk line (recommended)

  • Oven

Procedure:

  • Prepare a 1-5% (v/v) solution of CMDCS in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., in a glove box).

  • Immerse the cleaned and dried substrates in the CMDCS solution for 1-2 hours at room temperature. The reaction time can be optimized based on the substrate and desired level of hydrophobicity.

  • Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted CMDCS.

  • Dry the coated substrates under a stream of nitrogen.

  • Cure the substrates in an oven at 110-120°C for 30-60 minutes to stabilize the silane layer.

Materials:

  • Cleaned and hydroxylated substrates

  • This compound (CMDCS)

  • Vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber

  • Small vial

Procedure:

  • Place the cleaned and dried substrates inside a vacuum desiccator or CVD chamber.

  • Place a small, open vial containing a few drops of CMDCS in the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator to a moderate vacuum.

  • Allow the CMDCS to vaporize and react with the substrate surfaces for 2-4 hours at room temperature.

  • Vent the desiccator with dry nitrogen gas.

  • (Optional) Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.

Characterization of the Hydrophobic Surface

The success of the surface modification can be evaluated using the following techniques:

  • Water Contact Angle Goniometry: To measure the static water contact angle and assess the hydrophobicity.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and roughness.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of the grafted silane.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Treatment & Characterization Cleaning Cleaning (Acetone, Isopropanol) Hydroxylation Surface Hydroxylation (Piranha or O2 Plasma) Cleaning->Hydroxylation Drying Drying (120°C Oven) Hydroxylation->Drying Solution Solution-Phase Deposition Drying->Solution Vapor Vapor-Phase Deposition Drying->Vapor Curing Curing (110-120°C) Solution->Curing Vapor->Curing Characterization Characterization (Contact Angle, AFM, XPS) Curing->Characterization

Caption: Experimental workflow for creating a hydrophobic surface using this compound.

signaling_pathway Substrate Substrate with Surface -OH Groups Reaction Reaction (-HCl) Substrate->Reaction CMDCS This compound ClCH2Si(CH3)2Cl CMDCS->Reaction ModifiedSurface Hydrophobic Surface -O-Si(CH3)2CH2Cl Reaction->ModifiedSurface

Application of Chloro(chloromethyl)dimethylsilane in Electronics Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(chloromethyl)dimethylsilane (CMDCS) is a versatile organosilicon compound with significant applications in the electronics industry. Its bifunctional nature, featuring a reactive chlorosilyl group and a chloromethyl group, allows it to act as a surface modification agent, a precursor for advanced materials, and a key building block in the synthesis of specialized polymers. This document provides detailed application notes and experimental protocols for the use of CMDCS in electronics manufacturing, focusing on surface modification of silicon-based substrates, its role as a precursor for silicon carbide (SiC) thin films, and its use in the synthesis of silicone resins for encapsulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of CMDCS is presented in the table below. This data is essential for handling, storage, and designing experimental procedures.

PropertyValue
CAS Number 1719-57-9[1]
Molecular Formula C₃H₈Cl₂Si
Molecular Weight 143.08 g/mol
Appearance Colorless to light yellow liquid
Density 1.086 g/mL at 25 °C
Boiling Point 114 °C at 752 mmHg
Refractive Index n20/D 1.437 (lit.)
Flash Point 22 °C (71.6 °F) - closed cup

Application 1: Surface Modification of Silicon Wafers and SiO₂ Surfaces

CMDCS is utilized to form self-assembled monolayers (SAMs) on silicon wafers and other substrates with hydroxyl groups (-OH) on their surfaces, such as glass and silicon dioxide (SiO₂). This surface modification is critical for various applications in microelectronics, including controlling surface energy, improving adhesion for subsequent layers, and creating functionalized surfaces for sensor applications. The chlorosilyl group of CMDCS reacts with the surface hydroxyl groups to form stable siloxane bonds, while the chloromethyl group remains available for further chemical transformations.

Quantitative Data: Surface Properties after CMDCS Modification

The following table summarizes the expected changes in surface properties of a silicon wafer after modification with CMDCS. The data is based on typical values observed for alkylsilane SAMs.[2][3]

ParameterBefore Modification (Bare SiO₂)After CMDCS Modification
Water Contact Angle < 10°70-80°
Surface Energy ~70 mN/m~40 mN/m
Monolayer Thickness N/A5-7 Å
RMS Roughness < 0.5 nm< 0.5 nm
Experimental Protocol: Vapor-Phase Deposition of CMDCS for Surface Modification

This protocol describes a general procedure for the vapor-phase deposition of CMDCS on silicon wafers. Vapor-phase deposition is often preferred over solution-phase methods for its ability to produce cleaner and more uniform monolayers, especially on complex topographies.[4][5]

Materials:

  • This compound (CMDCS), >98% purity

  • Silicon wafers with a native oxide layer (or a thermally grown SiO₂ layer)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18 MΩ·cm)

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • High-purity nitrogen (N₂) gas

  • Vacuum deposition chamber or a desiccator suitable for vacuum applications

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Place the silicon wafers in a suitable carrier.

    • In a fume hood, immerse the wafers in freshly prepared Piranha solution for 15-30 minutes to remove organic contaminants and to hydroxylate the surface.

    • Carefully remove the wafers and rinse them extensively with DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas. The wafers should be used immediately for the deposition step.

  • Vapor-Phase Deposition:

    • Place the cleaned and dried silicon wafers inside the vacuum deposition chamber.

    • Place a small, open container with 1-2 mL of CMDCS in the chamber, away from the wafers.

    • Evacuate the chamber to a base pressure of < 10⁻³ Torr.

    • Isolate the chamber from the vacuum pump. The CMDCS will slowly vaporize and create a reactive atmosphere.

    • Allow the deposition to proceed for 2-4 hours at room temperature. For a more controlled process, the substrate can be heated to 50-70 °C.

  • Post-Deposition Treatment:

    • Vent the chamber with high-purity nitrogen gas.

    • Remove the wafers and immediately rinse them with anhydrous toluene to remove any physisorbed CMDCS molecules.

    • Perform a final rinse with isopropanol or ethanol.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • To stabilize the monolayer, anneal the wafers in an oven at 100-120 °C for 30-60 minutes under a nitrogen atmosphere.

  • Characterization:

    • The quality of the CMDCS monolayer can be assessed by measuring the water contact angle, ellipsometry for thickness, and atomic force microscopy (AFM) for surface morphology and roughness.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Surface Preparation cluster_1 CMDCS Reaction Silicon_Wafer Silicon Wafer Piranha_Clean Piranha Cleaning (H₂SO₄/H₂O₂) Silicon_Wafer->Piranha_Clean Hydroxylated_Surface Hydroxylated Surface (-OH groups) Piranha_Clean->Hydroxylated_Surface Reaction Surface Reaction (-Si-O-Si bond formation) Hydroxylated_Surface->Reaction CMDCS CMDCS Vapor Cl-Si(CH₃)₂CH₂Cl CMDCS->Reaction Functionalized_Surface CMDCS Functionalized Surface (-O-Si(CH₃)₂CH₂Cl) Reaction->Functionalized_Surface G start Start clean Wafer Cleaning (Piranha Solution) start->clean rinse_dry1 DI Water Rinse & N₂ Dry clean->rinse_dry1 deposit Vapor-Phase Deposition of CMDCS rinse_dry1->deposit rinse_dry2 Solvent Rinse & N₂ Dry deposit->rinse_dry2 anneal Annealing (100-120 °C) rinse_dry2->anneal characterize Surface Characterization (Contact Angle, Ellipsometry, AFM) anneal->characterize end End characterize->end G CMDCS CMDCS Precursor CVD_Reactor Hot-Wall CVD Reactor (1100-1400 °C) CMDCS->CVD_Reactor H2 Hydrogen Carrier Gas H2->CVD_Reactor Thermal_Decomposition Thermal Decomposition and Gas-Phase Reactions CVD_Reactor->Thermal_Decomposition Surface_Reaction Surface Reactions on Substrate Thermal_Decomposition->Surface_Reaction SiC_Film SiC Thin Film Growth Surface_Reaction->SiC_Film Byproducts Byproducts (e.g., HCl, CH₄) Surface_Reaction->Byproducts G cluster_0 Monomers CMDCS CMDCS Cl-Si(CH₃)₂CH₂Cl Hydrolysis Hydrolysis (+ H₂O, - HCl) CMDCS->Hydrolysis DMDCS DMDCS Cl-Si(CH₃)₂-Cl DMDCS->Hydrolysis Silanols Silanol Intermediates HO-Si(CH₃)₂CH₂Cl HO-Si(CH₃)₂-OH Hydrolysis->Silanols Condensation Condensation (- H₂O) Silanols->Condensation Silicone_Resin Silicone Co-polymer Resin Condensation->Silicone_Resin

References

Troubleshooting & Optimization

Troubleshooting failed reactions with Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloro(chloromethyl)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CMDMS) is an organosilicon compound with the formula ClCH₂Si(CH₃)₂Cl. It is a bifunctional reagent, possessing two reactive sites: a silicon-chlorine bond and a carbon-chlorine bond. Its primary application in organic synthesis is as a protecting group for alcohols, forming a (chloromethyl)dimethylsilyl ether. It is also used in the synthesis of other organosilanes and as an intermediate in the production of various materials.[1][2]

Q2: What are the most common reasons for a failed or low-yielding reaction with this compound when protecting an alcohol?

The most frequent causes for a failed silylation reaction are:

  • Presence of Moisture: this compound is highly sensitive to moisture and will readily hydrolyze to form unreactive siloxanes.[3] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Inactive Silylating Agent: The reagent can degrade upon improper storage. Use a fresh bottle or a properly stored aliquot.[3]

  • Steric Hindrance: Bulky secondary or tertiary alcohols may react slowly or not at all under standard conditions.[4]

  • Inappropriate Base: The choice and amount of base are crucial. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.[5][6]

  • Low Quality of Starting Materials: Impurities in the alcohol or solvent can interfere with the reaction.

Q3: What are the common side products in a silylation reaction with this compound?

The most common side product is the corresponding disiloxane, formed from the hydrolysis of this compound in the presence of water. To minimize its formation, strictly anhydrous conditions are essential.[3] If an excess of the silylating agent is used, it may also remain in the reaction mixture after completion.[7]

Q4: How can I purify the product of a reaction with this compound?

Purification is typically achieved through aqueous workup followed by flash chromatography or distillation. The workup often involves quenching the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate to remove excess silylating agent and the base.[7][8] The organic layer is then extracted, dried, and concentrated. For volatile compounds, distillation under reduced pressure can be effective.[8]

Troubleshooting Guides

Guide 1: Low to No Product Formation

If you observe little to no formation of your desired product, with a significant amount of unreacted starting alcohol remaining, follow this troubleshooting guide.

Troubleshooting Workflow for Low Product Formation

start Low/No Product reagent_quality Check Reagent Quality (Fresh bottle? Proper storage?) start->reagent_quality Inactive silylating agent? anhydrous_conditions Verify Anhydrous Conditions (Dry glassware/solvents?) reagent_quality->anhydrous_conditions No use_fresh_reagent Use Fresh Reagent reagent_quality->use_fresh_reagent Yes base_issue Evaluate Base (Correct type and amount?) anhydrous_conditions->base_issue No dry_system Thoroughly Dry System (Flame-dry glassware, use anhydrous solvents) anhydrous_conditions->dry_system Yes steric_hindrance Consider Steric Hindrance (Is the alcohol bulky?) base_issue->steric_hindrance No optimize_base Optimize Base (Use imidazole or Et3N, >1 equivalent) base_issue->optimize_base Yes modify_conditions Modify Conditions (Increase temperature/time, use more reactive silylating agent) steric_hindrance->modify_conditions Yes

Caption: Troubleshooting workflow for low to no product formation.

Quantitative Data: Optimizing Reaction Conditions

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)DCM allows for slower, more controlled reactions, while DMF can accelerate the reaction.[7]
Base Imidazole or Triethylamine (Et₃N)These are effective non-nucleophilic bases for trapping the generated HCl.[4][6]
Equivalents of Base 1.1 - 2.2 equivalentsEnsures complete neutralization of HCl.
Equivalents of CMDMS 1.0 - 1.5 equivalentsA slight excess can drive the reaction to completion, but a large excess may complicate purification.[7]
Temperature 0 °C to room temperatureStarting the reaction at a lower temperature can help control exothermic reactions.[4] For hindered alcohols, higher temperatures may be necessary.[3]
Reaction Time 2 - 24 hoursMonitor by TLC or GC to determine completion. Primary alcohols react faster than secondary or tertiary alcohols.[4][7]
Guide 2: Presence of Significant Side Products

If your reaction yields a mixture of products, with significant peaks corresponding to side products in your analytical data (e.g., NMR, GC-MS), use this guide.

Logical Relationship for Side Product Formation

side_products Significant Side Products Observed disiloxane Disiloxane Formation (Signal for Si-O-Si) side_products->disiloxane unreacted_sm Unreacted Starting Material side_products->unreacted_sm other_byproducts Other Unidentified Byproducts side_products->other_byproducts moisture Cause: Moisture Contamination disiloxane->moisture incomplete_reaction Cause: Incomplete Reaction unreacted_sm->incomplete_reaction sm_degradation Cause: Starting Material Degradation other_byproducts->sm_degradation solution_dry Solution: Ensure Anhydrous Conditions moisture->solution_dry solution_optimize Solution: Optimize Reaction Conditions (See Guide 1) incomplete_reaction->solution_optimize solution_purify_sm Solution: Purify Starting Material sm_degradation->solution_purify_sm

Caption: Diagnosing the cause of side product formation.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol

This protocol is a general guideline for the silylation of a primary alcohol using this compound.

Experimental Workflow for Alcohol Protection

start Start dissolve Dissolve Alcohol and Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_cmdms Add CMDMS Dropwise cool->add_cmdms warm_stir Warm to RT and Stir add_cmdms->warm_stir monitor Monitor by TLC/GC warm_stir->monitor workup Aqueous Workup monitor->workup Reaction Complete extract_dry Extract and Dry workup->extract_dry purify Purify (Chromatography/Distillation) extract_dry->purify end End purify->end

Caption: Step-by-step workflow for protecting an alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Imidazole (2.2 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Protocol 2: General Procedure for the Deprotection of a (Chloromethyl)dimethylsilyl Ether

This protocol describes a general method for cleaving the silyl ether to regenerate the alcohol.

Deprotection Conditions

ReagentConditionsComments
Tetrabutylammonium fluoride (TBAF) 1 M solution in THF, room temperatureMost common and generally effective method.[9][10]
Hydrofluoric acid-pyridine (HF-Pyridine) THF solution, 0 °C to room temperatureEffective but highly corrosive and toxic. Use with extreme caution.[9]
Aqueous HCl Dilute HCl in an organic solvent (e.g., THF, methanol)Can be effective but may not be suitable for acid-sensitive substrates.[9]

Procedure using TBAF:

  • Dissolve the silyl ether in THF.

  • Add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the alcohol as needed.

References

Technical Support Center: Optimizing Silylation Reactions with Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for silylation with Chloro(chloromethyl)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

A1: this compound (CMDCS), with the CAS number 1719-57-9, is an organosilicon compound featuring a reactive chloromethyl group and a chlorosilyl group.[1][2] Its primary use in organic synthesis is as a silylating agent to introduce a (chloromethyl)dimethylsilyl group onto various functional groups, such as hydroxyls and amines. This serves to protect these functional groups during subsequent reaction steps.[3] It is also a key intermediate in the synthesis of silane coupling agents, pesticides, and silicone polymers.[2][4]

Q2: What are the key safety precautions to consider when handling this compound?

A2: this compound is a flammable liquid and vapor that reacts with water. It causes severe skin burns and eye damage. Therefore, it is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried to prevent hydrolysis of the reagent, which can release hydrochloric acid (HCl) gas. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: My silylation reaction with this compound is not proceeding to completion. What are the common causes?

A3: Incomplete silylation reactions are often due to a few key factors:

  • Insufficiently anhydrous conditions: Moisture in the solvent, on the glassware, or in the starting materials will consume the silylating agent through hydrolysis.

  • Inadequate base: A base is required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction equilibrium may not favor product formation.

  • Steric hindrance: The substrate may be sterically hindered, slowing down the reaction rate. In such cases, prolonged reaction times or elevated temperatures may be necessary. This compound is generally less sterically hindered than reagents like (Chloromethyl)(triphenyl)silane, leading to faster reaction kinetics.[5]

  • Low reactivity of the substrate: Certain functional groups are less nucleophilic and may require more forcing conditions to react.

Q4: I am observing the formation of a white precipitate in my reaction. What is it?

A4: The white precipitate is most likely the hydrochloride salt of the base used in the reaction (e.g., triethylammonium chloride if triethylamine is used). This is a normal byproduct of the reaction and is typically removed by filtration during the workup.

Q5: How can I monitor the progress of my silylation reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The silylated product will typically have a higher Rf value on a TLC plate compared to the starting material. For GC-MS analysis, the disappearance of the starting material peak and the appearance of a new peak corresponding to the silylated product will indicate the reaction's progress.[6]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or no product yield Presence of moisture Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
Ineffective base Use a slight excess (1.1-1.5 equivalents) of a suitable tertiary amine base like triethylamine or diisopropylethylamine. For less reactive substrates, a stronger, non-nucleophilic base may be required.
Low reaction temperature For sterically hindered or less reactive substrates, consider increasing the reaction temperature. A good starting point is room temperature, with the option to heat to 40-60 °C.
Insufficient reaction time Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Some reactions may require several hours to overnight for completion.
Formation of multiple products Side reactions The chloromethyl group can also be reactive under certain conditions. Ensure the reaction conditions are optimized for the silylation of the target functional group.
Degradation of starting material or product If using elevated temperatures, ensure the starting material and product are stable under these conditions. A lower reaction temperature for a longer duration might be beneficial.
Difficulty in product purification Similar polarity of product and byproducts Optimize the reaction to minimize byproduct formation. If using a tertiary amine base, ensure the hydrochloride salt is completely removed by filtration before aqueous workup. Consider alternative purification methods such as vacuum distillation if the product is thermally stable.[7]
Hydrolysis of the silylated product during workup Avoid acidic conditions during the aqueous workup, as the silyl ether can be labile. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol provides a general guideline for the silylation of a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • This compound (1.1 equiv.)

  • Triethylamine (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the primary alcohol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Silylation of Pyrrole

This protocol describes the silylation of pyrrole using a hexamethyldisilazane/chloro(chloromethyl)dimethylsilane system.[1]

Materials:

  • Pyrrole

  • Hexamethyldisilazane (0.55 equiv.)

  • This compound (1.0 equiv.)

Procedure:

  • In a reaction vessel under a dry nitrogen atmosphere, combine pyrrole and hexamethyldisilazane.

  • Add this compound dropwise to the mixture.

  • Heat the stirred reaction mixture to 95 °C for 3.5 hours.[1]

  • After cooling, the product, 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole, can be purified by fractional distillation under reduced pressure. The reported yield for this reaction is 86%.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the silylation of various functional groups with this compound. Note that comprehensive data for a wide range of substrates is limited in the literature.

Table 1: Silylation of N-Heterocycles

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PyrroleHexamethyldisilazaneNeat953.586[1]
1-(Trimethylsilyl)-1H-pyrrole-NeatHeat-89[1]

Visualizing Reaction Mechanisms and Workflows

To further aid in understanding the experimental processes, the following diagrams illustrate the general reaction mechanism, a typical experimental workflow, and a troubleshooting decision tree.

Silylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH R-OH (Alcohol) Intermediate [R-O-H...Si(CH2Cl)(CH3)2-Cl] ROH->Intermediate Nucleophilic Attack CMDCS Cl-CH2-Si(CH3)2-Cl (CMDCS) CMDCS->Intermediate Base Base (e.g., Et3N) Base->Intermediate Product R-O-Si(CH2Cl)(CH3)2 (Silyl Ether) Intermediate->Product HCl Elimination Salt Base-H+ Cl- Intermediate->Salt

Figure 1. Generalized Silylation Mechanism.

Experimental_Workflow A 1. Setup - Flame-dry glassware - Inert atmosphere (Ar/N2) B 2. Reagent Addition - Dissolve substrate in anhydrous solvent - Cool to 0 °C - Add base - Add CMDCS dropwise A->B C 3. Reaction - Warm to room temperature - Stir for 2-4 h - Monitor by TLC/GC-MS B->C D 4. Workup - Quench with aq. NaHCO3 - Separate layers - Extract aqueous phase C->D E 5. Isolation - Combine organic layers - Wash with brine - Dry over Na2SO4 - Filter and concentrate D->E F 6. Purification - Flash column chromatography or vacuum distillation E->F

Figure 2. Typical Experimental Workflow.

Troubleshooting_Tree Start Low or No Product Yield Q1 Were all reagents and solvents anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Dry all components and repeat) Q1->A1_No Q2 Was a suitable base used in sufficient quantity? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Use 1.1-1.5 eq. of Et3N or a stronger base) Q2->A2_No Q3 Is the substrate sterically hindered or unreactive? A2_Yes->Q3 A3_Yes Yes (Increase reaction time and/or temperature) Q3->A3_Yes A3_No No (Re-evaluate reaction setup and reagent purity) Q3->A3_No

Figure 3. Troubleshooting Decision Tree for Low Yield.

References

How to prevent side product formation in Chloro(chloromethyl)dimethylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving Chloro(chloromethyl)dimethylsilane (CMDCS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound (CMDCS)?

A1: The primary side products depend on the reaction type.

  • In Grignard reactions , the most prevalent side product is the homocoupled dimer formed via a Wurtz-type coupling reaction.[1][2] Another common issue is the quenching of the Grignard reagent by moisture, leading to the formation of alkanes.[1]

  • In nucleophilic substitution reactions , particularly with nitrogen-containing heterocycles, a potential side reaction is the rearrangement of the kinetic product to a more thermodynamically stable isomer.[3] For example, with diazoles, an initial N-silylation product can isomerize.[3]

  • During the synthesis of CMDCS itself, over-chlorination can occur, leading to impurities such as dichloro(chloromethyl)methylsilane.[4]

  • Hydrolysis of the reactive Si-Cl bond can occur in the presence of water, leading to the formation of silanols and siloxanes.

Q2: I am observing a significant amount of Wurtz coupling product in my Grignard reaction. What are the likely causes?

A2: High yields of Wurtz coupling byproducts in Grignard reactions involving CMDCS are typically caused by:

  • High local concentration of CMDCS: Adding the CMDCS too quickly to the magnesium turnings can lead to a reaction between the freshly formed Grignard reagent and unreacted CMDCS.[2]

  • Elevated reaction temperature: The formation of the Grignard reagent is exothermic. If the temperature is not controlled, it can accelerate the rate of the Wurtz coupling side reaction.[2]

  • Solvent choice: Certain solvents can promote Wurtz coupling. For some substrates, Tetrahydrofuran (THF) has been shown to lead to more significant Wurtz byproduct formation compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[2]

Q3: My silylation reaction with a nitrogen-containing substrate is giving an unexpected isomer. What could be happening?

A3: You may be observing a rearrangement of the product. In the reaction of CMDCS with diazoles, for instance, the reaction can proceed through the formation of a transsilylation product which then isomerizes to a more stable silicon methylation product.[3] This type of rearrangement is dependent on the structure of the substrate; for example, it was not observed in the reaction with pyrrole, which lacks a second nucleophilic center that facilitates the isomerization.[3][5]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reactions due to Wurtz Coupling

This guide provides strategies to minimize the formation of the homocoupled dimer (Me₂Si(CH₂Cl)CH₂Si(Me)₂CH₂Cl) during the formation of the CMDCS Grignard reagent.

Troubleshooting Steps:

  • Control the Rate of Addition: Add a solution of CMDCS to the magnesium turnings dropwise and slowly. This maintains a low concentration of unreacted CMDCS, favoring the reaction with magnesium over the Wurtz coupling pathway.[2]

  • Maintain Low Reaction Temperature: The reaction is exothermic. Use an ice bath to maintain a low and steady temperature (e.g., below 10°C) throughout the addition of CMDCS.[2]

  • Optimize Solvent Selection: The choice of solvent can significantly impact the yield. Consider using diethyl ether or 2-MeTHF, which have been shown to suppress Wurtz coupling for certain substrates compared to THF.[2]

  • Consider a Catalyst: For challenging coupling reactions, the use of a catalyst like copper(I) cyanide (CuCN) has been shown to promote the desired cross-coupling while suppressing the Wurtz side reaction.[6]

The following table summarizes the impact of solvent choice on the yield of the desired Grignard reaction product versus the Wurtz coupling byproduct for a benzylic halide, illustrating a principle that can be applied to reactive halides like CMDCS.

SolventYield of Desired Product (%)Remarks
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.
2-Methyltetrahydrofuran (2-MeTHF)High (not quantified)Recommended for suppressing Wurtz coupling.[2]

Data adapted from a study on benzyl chloride, a similarly reactive halide.[2]

Objective: To prepare the Grignard reagent from CMDCS with minimal formation of the Wurtz coupling side product.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (1 small crystal for initiation)

  • This compound (CMDCS) (1.0 equivalent)

  • Anhydrous diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • Initiation: Place the magnesium turnings and a crystal of iodine in the reaction flask. Add a small portion of the anhydrous solvent to cover the magnesium.

  • Grignard Formation: Dissolve the CMDCS in the anhydrous solvent. Add a small amount of this solution to the magnesium suspension to initiate the reaction (indicated by gentle reflux and disappearance of the iodine color).

  • Slow Addition: Once initiated, add the remaining CMDCS solution dropwise over an extended period (e.g., 40-60 minutes), maintaining the reaction temperature below 10°C using an ice bath.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure full conversion.

Wurtz_Prevention_Workflow start Start: Prepare Grignard Reagent from CMDCS add_cmdcs Add CMDCS Solution to Mg Turnings start->add_cmdcs temp_check Is Temperature < 10°C? add_cmdcs->temp_check rate_check Is Addition Rate Slow & Dropwise? temp_check->rate_check Yes adjust_cooling Adjust Cooling temp_check->adjust_cooling No success Desired Grignard Reagent Formed rate_check->success Yes adjust_rate Slow Down Addition Rate rate_check->adjust_rate No high_temp High Temperature: Increased Wurtz Coupling fast_add High Local [CMDCS]: Increased Wurtz Coupling adjust_cooling->add_cmdcs adjust_cooling->high_temp adjust_rate->add_cmdcs adjust_rate->fast_add

Caption: Workflow for preventing Wurtz coupling side product.

Issue 2: Formation of Rearranged Product in Silylation of N-Heterocycles

This guide addresses the potential for product isomerization in the silylation of certain nitrogen-containing heterocycles.

Troubleshooting Steps:

  • Analyze Substrate Structure: The primary factor driving this rearrangement is the presence of a second nucleophilic center in the heterocycle that can facilitate an intramolecular isomerization. This was observed for diazoles but not for pyrrole.[3] Evaluate your substrate for features that could promote such a rearrangement.

  • Control Reaction Temperature and Time: While not explicitly detailed for CMDCS, thermodynamic products are generally favored at higher temperatures and longer reaction times. If you suspect a rearrangement, consider running the reaction at a lower temperature and for a shorter duration to favor the kinetic product.

  • Method of Silylation: The choice of silylating agent and reaction conditions can influence the outcome. In the case of pyrrole, direct silylation using CMDCS and hexamethyldisilazane at 95°C for 3.5 hours yielded the desired transsilylation product without rearrangement.[3]

The following table provides yield data for the successful silylation of pyrrole with CMDCS, where rearrangement was not observed.

MethodReactantsConditionsYield of Desired Product (%)
APyrrole, Hexamethyldisilazane, CMDCS95°C, 3.5 h86
B1-(trimethylsilyl)-1H-pyrrole, CMDCSHeating until cessation of chlorotrimethylsilane release89

Data from the silylation of pyrrole.[3]

Silylation_Rearrangement cluster_diazole Reaction with Diazole cluster_pyrrole Reaction with Pyrrole diazole Diazole + CMDCS kinetic_product Kinetic Product (N-silylation) diazole->kinetic_product Initial Attack rearrangement Isomerization kinetic_product->rearrangement Facilitated by 2nd N atom thermo_product Thermodynamic Product (C-silylation) rearrangement->thermo_product pyrrole Pyrrole + CMDCS final_product Stable N-Silylation Product (No Rearrangement) pyrrole->final_product no_rearrangement No Second N Atom to Facilitate Rearrangement

Caption: Contrasting reaction pathways for diazole and pyrrole.

References

Technical Support Center: Purification of Products from Chloro(chloromethyl)dimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloro(chloromethyl)dimethylsilane (CMDMS) and the purification of its reaction products.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of products from reactions involving CMDMS.

Issue 1: Low or No Yield of the Desired Silylated Product

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Completion: Monitor the reaction using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] - Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or the amount of base and silylating agent.
Presence of Moisture - Ensure Anhydrous Conditions: CMDMS is highly reactive with water, leading to the formation of siloxanes and consumption of the reagent. All glassware should be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents and reagents must be used under an inert atmosphere (e.g., nitrogen or argon).
Product Decomposition during Workup or Purification - Mild Quenching: During the workup, use a mild aqueous solution like saturated sodium bicarbonate to neutralize the reaction mixture.[2] - Avoid Acidic Conditions: Silyl ethers can be sensitive to acid. If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (~1%) to prevent hydrolysis of the product on the column.
Loss of Product during Extraction - Choose Appropriate Extraction Solvent: Ensure the chosen organic solvent effectively dissolves the product and is immiscible with the aqueous layer. Perform multiple extractions to maximize recovery.

Issue 2: Presence of Significant Byproducts in the Purified Product

Potential Cause Troubleshooting Steps
Formation of Siloxanes - Strict Anhydrous Conditions: This is the primary cause. Re-evaluate your experimental setup to eliminate all sources of moisture. - Careful Workup: Minimize the contact time with aqueous solutions during the workup.
Unreacted Starting Materials - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the limiting reagent can sometimes drive the reaction to completion. - Efficient Purification: Use fractional distillation for products with boiling points significantly different from the starting materials. For compounds with similar boiling points, flash column chromatography may be more effective.[3]
Formation of Polymeric Materials - Control Reaction Temperature: Side reactions leading to polymerization can be favored at higher temperatures. Maintain the recommended reaction temperature. - Purification: High-boiling point polymeric materials can often be separated from the desired product by vacuum distillation.[2]
Presence of Dichloro(methyldimethyl)chlorosilane - Source Material Purity: Check the purity of the starting CMDMS. This is a common impurity. - Fractional Distillation: Careful fractional distillation may be required to separate this byproduct, as its boiling point can be close to that of the product.[2][3]

Issue 3: Difficulty with Purification

Potential Cause Troubleshooting Steps
Product is an Oil and Cannot be Crystallized - Vacuum Distillation: For thermally stable, non-polymeric products, vacuum distillation is a primary purification method.[2][4] - Flash Column Chromatography: This is a versatile method for purifying oils. Select an appropriate solvent system using TLC.
Product Streaking or Decomposing on Silica Gel Column - Deactivate Silica Gel: As mentioned, pre-treat the silica gel with triethylamine in your eluent to neutralize its acidity. - Use a Different Stationary Phase: Consider using neutral alumina for chromatography.[2]
Co-elution of Product and Impurities during Chromatography - Optimize Solvent System: Experiment with different solvent systems (mixtures of polar and non-polar solvents) to achieve better separation on TLC before attempting column chromatography. - Gradient Elution: Employ a gradient of increasing solvent polarity during column chromatography to improve separation.
Emulsion Formation during Aqueous Workup - Add Brine: Add saturated aqueous sodium chloride (brine) to the separatory funnel to help break the emulsion. - Filter through Celite: Passing the mixture through a pad of Celite can sometimes help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: Common byproducts include unreacted starting materials, hexamethyldisiloxane (formed from the hydrolysis of CMDMS), dichloro(methyldimethyl)chlorosilane, and high-boiling point polymeric materials.[2] The formation of these byproducts is often due to the presence of moisture or non-optimal reaction conditions.

Q2: How should I properly quench a reaction involving CMDMS?

A2: Reactions with CMDMS are typically quenched by the slow addition of a suitable reagent to consume any unreacted starting material and neutralize the generated HCl. A common method is to slowly add the reaction mixture to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate or ammonium chloride.[4] This should be done carefully, as the quenching process can be exothermic.

Q3: My product is a silyl ether. Is it stable to silica gel column chromatography?

A3: The stability of silyl ethers on silica gel depends on the steric bulk of the silyl group and the sensitivity of the rest of the molecule. Trimethylsilyl (TMS) ethers are generally labile and can be cleaved by the acidic nature of silica gel. More robust silyl ethers are generally more stable. If you observe product degradation, it is advisable to use silica gel that has been neutralized with triethylamine or to use an alternative stationary phase like neutral alumina.[2]

Q4: What is the best way to remove the HCl generated during the reaction?

A4: The HCl generated is typically neutralized during the workup by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution. Alternatively, a tertiary amine base (e.g., triethylamine, pyridine) is often included in the reaction mixture to act as an HCl scavenger.

Q5: Can I use distillation to purify my product?

A5: Yes, vacuum distillation is a very common and effective method for purifying liquid products from CMDMS reactions, especially for separating them from non-volatile impurities like salts and polymeric materials.[2][4] If the boiling points of your product and impurities are close, fractional distillation under reduced pressure is recommended.[3]

Q6: Which analytical techniques are best for assessing the purity of my final product?

A6: A combination of techniques is often best. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile components and assessing purity.[5][6] Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ²⁹Si NMR) spectroscopy can provide detailed structural information and can be used for quantitative purity determination.[1][7][8]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Silylated Compounds

Purification Method Typical Yield Typical Purity Advantages Disadvantages
Vacuum Distillation 75-95%[2]>98%- Effective for removing non-volatile impurities. - Can be scaled up.- Requires thermal stability of the product. - Less effective for separating compounds with close boiling points.
Fractional Distillation 70-90%>99%- Excellent for separating liquids with close boiling points.[3]- Can be time-consuming and requires specialized glassware. - Product loss can occur on the column.
Flash Column Chromatography 60-95%[9]>95%- Versatile for a wide range of compounds, including oils. - Good for separating isomers and compounds with similar boiling points.- Can be labor-intensive and uses large volumes of solvent. - Potential for product decomposition on acidic silica gel.

Experimental Protocols

Protocol 1: General Workup Procedure for a CMDMS Reaction

  • Cool the Reaction Mixture: Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Quench the Reaction: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate while stirring. Continue addition until gas evolution ceases. This will neutralize any remaining acidic components.

  • Extract the Product: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Wash the Organic Layer: Combine the organic extracts and wash them sequentially with water and then with brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a stirring bar or boiling chips to ensure smooth boiling.

  • Initial Vacuum: Apply vacuum to the system before heating to remove any low-boiling solvents.

  • Heating: Gently heat the crude product in the distillation flask.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point and pressure. It is often useful to collect a forerun and a final fraction separately from the main product fraction.

  • Release Vacuum: After the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elute the Column: Pass the eluent through the column using positive pressure (e.g., from a nitrogen line or an air pump).

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G cluster_0 Troubleshooting Purification Workflow start Crude Product Obtained check_purity Assess Purity (TLC, GC-MS, NMR) start->check_purity is_pure Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes purification Purification Required is_pure->purification No choice Thermally Stable? purification->choice distillation Vacuum Distillation check_purity2 Re-assess Purity distillation->check_purity2 chromatography Column Chromatography chromatography->check_purity2 choice->distillation Yes choice->chromatography No check_purity2->is_pure

Caption: A decision-making workflow for the purification of CMDMS reaction products.

G cluster_1 General Reaction and Workup Pathway Reactants CMDMS + Substrate + Base Reaction Silylation Reaction (Anhydrous Conditions) Reactants->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: A typical experimental workflow for a reaction involving CMDMS and subsequent workup.

References

Technical Support Center: Synthesis of (Chloromethyl)silanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (chloromethyl)silane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (chloromethyl)silanes?

A1: The main industrial method for producing chloromethylsilanes is the Müller-Rochow process, where silicon reacts with chloromethane in the presence of a copper catalyst at high temperatures (250-300 °C)[1]. For laboratory-scale synthesis, common methods include the chlorination of alkylsilanes using radical initiators, methylation of chlorosilanes, and the reaction of a chlorosilane with a Grignard reagent[2].

Q2: What are the critical factors that influence the yield of (chloromethyl)silane synthesis?

A2: Several factors critically impact the yield, including:

  • Reaction Temperature and Duration: Optimal temperature and reaction time are crucial. For instance, in chlorination reactions, insufficient refluxing time can lead to low conversion rates.

  • Molar Ratio of Reactants: The stoichiometry of the reactants must be carefully controlled to favor the desired product and minimize side reactions.

  • Choice of Catalyst/Initiator: The type and amount of catalyst or initiator can significantly affect yield and selectivity. For example, in free-radical chlorination, azobisisobutyronitrile (AIBN) may be more suitable than benzoyl peroxide for certain substrates.

  • Solvent: The choice of solvent can influence reaction rates and the solubility of reagents. Aprotic polar solvents are often preferred[3][4].

  • Purity of Reagents and Exclusion of Moisture: (Chloromethyl)silanes are sensitive to moisture, which can lead to hydrolysis and the formation of silanols and siloxanes. Using anhydrous solvents and reagents under an inert atmosphere is essential[3][4].

Q3: What are the most common side reactions, and how can they be minimized?

A3: Common side reactions include:

  • Over-halogenation: In chlorination reactions, uncontrolled conditions can lead to the formation of di- and tri-chlorinated byproducts. This can be minimized by controlling the molar ratio of the chlorinating agent and the reaction time.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the chloromethylsilane to form silanols, which can then condense to form siloxanes[3][4]. Strict anhydrous conditions are necessary to prevent this.

  • Polymerization/Side Product Formation: In radical reactions, improper addition of the initiator can cause the reaction to proceed too vigorously, increasing the formation of polymeric residues and other side products. Portion-wise addition of the initiator is recommended.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of the starting material, the product, and any byproducts, you can determine when the reaction is complete[3]. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.

Q5: What are the best practices for storing (chloromethyl)silane reagents?

A5: Due to their moisture sensitivity, (chloromethyl)silanes should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[4][5].

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution(s) Citation
Presence of Moisture Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled. Handle hygroscopic reagents in a dry, inert atmosphere (e.g., glove box).[3][4]
Inactive or Poor Quality Reagents Use a fresh bottle of the reagent or verify its purity before use. If using a Grignard reagent, ensure it is freshly prepared and properly stored.[3][6]
Incomplete Reaction Optimize reaction conditions such as time, temperature, and stoichiometry. Monitor the reaction by TLC to ensure full consumption of the starting material. Gentle heating may be required for sterically hindered substrates.[3]
Improper Catalyst/Initiator Choice or Addition Select an appropriate initiator for the specific reaction. For radical reactions, add the initiator in portions to control the reaction rate and minimize side products.
Suboptimal Reaction Temperature For exothermic reactions, maintain a low temperature during reagent addition to prevent side reactions. For slow reactions, gentle heating may be necessary to drive the reaction to completion.[3][7]
Issue 2: Formation of Unexpected Side Products
Potential Cause Recommended Solution(s) Citation
Hydrolysis Products (Silanols, Siloxanes) Maintain strict anhydrous conditions throughout the experiment. Minimize contact time with aqueous phases during workup.[3][4][6]
Over-halogenated Products Carefully control the stoichiometry of the chlorinating agent. Optimize reaction time to prevent further reaction of the desired product.
Polymeric Residue Control the rate of addition of radical initiators to prevent a vigorous, uncontrolled reaction. Ensure proper heat dissipation.
Solvent-Related Impurities Use high-purity, anhydrous solvents to avoid the introduction of reactive impurities.[6]
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution(s) Citation
Co-elution of Product and Byproducts Adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary.[3]
Close Boiling Points of Components For distillation, use a fractional distillation column to separate components with close boiling points. In some cases, high-boiling by-products can be chemically converted to the desired product.[1]
Product is an Oil Instead of a Solid This often indicates the presence of impurities. Purify the crude product by column chromatography or distillation under reduced pressure before attempting recrystallization.[6]
Difficulty with Recrystallization If impurities co-crystallize with the product, first purify by column chromatography. Screen different solvents or solvent mixtures to find an optimal system for recrystallization.[6]

Data Presentation

Table 1: Effect of Initiator on the Yield of Chloro(chloromethyl)dimethylsilane

InitiatorYield (%)Side Products (%)
Azobisisobutyronitrile (AIBN)48.52.8
Benzoyl Peroxide43.0Not specified
Dicumyl PeroxideVery lowNot specified
Data adapted from a study on chlorination reactions of chloro(methyl)silanes.

Table 2: Effect of Reaction Time on the Yield of Chloromethyl(methyl)dichlorosilane

Reaction Time (h)Yield (%)
2-4< 40
6~ 47
Data reflects the conversion of dichlorodimethylsilane.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination

Materials:

  • Chlorotrimethylsilane

  • Sulphuryl chloride

  • Benzoyl peroxide

  • Anhydrous diethyl ether

Procedure:

  • A mixture of chlorotrimethylsilane and sulphuryl chloride in a specific molar ratio is taken in a reaction flask fitted with a reflux condenser.

  • The reaction mixture is heated to reflux.

  • To the refluxing solution, benzoyl peroxide is added in portions over several hours.

  • The solution is heated for an additional 10 hours.

  • After cooling, the reaction mixture is distilled to separate the unreacted starting material and the desired this compound product. A yield of approximately 43% can be expected under these conditions.

Protocol 2: Protection of a Primary Alcohol using (Chloromethyl)(triphenyl)silane

Materials:

  • Primary alcohol

  • (Chloromethyl)(triphenyl)silane

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert gas (argon or nitrogen).

  • To the cooled flask, add the primary alcohol (1.0 eq) and imidazole (1.5 eq). Dissolve the solids in anhydrous DCM.

  • Add (Chloromethyl)(triphenyl)silane (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (typically complete within 2-12 hours). Gentle heating (e.g., 40 °C) can be applied if necessary.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3]

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Reagents Verify Reagent Purity & Activity Check_Moisture->Check_Reagents No Obvious Moisture Solution_Anhydrous Use Anhydrous Solvents & Inert Atmosphere Techniques Check_Moisture->Solution_Anhydrous Moisture Present Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Use Fresh or Purified Reagents Check_Reagents->Solution_Reagents Impure/Inactive Solution_Optimize Optimize Reaction Parameters Check_Conditions->Solution_Optimize Suboptimal Success Successful Reaction Check_Conditions->Success Conditions OK Solution_Anhydrous->Check_Reagents Solution_Reagents->Check_Conditions Solution_Optimize->Success

Caption: Troubleshooting workflow for low-yield (chloromethyl)silane synthesis.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Prep Flame-dry Glassware Inert Atmosphere (Ar/N2) Reagents Anhydrous Solvents High-Purity Reactants Prep->Reagents Reaction_Setup Combine Reactants (Controlled Addition) Reagents->Reaction_Setup Monitoring Monitor by TLC/GC Reaction_Setup->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify (Distillation/Chromatography) Drying->Purification Product Pure (Chloromethyl)silane Purification->Product

References

Technical Support Center: Managing Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Chloro(chloromethyl)dimethylsilane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe use of this versatile reagent.

Hydrolysis and Moisture Sensitivity

This compound is highly reactive towards moisture. Exposure to water, including atmospheric humidity, leads to a rapid hydrolysis reaction. This reaction produces (chloromethyl)dimethylsilanol and hydrogen chloride (HCl) gas. The newly formed silanol is unstable and readily undergoes self-condensation to form 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. The generation of corrosive HCl gas and the formation of siloxane byproducts can significantly impact experimental outcomes by introducing impurities and altering reaction stoichiometry.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product yield in reactions Reagent decomposition due to moisture exposure.Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Inaccurate measurement of the reagent due to partial hydrolysis.Handle and dispense the reagent quickly in a dry environment (e.g., glovebox or under a positive pressure of inert gas). Use a fresh bottle or a properly stored aliquot.
Formation of unexpected byproducts (e.g., siloxanes) Hydrolysis of this compound.Strictly follow inert atmosphere techniques. Quench reactions carefully, as the workup often introduces water.
Inconsistent reaction results Variable moisture content in starting materials or solvents.Use freshly distilled or commercially available anhydrous solvents. Ensure all starting materials are dry.
Pressure buildup in the reaction vessel Generation of hydrogen chloride (HCl) gas from hydrolysis.Ensure the reaction setup is not a closed system. Use a bubbler or a vented needle to allow for the safe release of any evolved gas.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition, heat, and moisture.[1] The container must be kept tightly sealed. For long-term storage and to maintain its integrity, storing under an inert atmosphere (nitrogen or argon) is highly recommended.[1]

Q2: What are the primary products of this compound hydrolysis?

A2: The primary products of hydrolysis are (chloromethyl)dimethylsilanol and hydrogen chloride (HCl). The silanol is often unstable and can condense to form 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.

Q3: Can I handle this compound on the open bench?

A3: It is strongly advised against handling this compound on an open bench due to its high reactivity with atmospheric moisture. All manipulations should be carried out under a dry, inert atmosphere using appropriate techniques and equipment, such as a Schlenk line or a glovebox.

Q4: My reaction with this compound is not working. What are the most likely reasons related to its moisture sensitivity?

A4: The most common reasons for reaction failure are the deactivation of the reagent through hydrolysis before or during the reaction. This can be caused by wet glassware, solvents with high water content, or exposure to the atmosphere. Ensure all components of your reaction setup are scrupulously dried and that you are using proper inert atmosphere techniques.

Q5: What are the safety hazards associated with the moisture sensitivity of this compound?

A5: The reaction with water produces hydrogen chloride gas, which is toxic and corrosive.[1] In a closed system, the gas evolution can lead to a dangerous buildup of pressure. Always work in a well-ventilated fume hood and ensure your reaction setup is properly vented.

Quantitative Data on Hydrolysis

Compound Number of Chlorine Atoms Qualitative Rate of Hydrolysis Primary Hydrolysis Products
Chlorotrimethylsilane1Very RapidTrimethylsilanol, HCl
This compound 1 Very Rapid (Chloromethyl)dimethylsilanol, HCl
Dichlorodimethylsilane2Extremely RapidDimethyldisilanol, HCl
Trichloromethylsilane3ViolentMethylsilanetriol, HCl

This table provides a qualitative comparison. The reactivity of this compound is comparable to other monochlorosilanes.

Experimental Protocols

Protocol 1: General Handling and Dispensing under Inert Atmosphere

This protocol outlines the safe transfer of this compound using a syringe and a Schlenk line.

  • Glassware Preparation: Ensure all glassware (reaction flask, syringes, needles) is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction flask and connect it to a Schlenk line. Evacuate the flask and backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Transfer:

    • Using a dry, inert-gas-flushed syringe with a needle, pierce the septum of the this compound bottle.

    • Ensure the tip of the needle is below the liquid level.

    • Draw the required volume of the liquid into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.

    • Withdraw the needle from the reagent bottle.

    • Quickly insert the needle through the septum of the reaction flask.

    • Inject the reagent into the reaction flask.

  • Cleaning: Immediately after use, the syringe and needle should be quenched by drawing up a small amount of a suitable quenching agent (e.g., isopropanol) followed by water, and then disassembled and cleaned. This should be done in a fume hood.

Protocol 2: Setting up a Reaction with this compound

This protocol provides a general workflow for a reaction involving this compound.

  • System Preparation: Set up the reaction apparatus (e.g., a three-necked flask equipped with a condenser, dropping funnel, and a gas inlet) and thoroughly dry all components.

  • Inerting the System: Assemble the glassware and purge the system with a dry inert gas. Maintain a positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.

  • Addition of Reagents:

    • Dissolve the other reactants in an anhydrous solvent and add them to the reaction flask.

    • If the other reactants are solids, they can be added to the flask before purging with inert gas.

    • Add the this compound dropwise to the reaction mixture at the desired temperature using a syringe or a dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Quenching: Once the reaction is complete, cool the reaction mixture to a suitable temperature (e.g., 0 °C) and slowly add a quenching solution (e.g., a saturated aqueous solution of ammonium chloride). This step should be performed carefully as the unreacted this compound will react vigorously with water.

  • Work-up: Proceed with the standard aqueous work-up and extraction procedures.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound start Start: Prepare Dry Glassware setup Assemble and Purge with Inert Gas start->setup transfer Transfer Reagent via Syringe setup->transfer reaction Add to Reaction Mixture transfer->reaction monitor Monitor Reaction Progress reaction->monitor quench Quench Reaction Carefully monitor->quench workup Aqueous Work-up and Extraction quench->workup end End: Isolate Product workup->end

Caption: Workflow for reactions using moisture-sensitive reagents.

troubleshooting_guide Troubleshooting Low Yield Reactions start Low Product Yield check_reagent Was the reagent handled under inert atmosphere? start->check_reagent yes1 Yes check_reagent->yes1 Yes no1 No: Re-run experiment with proper inert techniques. check_reagent->no1 No check_glassware Was all glassware completely dry? yes2 Yes check_glassware->yes2 Yes no2 No: Thoroughly dry all glassware before use. check_glassware->no2 No check_solvents Were anhydrous solvents used? yes3 Yes check_solvents->yes3 Yes no3 No: Use freshly distilled or commercial anhydrous solvents. check_solvents->no3 No yes1->check_glassware yes2->check_solvents other_issues Consider other reaction parameters (temperature, time, stoichiometry). yes3->other_issues

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Catalyst Selection for Chloro(chloromethyl)dimethylsilane (CMDMS) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and troubleshooting catalysts for reactions involving chloro(chloromethyl)dimethylsilane (CMDMS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions with this compound (CMDMS)?

A1: The choice of catalyst for CMDMS reactions is highly dependent on the desired transformation. The most common catalysts fall into three main categories:

  • Lewis Acids: Zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are frequently used to catalyze nucleophilic substitution reactions, particularly with organometallic reagents like Grignard reagents.[1][2][3]

  • Free-Radical Initiators: For the synthesis of CMDMS via chlorination of dimethylchlorosilane, free-radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide are employed.

  • Transition Metal Catalysts: While less specific to CMDMS in the literature, general silane chemistry often employs platinum, rhodium, and nickel catalysts for reactions like hydrosilylation and cross-coupling.[4] These could be applicable depending on the specific reaction scheme.

Q2: How do I choose the best catalyst for my specific CMDMS reaction?

A2: Catalyst selection depends on the nature of your reactants and the desired product. For nucleophilic substitution at the silicon center (displacement of the chloro group), a Lewis acid like zinc chloride is a good starting point, especially when using organomagnesium reagents.[1][2] If you are looking to functionalize the chloromethyl group via a different chemistry, the choice of catalyst will vary. For guidance, refer to the catalyst selection workflow diagram below.

Q3: I am observing low yields in my CMDMS reaction. Could the catalyst be the issue?

A3: Yes, low yields can often be attributed to catalyst issues. Common causes include:

  • Catalyst Deactivation: The catalyst may have lost its activity due to improper handling, storage, or poisoning.[5][6][7]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion.

  • Inappropriate Catalyst: The chosen catalyst may not be optimal for the specific transformation.

  • Catalyst Poisoning: Impurities in your reactants or solvent can poison the catalyst, rendering it inactive.[8][9][10][11]

For a systematic approach to diagnosing low-yield issues, please refer to our troubleshooting guide.

Q4: What are common signs of catalyst deactivation or poisoning in CMDMS reactions?

A4: Signs of catalyst deactivation or poisoning include:

  • A significant decrease in reaction rate or a stalled reaction.

  • The formation of unexpected side products.

  • A change in the color of the reaction mixture that is not typical for the expected reaction pathway.

  • In the case of heterogeneous catalysts, you might observe a change in the physical appearance of the catalyst.

Common poisons for metal-based catalysts include sulfur compounds, water, and oxygen.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Zinc Chloride-Catalyzed Grignard Reaction with CMDMS

Possible Cause Troubleshooting Step
Inactive Grignard ReagentTitrate the Grignard reagent prior to use to confirm its concentration.
Poor Quality Zinc ChlorideUse anhydrous zinc chloride. If necessary, dry the catalyst under vacuum before use. Consider using a complex like ZnCl₂·TMEDA for improved performance.[1]
Catalyst PoisoningEnsure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Use anhydrous solvents.
Insufficient Catalyst LoadingIncrease the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Low Reaction TemperatureWhile the reaction is often run at 0°C to room temperature, a slight increase in temperature might improve the rate. Monitor for side reactions.

Issue 2: Formation of Multiple Products in the Free-Radical Chlorination to Synthesize CMDMS

Possible Cause Troubleshooting Step
Over-chlorinationReduce the reaction time or the molar ratio of the chlorinating agent (e.g., sulfuryl chloride).
Incorrect Initiator ChoiceThe choice of initiator can affect selectivity. AIBN has been shown to give higher yields of monochlorinated product compared to dicumyl peroxide.
High Reaction TemperatureHigh temperatures can lead to less selective reactions. Ensure the reaction temperature is controlled.

Quantitative Data

Table 1: Comparison of Free-Radical Initiators for the Synthesis of this compound

InitiatorYield of CMDMS (%)Side Products (%)
Azobisisobutyronitrile (AIBN)48.52.8
Benzoyl Peroxide43.0Not specified
Dicumyl PeroxideVery lowNot specified

Data adapted from a study on the chlorination of chlorotrimethylsilane.

Table 2: Conditions for Zinc-Catalyzed Nucleophilic Substitution of CMDMS

Grignard ReagentCatalystSolventTemperatureTime (h)Yield (%)
Phenylmagnesium bromideDichloro(N,N,N',N'-tetramethylethylenediamine)zinc1,4-Dioxane/THF0°C to 23°C2.580-81

Data from a detailed experimental protocol for the synthesis of (chloromethyl)dimethylphenylsilane.[2]

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of (Chloromethyl)dimethylphenylsilane

This protocol describes the nucleophilic substitution of the chloro group on the silicon atom of CMDMS with a phenyl group using a Grignard reagent and a zinc catalyst.[2]

Materials:

  • This compound (CMDMS)

  • Phenylmagnesium bromide (1.0 M in THF)

  • Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (ZnCl₂·TMEDA)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottomed flask under an argon atmosphere, add ZnCl₂·TMEDA (1 mol%).

  • Add anhydrous 1,4-dioxane.

  • Add CMDMS (1.0 equiv) to the flask via a dropping funnel.

  • Cool the mixture in an ice/water bath.

  • Add phenylmagnesium bromide (1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by pouring it into an ice-cold saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by vacuum distillation.

Visualizations

Catalyst_Selection_Workflow start Start: Desired CMDMS Reaction reaction_type What is the primary reaction type? start->reaction_type nucleophilic_sub Nucleophilic Substitution at Si-Cl reaction_type->nucleophilic_sub Substitution free_radical Free-Radical Reaction (e.g., Chlorination) reaction_type->free_radical Radical grignard Reacting with Grignard Reagent? nucleophilic_sub->grignard initiator Use a Free-Radical Initiator (e.g., AIBN) free_radical->initiator lewis_acid Use a Lewis Acid Catalyst (e.g., ZnCl₂) optimize Optimize reaction conditions (solvent, temperature) lewis_acid->optimize initiator->optimize grignard->lewis_acid Yes

Caption: A decision workflow for selecting a suitable catalyst for CMDMS-mediated reactions.

Troubleshooting_Flowchart start Low Reaction Yield check_catalyst Is the catalyst appropriate for the reaction? start->check_catalyst select_new Select a more appropriate catalyst check_catalyst->select_new No check_purity Are reactants and solvents pure and anhydrous? check_catalyst->check_purity Yes select_new->start purify Purify reactants/solvents. Use anhydrous conditions. check_purity->purify No check_loading Is the catalyst loading sufficient? check_purity->check_loading Yes purify->start increase_loading Increase catalyst loading incrementally. check_loading->increase_loading No check_deactivation Has the catalyst been properly handled and stored? check_loading->check_deactivation Yes increase_loading->start new_catalyst Use a fresh batch of catalyst. check_deactivation->new_catalyst No end Yield Improved check_deactivation->end Yes new_catalyst->start

Caption: A flowchart for troubleshooting low yields in catalyst-mediated CMDMS reactions.

References

Removal of unreacted Chloro(chloromethyl)dimethylsilane from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of unreacted Chloro(chloromethyl)dimethylsilane (CMDMS) from product mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for handling this common laboratory challenge.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound (CMDMS) from my reaction mixture?

A1: The primary methods for removing unreacted CMDMS include:

  • Aqueous Workup (Quenching): Reacting the excess CMDMS with water or an aqueous solution to hydrolyze it into more easily removable siloxanes.

  • Distillation: Separating the volatile CMDMS from a less volatile product by fractional or vacuum distillation.

  • Flash Chromatography: Purifying the product by passing the mixture through a silica gel column, where the polarity difference between the product and CMDMS allows for separation.

  • Scavenging: Using a solid-supported reagent (scavenger resin) to selectively react with and remove CMDMS from the solution.

Q2: How does aqueous workup help in removing CMDMS?

A2: this compound readily reacts with water in a process called hydrolysis. This reaction converts the chlorosilane into a mixture of silanols and siloxanes. These hydrolysis byproducts are often more polar or can be easily separated from the desired organic product through extraction.

Q3: When is distillation a suitable method for removing CMDMS?

A3: Distillation is an effective method when there is a significant difference in the boiling points of your product and CMDMS (Boiling Point of CMDMS: 114 °C at 752 mmHg). This technique is particularly useful for large-scale reactions where the product is thermally stable.

Q4: Can I use flash chromatography to remove CMDMS?

A4: Yes, flash chromatography is a powerful technique for purifying products from unreacted CMDMS, especially for small to medium-scale reactions. The separation is based on the differential adsorption of the components onto a stationary phase, typically silica gel. The choice of an appropriate solvent system is crucial for successful separation.

Q5: What are scavenger resins and how do they work for CMDMS removal?

A5: Scavenger resins are solid supports, often silica gel, functionalized with reactive groups. For removing chlorosilanes like CMDMS, amine-functionalized silica is commonly used. The amine groups react with the chlorosilane, covalently binding it to the solid support, which can then be easily filtered off from the reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of unreacted CMDMS.

Issue 1: Emulsion formation during aqueous workup.

  • Possible Cause: High concentration of silylated byproducts acting as surfactants. The solvent system may also contribute to emulsion formation.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filter the entire mixture through a pad of Celite.

    • If the problem persists, consider removing the bulk of the organic solvent via rotary evaporation before the aqueous workup.

Issue 2: The product co-distills with CMDMS.

  • Possible Cause: The boiling point of the product is too close to that of CMDMS or they form an azeotrope.

  • Solution:

    • Extractive Distillation: Introduce a high-boiling solvent (a "chaser") that alters the relative volatilities of the components, allowing for better separation.

    • Alternative Purification: Switch to a different purification method such as flash chromatography or quenching followed by extraction.

Issue 3: The product is not stable to silica gel chromatography.

  • Possible Cause: The desired product is sensitive to the acidic nature of silica gel and degrades on the column.

  • Solution:

    • Deactivated Silica Gel: Prepare a slurry of silica gel in the eluent and add a small amount of a base like triethylamine (0.1-1%) to neutralize the acidic sites.

    • Alternative Stationary Phases: Use a less acidic stationary phase such as alumina or florisil.

    • Reverse-Phase Chromatography: If the product is sufficiently polar, consider using reverse-phase (e.g., C18) chromatography.

Issue 4: Incomplete removal of CMDMS after quenching.

  • Possible Cause: Insufficient amount of quenching agent or inadequate mixing. The hydrolysis of CMDMS may be slower than anticipated in a biphasic system.

  • Solution:

    • Increase Quenching Agent: Use a larger excess of the aqueous quenching solution.

    • Improve Mixing: Stir the biphasic mixture vigorously for a longer period to ensure complete reaction.

    • Use a Co-solvent: Adding a co-solvent like THF can increase the mutual solubility of the reactants and accelerate the quenching process.

Data Presentation

The following table summarizes the different methods for removing unreacted this compound, allowing for easy comparison.

Method Principle of Removal Advantages Disadvantages Best Suited For
Aqueous Workup (Quenching) Hydrolysis of CMDMS to siloxanes, followed by extraction.Simple, fast, and cost-effective for initial cleanup.May lead to emulsions; hydrolysis products can sometimes be difficult to separate.Initial removal of large excesses of CMDMS.
Distillation Separation based on boiling point differences.Scalable to large quantities; can provide very pure product.Product must be thermally stable; not effective for products with similar boiling points to CMDMS.Large-scale reactions with thermally stable, non-volatile products.
Flash Chromatography Differential adsorption on a stationary phase (e.g., silica gel).High resolution and purity achievable; applicable to a wide range of products.Can be time-consuming and requires significant solvent; product may degrade on silica.Small to medium-scale purification; when high purity is required.
Scavenging Covalent reaction with a solid-supported reagent.High selectivity; simple filtration-based workup; mild conditions.Scavenger resins can be expensive; may require optimization of reaction time.Final purification step to remove trace amounts of CMDMS; for sensitive products.

Experimental Protocols

Protocol 1: Aqueous Workup (Quenching)

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to the stirred reaction mixture. The addition is often exothermic.

  • Allow the mixture to warm to room temperature and continue stirring for 30-60 minutes to ensure complete hydrolysis of the unreacted CMDMS.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Removal by Vacuum Distillation

  • Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Charge the crude reaction mixture to the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction corresponding to the boiling point of this compound at the working pressure. For example, a forerun can be collected before the desired product distills.

  • Collect the desired product fraction at its respective boiling point.

Protocol 3: Purification by Flash Chromatography

  • Choose an appropriate solvent system by performing thin-layer chromatography (TLC) analysis of the crude mixture. The ideal eluent should provide good separation between the product and CMDMS (typically, CMDMS is non-polar).

  • Pack a chromatography column with silica gel using the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Scavenging with Amine-Functionalized Silica

  • To the crude reaction mixture, add amine-functionalized silica gel (typically 2-4 equivalents relative to the excess CMDMS).

  • Stir the suspension at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove the silica-bound CMDMS.

  • Wash the filtered silica with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualizations

Removal_Workflow Start Crude Product Mixture (with unreacted CMDMS) Quench Aqueous Workup (Quenching) Start->Quench Initial Cleanup Distill Distillation Start->Distill Volatile Impurity Quench->Distill Chrom Flash Chromatography Quench->Chrom Further Purification Scavenge Scavenging Quench->Scavenge Trace Impurities Pure_Product Purified Product Distill->Pure_Product Chrom->Pure_Product Scavenge->Pure_Product Troubleshooting_Logic cluster_solutions Sol1 Add Brine / Filter through Celite Sol2 Use Alternative Purification (Chromatography/Scavenging) Sol3 Use Deactivated Silica / Alumina Sol4 Increase Quenching Time / Agent Start Purification Issue? Q1 Emulsion during Aqueous Workup? Start->Q1 Q2 Product Co-distills with CMDMS? Start->Q2 Q3 Product Unstable on Silica? Start->Q3 Q4 Incomplete CMDMS Removal? Start->Q4 Q1->Sol1 Yes Q2->Sol2 Yes Q3->Sol3 Yes Q4->Sol4 Yes

Impact of solvent choice on Chloro(chloromethyl)dimethylsilane reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reaction kinetics of Chloro(chloromethyl)dimethylsilane. The following troubleshooting guides and FAQs address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is slow or incomplete. What is the first thing I should check regarding the solvent?

A1: The most common issue is the presence of moisture. This compound is highly sensitive to water, which leads to hydrolysis of the reagent to form unreactive siloxanes. Ensure that all glassware is rigorously dried (flame-dried or oven-dried) and that the solvent is anhydrous. Using a freshly opened bottle of a high-purity anhydrous solvent or a solvent from a purification system is highly recommended. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: Which type of solvent is generally best for reactions with this compound?

A2: Reactions with this compound typically proceed via an SN2 mechanism. For these reactions, polar aprotic solvents are generally preferred.[1][2] These solvents can dissolve the nucleophile but do not solvate it as strongly as polar protic solvents. This "naked" state of the nucleophile enhances its reactivity, leading to faster reaction rates.[1] Common polar aprotic solvents include acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

Q3: Can I use a polar protic solvent for my reaction?

A3: While not ideal for SN2 reactions, polar protic solvents (e.g., water, ethanol, methanol) can be used in some cases, particularly in solvolysis reactions where the solvent itself acts as the nucleophile.[1][2] However, for reactions with an external nucleophile, polar protic solvents can significantly slow down the reaction rate by forming hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic center.[1]

Q4: I am observing the formation of a white precipitate in my reaction. What could be the cause?

A4: A white precipitate is often the result of the hydrolysis and subsequent condensation of this compound, forming polysiloxanes. This is a strong indicator of moisture in your reaction system. Rigorously drying your glassware and using anhydrous solvents should mitigate this issue. Another possibility is the precipitation of a salt byproduct, for example, if you are using a base like triethylamine, triethylammonium chloride may precipitate.

Q5: How does the choice of solvent affect the stability of this compound?

A5: this compound is susceptible to hydrolysis in the presence of water. Therefore, its stability is compromised in solvents that are not rigorously dried. In anhydrous aprotic solvents, it is generally stable under normal reaction conditions. In protic solvents, there is a higher risk of solvolysis, where the solvent molecule itself reacts with the silane.

Troubleshooting Guide: Low Yield and Slow Reactions

Potential Cause Recommended Solution
Presence of Moisture in Solvent Use a fresh bottle of anhydrous solvent or a solvent from a purification system. Ensure all glassware is flame-dried or oven-dried immediately before use. Perform the reaction under an inert atmosphere (nitrogen or argon).
Inappropriate Solvent Type For SN2 reactions with a nucleophile, switch to a polar aprotic solvent such as acetonitrile, DMF, or THF to enhance the nucleophilicity of your reactant.[1][2]
Low Solubility of Reagents If your nucleophile or other reagents are not fully dissolved, the reaction will be slow. Choose a solvent that provides good solubility for all reaction components at the desired reaction temperature.
Solvent-Nucleophile Interaction If using a polar protic solvent, the nucleophile may be heavily solvated, reducing its reactivity.[1] Switching to a polar aprotic solvent can dramatically increase the reaction rate.
Side Reactions with Solvent In some cases, particularly at elevated temperatures, the solvent may react with the starting materials or intermediates. Ensure the chosen solvent is inert under the reaction conditions.

Data Presentation: Impact of Solvent on Reaction Rate

Solvent Solvent Type Dielectric Constant (ε) Expected Relative Rate Reasoning
MethanolPolar Protic32.71 (Baseline)Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.[1]
EthanolPolar Protic24.5~0.5Similar to methanol, strong solvation of the nucleophile.
WaterPolar Protic80.1< 0.1Very high polarity and strong hydrogen bonding severely "cages" the nucleophile. High risk of hydrolysis.
AcetonePolar Aprotic20.7~500Polar enough to dissolve reactants, but does not hydrogen bond with the nucleophile, leaving it more reactive.[3]
Acetonitrile (ACN)Polar Aprotic37.5~5000A highly polar aprotic solvent that effectively dissolves ionic nucleophiles and does not significantly solvate them.[1]
Dimethylformamide (DMF)Polar Aprotic36.7~10000Similar to ACN, effectively promotes SN2 reactions.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7~15000Highly polar aprotic solvent that strongly enhances the rate of SN2 reactions.
Tetrahydrofuran (THF)Polar Aprotic7.6~100Less polar than other aprotic solvents, may result in lower solubility of ionic nucleophiles and thus a slower rate.
Dichloromethane (DCM)Polar Aprotic9.1~150Moderate polarity, can be a suitable solvent.
HexaneNonpolar1.9Very LowReactants, especially ionic nucleophiles, will have very poor solubility.

Note: The relative rates are estimates to illustrate the general trend and can vary significantly depending on the specific nucleophile and reaction conditions.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-) in a polar aprotic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, THF, DMF)

  • Base (if required, e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard glassware

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Preparation: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. To the reaction flask, add the nucleophile and the anhydrous solvent. If a base is required, add it at this stage.

  • Addition of Silane: Slowly add this compound to the stirred solution of the nucleophile via syringe. The addition is often done at 0 °C to control any initial exotherm.

  • Reaction: Allow the reaction mixture to warm to the desired temperature (e.g., room temperature or gentle heating) and stir for the required time.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

Experimental_Workflow Experimental Workflow for Solvent Selection cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_outcome Outcome & Troubleshooting start Define Reaction: Substrate, Nucleophile, Product dry Dry Glassware & Reagents start->dry inert Set up under Inert Atmosphere dry->inert solvent Select Solvent (e.g., Polar Aprotic for SN2) inert->solvent run Run Reaction at Controlled Temperature solvent->run monitor Monitor Progress (TLC, GC, NMR) run->monitor complete Reaction Complete? monitor->complete workup Workup & Purify Product complete->workup Yes troubleshoot Troubleshoot: - Check for moisture - Change solvent - Adjust temperature complete->troubleshoot No end Successful Synthesis workup->end troubleshoot->solvent

Caption: Experimental workflow for solvent selection and reaction optimization.

Solvent_Effect_Logic Impact of Solvent Type on SN2 Reaction Rate cluster_solvent_type Solvent Choice cluster_interaction Solvent-Nucleophile Interaction cluster_result Kinetic Outcome protic Polar Protic Solvent (e.g., Methanol, Water) h_bond Strong Hydrogen Bonding (Solvent Cage) protic->h_bond leads to aprotic Polar Aprotic Solvent (e.g., Acetonitrile, DMF) no_h_bond Weak Dipole-Ion Interaction ('Naked' Nucleophile) aprotic->no_h_bond leads to slow Slow Reaction Rate h_bond->slow results in fast Fast Reaction Rate no_h_bond->fast results in

Caption: Logical relationship between solvent type and SN2 reaction kinetics.

References

Technical Support Center: Scaling Up Chloro(chloromethyl)dimethylsilane Reactions for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the industrial-scale production of Chloro(chloromethyl)dimethylsilane (CMDMCS). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound (CMDMCS)?

A1: The predominant industrial method for producing CMDMCS is the direct chlorination of chlorotrimethylsilane. This process typically involves the gas-phase reaction of chlorotrimethylsilane with chlorine under UV light or with chemical initiators.[1][2][3] Another, less common, method is the methylation of dichlorodimethylsilane.[2]

Q2: What are the major byproducts in the industrial synthesis of CMDMCS and how are they managed?

A2: The primary byproducts in the direct chlorination synthesis of CMDMCS include dichloromethyldimethylchlorosilane and other polychlorinated silanes.[4] High-boiling point polymeric materials can also be formed.[4] These impurities are typically removed through fractional distillation to achieve high-purity CMDMCS (often >99.0%).[4]

Q3: What are the critical safety precautions for handling CMDMCS in an industrial setting?

A3: CMDMCS is a highly flammable and corrosive liquid that reacts vigorously with water, releasing toxic hydrogen chloride gas.[5] It is imperative to handle this chemical in a well-ventilated area, under an inert atmosphere, and away from heat or ignition sources.[5] Personal protective equipment (PPE), including chemical splash goggles, face shields, and appropriate gloves and clothing, is mandatory to prevent severe skin and eye burns.[5] Emergency eyewash stations and safety showers must be readily accessible.[5]

Q4: How is high-purity CMDMCS obtained at an industrial scale?

A4: Fractional distillation is the primary method for purifying crude CMDMCS on an industrial scale.[4] This process separates CMDMCS from lower-boiling reactants like unreacted chlorotrimethylsilane and higher-boiling byproducts such as polychlorinated silanes and polymeric residues.[4] Optimization of the distillation process, including the use of pressure-swing distillation, can significantly improve purity and reduce energy consumption.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of CMDMCS reactions.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Rate of chlorine addition is too fast. 2. Inadequate cooling capacity for the reactor size. 3. High concentration of reactants.1. Immediately stop the chlorine feed. 2. Maximize coolant flow to the reactor jacket. 3. If the temperature continues to rise, consider an emergency quench with a cold, inert solvent. 4. For future runs, reduce the chlorine addition rate and ensure the cooling system is appropriately sized for the reaction volume.[8][9]
Low Yield of CMDMCS 1. Insufficient reaction time. 2. Inadequate mixing leading to localized reactant depletion. 3. Poor quality of starting materials.1. Increase the reaction time or the residence time in a continuous reactor. 2. Improve agitation to ensure homogenous mixing of reactants. For large reactors, consider the reactor design and impeller configuration. 3. Ensure starting materials meet purity specifications.
High Levels of Polychlorinated Byproducts 1. Excessive chlorine to chlorotrimethylsilane ratio. 2. High reaction temperature favoring further chlorination. 3. "Hot spots" in the reactor due to poor heat dissipation.1. Optimize the molar ratio of chlorine to chlorotrimethylsilane. 2. Maintain the reaction temperature within the optimal range. 3. Improve reactor mixing and heat transfer to eliminate localized high-temperature zones.[10]
Product Contamination After Distillation 1. Inefficient distillation column (e.g., insufficient number of theoretical plates). 2. Fluctuations in column pressure or temperature. 3. Foaming or flooding in the distillation column.1. Ensure the distillation column is designed for the required separation efficiency. 2. Implement robust process control to maintain stable operating conditions.[6] 3. Adjust operating parameters (e.g., boil-up rate) to prevent hydraulic issues.

Data Presentation

Table 1: Typical Composition of Crude and Purified this compound

Component Crude Product Composition (%) Purified Product Composition (%)
This compound10.2>99.0
TrimethylchlorosilaneRemainder<0.1
Dichloromethyldimethylchlorosilane2.7Trace
Perchlorinated Silanes0.7Not Detected
High-Boiling Byproducts1.7Not Detected

Data compiled from an industrial production example.[4]

Experimental Protocols

Industrial Scale Synthesis of this compound via Direct Chlorination (Representative Protocol)

This protocol outlines a general procedure for the continuous industrial production of CMDMCS.

  • Reactor Setup:

    • A gas-phase tube reactor equipped with a high-intensity UV lamp is used.

    • The reactor is connected to inlet lines for gaseous chlorine and vaporized chlorotrimethylsilane.

    • An outlet is connected to a cyclone separator followed by a fractional distillation train.

    • The reactor temperature is controlled via a cooling jacket.

  • Reaction Execution:

    • Continuously feed gaseous chlorine and vaporized chlorotrimethylsilane into the reactor. A typical feed rate might be 110 kg/h of liquid chlorine and 5.0 m³/h of trimethylchlorosilane.[4]

    • Maintain the reactor outlet temperature at approximately 48°C.[4]

    • The reaction is initiated and sustained by the UV lamp.

  • Product Separation and Purification:

    • The crude product stream from the reactor passes through a cyclone separator to remove any entrained solids.

    • The gaseous crude product is then fed into a fractional distillation column.

    • Continuously extract the purified this compound from the bottom of the distillation column.

    • Unreacted trimethylchlorosilane is recovered from the top of the column and recycled back to the reactor feed.

  • Quality Control:

    • Regularly sample the crude and purified product streams.

    • Analyze the samples by gas chromatography (GC) to determine the composition and purity.

Mandatory Visualization

industrial_synthesis_workflow Industrial Synthesis Workflow for CMDMCS cluster_reactants Reactant Feed cluster_reaction Reaction Stage cluster_separation Separation & Purification cluster_products Products & Recycling chlorine Gaseous Chlorine reactor UV Tube Reactor (Continuous Flow) chlorine->reactor tmcs Vaporized Chlorotrimethylsilane tmcs->reactor cyclone Cyclone Separator reactor->cyclone distillation Fractional Distillation Column cyclone->distillation cmdmcs Purified CMDMCS distillation->cmdmcs Bottoms byproducts Byproducts (e.g., Polychlorinated Silanes) distillation->byproducts Side Stream/Bottoms recycled_tmcs Recycled TMCS distillation->recycled_tmcs Overhead recycled_tmcs->tmcs Recycle

Caption: Industrial synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for High Polychlorination start High Polychlorinated Byproducts Detected check_ratio Check Chlorine to TMCS Ratio start->check_ratio ratio_high Ratio Too High? check_ratio->ratio_high check_temp Analyze Reactor Temperature Profile temp_high Temperature Too High or Hot Spots? check_temp->temp_high check_mixing Evaluate Mixing Efficiency mixing_poor Mixing Inefficient? check_mixing->mixing_poor ratio_high->check_temp No adjust_ratio Reduce Chlorine Feed Rate ratio_high->adjust_ratio Yes temp_high->check_mixing No adjust_temp Optimize Cooling/Reduce Setpoint temp_high->adjust_temp Yes improve_mixing Increase Agitation/Redesign Internals mixing_poor->improve_mixing Yes end Problem Resolved mixing_poor->end No adjust_ratio->end adjust_temp->end improve_mixing->end

Caption: Troubleshooting logic for addressing high polychlorination in CMDMCS synthesis.

References

Preventing polymerization during Chloro(chloromethyl)dimethylsilane distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the distillation of Chloro(chloromethyl)dimethylsilane.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing during distillation?

A1: this compound can undergo thermally induced polymerization, especially at elevated temperatures required for distillation. The likely mechanism involves the formation of free radicals, which can initiate a chain-reaction polymerization. The presence of impurities can also catalyze this process.

Q2: What are the signs of polymerization during distillation?

A2: Signs of polymerization include:

  • An unexpected increase in the viscosity of the distillation residue.

  • The formation of a solid or gel-like substance in the distillation flask.

  • A decrease in the distillation rate or a complete stop of distillation.

  • Discoloration of the material in the distillation pot.

Q3: How can I prevent the polymerization of this compound during distillation?

A3: The most effective way to prevent polymerization is to use a suitable inhibitor and to control the distillation conditions carefully. It is also crucial to start with high-purity material, as impurities can promote polymerization.

Q4: What type of inhibitors are effective for this compound?

A4: Based on the likely free-radical polymerization mechanism, radical scavengers are the most effective inhibitors. Commonly used classes of inhibitors for related reactive silanes and monomers include:

  • Hindered Phenolic Antioxidants: Such as Butylated hydroxytoluene (BHT).

  • Aromatic Amines: Secondary or tertiary aromatic amines have been shown to be effective for other silanes.[1]

  • Phenothiazine: A well-known polymerization inhibitor for various monomers.[2][3][4][5]

Q5: What is the recommended concentration of inhibitors?

A5: The optimal concentration can vary depending on the purity of the starting material and the distillation conditions. It is advisable to start with a low concentration and optimize as needed. See the table below for general recommendations for similar systems.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Polymer formation in the distillation flask Thermally induced polymerization.1. Ensure an appropriate inhibitor was added in the correct concentration. 2. Lower the distillation temperature by performing the distillation under vacuum. 3. Ensure the heating mantle is not set too high and that the material is stirred to prevent localized overheating.
Reduced or stopped distillation rate Polymerization increasing the viscosity of the liquid.1. Safely stop the distillation and cool the apparatus. 2. If significant polymer has formed, the material may not be salvageable. 3. For future distillations, use a higher concentration of inhibitor or a different inhibitor.
Discoloration of the distillation residue Onset of decomposition or polymerization.1. Monitor the temperature closely. 2. Consider using a lower distillation temperature under a higher vacuum. 3. Ensure the starting material is free from contaminants.

Quantitative Data Summary

The following table summarizes recommended starting concentrations for various classes of inhibitors based on literature for similar compounds. Optimization for your specific conditions is recommended.

Inhibitor Class Example Inhibitor Recommended Starting Concentration Reference
Aromatic AminesDiphenylamine, Triphenylamine0.01 - 1.0 mol %[1]
Hindered PhenolsButylated Hydroxytoluene (BHT)0.05 - 0.5 wt %[6][7][8][9]
ThiazinesPhenothiazine100 - 500 ppm (0.01 - 0.05 wt %)[2][3][4]

Experimental Protocols

Protocol 1: Distillation of this compound with an Inhibitor

Objective: To purify this compound by vacuum distillation while preventing polymerization.

Materials:

  • Crude this compound

  • Selected inhibitor (e.g., BHT, Diphenylamine, or Phenothiazine)

  • Dry distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude moisture.

  • Inhibitor Addition:

    • Weigh the crude this compound and transfer it to the distillation flask.

    • Add the selected inhibitor at the desired concentration (refer to the table above for starting points). For example, for 0.1 wt% BHT, add 100 mg of BHT for every 100 g of crude silane.

    • Add a magnetic stir bar.

  • Distillation Setup:

    • Assemble the distillation apparatus. It is recommended to use a short path distillation head to minimize the residence time at elevated temperatures.

    • Connect the apparatus to a vacuum pump protected by a cold trap.

    • Ensure all joints are well-sealed.

  • Distillation Process:

    • Begin stirring the crude material.

    • Slowly evacuate the system to the desired pressure. This compound has a boiling point of 114 °C at 752 mmHg. Distillation under vacuum will significantly lower the required temperature.

    • Once the desired vacuum is reached, begin to gently heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure.

    • Monitor the distillation pot for any signs of polymerization.

  • Shutdown:

    • Once the distillation is complete, discontinue heating and allow the system to cool under vacuum.

    • Slowly introduce inert gas to bring the system back to atmospheric pressure before disassembling the apparatus.

Visualizations

Logical Workflow for Troubleshooting Polymerization

TroubleshootingWorkflow Troubleshooting Polymerization during Distillation start Distillation Issue: Polymerization Observed check_inhibitor Was an inhibitor used? start->check_inhibitor inhibitor_type Was the correct type of inhibitor used? (e.g., radical scavenger) check_inhibitor->inhibitor_type Yes add_inhibitor Action: Add an appropriate inhibitor (e.g., BHT, Phenothiazine). check_inhibitor->add_inhibitor No inhibitor_conc Was the inhibitor concentration sufficient? inhibitor_type->inhibitor_conc Yes inhibitor_type->add_inhibitor No increase_conc Action: Increase inhibitor concentration in the next run. inhibitor_conc->increase_conc No check_temp Was the distillation temperature too high? inhibitor_conc->check_temp Yes end_good Problem Resolved add_inhibitor->end_good increase_conc->end_good use_vacuum Action: Use or increase vacuum to lower the boiling point. check_temp->use_vacuum Yes check_impurities Is the starting material of high purity? check_temp->check_impurities No use_vacuum->end_good purify_first Action: Consider a pre-purification step if significant impurities are present. check_impurities->purify_first No check_impurities->end_good Yes purify_first->end_good

Caption: A flowchart outlining the steps to troubleshoot and prevent polymerization.

Proposed Polymerization Inhibition Mechanism

InhibitionMechanism Free Radical Scavenging by an Inhibitor cluster_initiation Initiation cluster_propagation Propagation (Polymerization) cluster_inhibition Inhibition Heat Heat R_radical R• (Free Radical) Heat->R_radical generates Monomer Monomer R_radical->Monomer + Monomer Inhibitor Inhibitor (IH) R_radical->Inhibitor + Inhibitor (IH) Growing_Chain R-M• Monomer->Growing_Chain + Monomer Polymer Polymer Chain Growing_Chain->Polymer + n Monomers Inhibitor_Chain Inhibitor (IH) Growing_Chain->Inhibitor_Chain + Inhibitor (IH) Stable_Products Stable Products (R-H + I•) Inhibitor->Stable_Products forms Terminated_Chain Terminated Chain Inhibitor_Chain->Terminated_Chain forms

Caption: How free radical scavengers inhibit the polymerization chain reaction.

References

Handling and disposal of Chloro(chloromethyl)dimethylsilane waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Chloro(chloromethyl)dimethylsilane waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] It is corrosive and causes severe skin burns and eye damage.[1][2] A significant hazard is its violent reaction with water, moisture, alcohols, and amines, which liberates toxic and corrosive hydrogen chloride (HCl) gas.[3][4][5] Inhalation of vapors may cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Appropriate PPE is crucial to prevent any contact. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield.[1][6]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber.[6] Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant lab coat and chemical-resistant apron or coveralls.[1][6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[3][4] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) is necessary.[1][3]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][3][4] It is crucial to protect it from moisture and store it under an inert atmosphere (e.g., nitrogen).[3][4] Keep it away from heat, sparks, open flames, and incompatible materials such as water, alcohols, bases, and oxidizing agents.[1][3][4]

Q4: What should I do in case of a small spill?

A4: In case of a small spill, evacuate personnel to a safe area, remove all ignition sources, and ensure adequate ventilation.[1] Wearing full PPE, absorb the spill with an inert, dry material like sand or vermiculite.[3][4] Do not use water.[3][4] Collect the absorbed material in a suitable, closed container for disposal.[3][4]

Q5: How should I dispose of empty containers?

A5: Empty containers should be handled with care as they may contain flammable and toxic residue.[7] They should be triple-rinsed with an inert solvent (e.g., hexane) in a fume hood. The rinsate is considered hazardous waste and must be collected for proper disposal. The rinsed container should be disposed of through a licensed waste disposal company.

Troubleshooting Guide

Problem: I observe white fumes coming from the container when I open it.

  • Cause: The compound is reacting with moisture in the air, producing hydrogen chloride gas.[8]

  • Solution: This indicates that the compound is highly reactive. Handle it exclusively in a chemical fume hood with the sash at the lowest practical height. If possible, handle under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Ensure the container is securely sealed when not in use.

Problem: During my reaction, the mixture is generating a lot of gas and heat unexpectedly.

  • Cause: This is likely due to contamination with water or other protic substances in your reagents or solvents, leading to a vigorous hydrolysis reaction.

  • Solution: Immediately cool the reaction vessel using an ice bath to control the exothermic reaction. Ensure the reaction is being conducted under an inert atmosphere to prevent exposure to moisture. Use anhydrous solvents and reagents for all future experiments.

Problem: I need to dispose of a small amount of leftover this compound. Can I pour it down the drain?

  • Cause: This is extremely dangerous. The compound reacts violently with water.

  • Solution: Absolutely not. Do not dispose of it in the sewer system.[7] You must neutralize (quench) the reactive waste before disposal. Follow the detailed experimental protocol for waste quenching provided in this guide.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C₃H₈Cl₂Si[2][8]
CAS Number 1719-57-9[8]
Molecular Weight 143.09 g/mol
Appearance Colorless to light yellow liquid
Odor Acrid, pungent[3][5]
Boiling Point 114 °C at 752 mmHg[8]
Density 1.086 g/mL at 25 °C[8]
Flash Point 21 °C (69.8 °F) - closed cup[3][4]
GHS Hazard Class Flammable Liquid 2, Skin Corrosion 1A, Eye Damage 1[1][2][8]

Experimental Protocol: Quenching of this compound Waste

This protocol details the procedure for safely neutralizing small quantities (e.g., < 5 mL) of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Anhydrous isopropanol or ethanol

  • A non-polar, high-boiling solvent (e.g., toluene or hexane)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5-10% in water)

  • pH indicator paper

  • Three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet with a bubbler outlet.

  • Ice bath

  • Appropriate waste container

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Wear all mandatory PPE.

  • Inerting the System: Assemble the three-necked flask apparatus. Purge the system with an inert gas (nitrogen or argon) for several minutes.

  • Dilution: Transfer the this compound waste into the flask. Dilute the waste with 5-10 volumes of a non-polar, high-boiling solvent like toluene. This helps to moderate the reaction rate and dissipate heat.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0 °C.

  • Initial Quenching: Slowly add anhydrous isopropanol or ethanol dropwise from the dropping funnel while stirring vigorously. The alcohol will react less violently than water. Control the addition rate to keep the reaction temperature below 20 °C. You will observe gas evolution (HCl).

  • Secondary Quenching: Once the addition of alcohol no longer produces a vigorous reaction, slowly add a 1:1 mixture of isopropanol and water dropwise. Continue to monitor the temperature and control the addition rate.

  • Final Hydrolysis: After the isopropanol/water mixture addition is complete and the reaction has subsided, slowly add deionized water dropwise to ensure complete hydrolysis of any remaining chlorosilane.

  • Neutralization: The resulting solution will be highly acidic due to the formation of HCl. Slowly add a 5-10% solution of sodium bicarbonate to neutralize the acid. Be cautious as this will generate carbon dioxide gas. Continue adding the base until the pH of the aqueous layer is between 6 and 8, as checked with pH paper.

  • Waste Collection: The final mixture can now be separated. The aqueous layer can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. The organic layer containing the siloxane and solvent should be collected in a designated halogenated organic waste container for incineration by a licensed disposal facility.

Visualizations

WasteDisposalWorkflow cluster_prep Preparation & Handling cluster_use Usage & Waste Generation cluster_disposal Waste Disposal Path A Start: Need to handle This compound B Wear full PPE: - Goggles & Face Shield - Resistant Gloves - Flame-Resistant Lab Coat A->B C Work in a certified chemical fume hood B->C D Perform Experiment C->D E Generate Waste: - Residual Reagent - Contaminated Labware - Rinsate D->E F Is the waste reactive (unquenched)? E->F G Follow Quenching Protocol (See Experimental Protocol) F->G Yes J Collect in appropriate waste container F->J No (Already Quenched) H Collect in Halogenated Organic Waste Container G->H I Arrange for licensed hazardous waste disposal (Incineration) H->I J->H

Caption: Logical workflow for the safe handling and disposal of waste.

HydrolysisReaction cluster_products Products A This compound ClCH₂Si(CH₃)₂Cl C Silanol Intermediate ClCH₂Si(CH₃)₂OH A->C + H₂O D Hydrogen Chloride (HCl) A->D + H₂O B Water (H₂O) E Disiloxane (ClCH₂Si(CH₃)₂)₂O C->E + Silanol Intermediate - H₂O (Condensation)

Caption: Hydrolysis and condensation reaction of this compound.

References

Technical Support Center: Solvent Purity for Chloro(chloromethyl)dimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on techniques for drying solvents for use with Chloro(chloromethyl)dimethylsilane (CMDCS). Due to the high reactivity of this reagent with moisture, maintaining anhydrous conditions is critical for reaction success and safety.

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely critical to use dry solvents with this compound?

A: this compound is extremely sensitive to moisture.[1][2] It reacts violently with water in an exothermic reaction that liberates toxic and corrosive hydrogen chloride (HCl) gas.[3][4][5][6] This reaction not only consumes your starting material, leading to significantly lower or no product yield, but also poses a serious safety hazard.[3][5] Therefore, all solvents, reagents, and glassware must be scrupulously dried and handled under an inert atmosphere (e.g., nitrogen or argon).

Q2: Which solvents are generally compatible with this compound?

A: Only aprotic solvents should be used. Protic solvents like alcohols and amines will react with the silane.[4] Suitable choices for reactions typically include:

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether.[7]

  • Hydrocarbons: n-Hexane, Heptane, Toluene.[8]

  • Chlorinated Solvents: Dichloromethane (CH₂Cl₂).[9]

The optimal solvent will depend on the specific reaction conditions and the solubility of other reagents.

Q3: What are the most reliable methods for drying these solvents?

A: The two most common and effective methods are:

  • Use of Activated Molecular Sieves: This is a convenient method for removing small to moderate amounts of water. 3Å molecular sieves are generally effective for most common organic solvents.[10][11] For many moisture-sensitive reactions, simply storing the solvent over activated sieves for 24-72 hours is sufficient.[10]

  • Distillation from a Drying Agent: For reactions requiring exceptionally anhydrous conditions (low ppm levels of water), distillation is the preferred method. The solvent is first refluxed over a suitable drying agent and then distilled directly into the reaction flask or a dry storage vessel under an inert atmosphere.[12][13]

Q4: Which drying agents are recommended for specific solvents?

A: The choice of drying agent is crucial, as it must efficiently remove water without reacting with the solvent or this compound. The table below summarizes the recommended agents.

Troubleshooting Guide

Q5: My reaction yield is poor or zero. How do I troubleshoot potential solvent issues?

A: Solvent quality is a primary suspect in failed reactions involving CMDCS. Use the following workflow to diagnose the problem.

G start Low / No Yield q1 Was the solvent dried immediately before use? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 How was the solvent dried? a1_yes->q2 sol1 Redry solvent using a recommended protocol (e.g., distillation). Store freshly dried solvent under inert gas over activated molecular sieves. a1_no->sol1 a2_distill Distillation q2->a2_distill a2_sieves Molecular Sieves q2->a2_sieves q3 Was the distillation performed correctly? (e.g., under inert atmosphere, correct drying agent) a2_distill->q3 q4 Were the sieves properly activated and handled? a2_sieves->q4 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q5 Consider other factors: Reagent purity, reaction temperature, inert atmosphere integrity. a3_yes->q5 sol2 Review and repeat the distillation protocol carefully. Ensure the system is leak-free. a3_no->sol2 a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->q5 sol3 Re-activate sieves (see Protocol 1). Ensure they are cooled under vacuum or in a desiccator before use. a4_no->sol3

Caption: Troubleshooting workflow for low-yield reactions.

Q6: I observed fuming when I added my silane reagent to the reaction solvent. What does this mean?

A: This is a clear indication that the solvent was not sufficiently dry. The fuming is hydrogen chloride (HCl) gas being produced from the reaction of this compound with water.[4][14] You must stop the experiment, discard the reagents safely, and rigorously re-dry your solvent and apparatus before attempting the reaction again.

Data Presentation: Solvent Drying Agent Compatibility and Efficiency

SolventRecommended Drying AgentTypical Residual Water Content (ppm)Key Considerations & Cautions
Dichloromethane (DCM) Calcium Hydride (CaH₂)~13 ppm[15]The standard method involves refluxing and distilling from CaH₂.[12][16]
3Å Molecular Sieves< 1 ppm[15]Excellent for storing previously dried DCM or for less stringent applications.
Tetrahydrofuran (THF) Sodium / Benzophenone KetylVery Low (< 5 ppm)Provides a visual indicator of dryness (deep blue/purple color).[13] CRITICAL: THF must be tested and confirmed to be peroxide-free before distillation from sodium to prevent violent explosions.[17]
3Å Molecular Sieves~4 ppm (after 3 days at 20% m/v loading)[10]A safer alternative to distillation stills. Requires longer contact time for optimal drying.[10]
Diethyl Ether Sodium / Benzophenone KetylVery Low (< 50 ppm)Similar to THF, test for peroxides before drying with sodium.[18][19]
3Å or 4Å Molecular SievesLow ppmA safe and convenient method.[20]
Hexanes / Toluene Calcium Hydride (CaH₂) or SodiumVery LowThese solvents are less hygroscopic but still require drying for moisture-sensitive reactions. Distillation is effective.

Experimental Protocols

Protocol 1: Activation of Molecular Sieves
  • Place the molecular sieve beads (3Å or 4Å) in a suitable flask or dish.

  • Heat in a laboratory oven at 200-300°C for at least 3 hours.[21] For best results, heat overnight.

  • Ideally, the heating should be done under a high vacuum to effectively remove all adsorbed water.[22]

  • After heating, allow the sieves to cool to room temperature in a desiccator or under a stream of dry, inert gas (like nitrogen or argon) to prevent re-adsorption of atmospheric moisture.

  • Once cool, quickly transfer the activated sieves to the solvent to be dried. The container should be sealed and stored under an inert atmosphere.

Protocol 2: Drying Dichloromethane (DCM) via Distillation from Calcium Hydride

This procedure must be performed in a well-ventilated chemical fume hood.

  • Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination. A diagram of a typical setup is shown below.

  • Charging the Flask: To a 1 L round-bottom flask, add a magnetic stir bar, calcium hydride (CaH₂, approx. 20 g), and 700 mL of dichloromethane.[12][16]

  • Reflux: Heat the mixture to reflux (approx. 60°C) using a heating mantle and stir for at least 2 hours.[12][16] This allows the CaH₂ to react with the bulk of the water. Vent the apparatus through a drying tube or an oil bubbler to allow the hydrogen gas generated to escape safely.[12]

  • Distillation: After the reflux period, increase the heat to begin distillation (boiling point of DCM is ~40°C, but the heating mantle will be set higher, e.g., 80°C).[12][23]

  • Collection: Discard the first portion of the distillate (approx. 30-50 mL) as it may contain residual water.[23] Collect the subsequent fraction in a dry, inert-atmosphere-flushed receiving flask containing activated 3Å molecular sieves for storage.

  • Storage: Store the anhydrous DCM under an inert atmosphere. Never distill to dryness.

G cluster_0 Solvent Distillation Apparatus A Inert Gas (N₂/Ar) Inlet B Distillation Head with Thermometer A->B C Condenser (Water Out) B->C Vapor F Round-Bottom Flask (Solvent + Drying Agent) E Receiving Flask (in Ice Bath) C->E Distillate D Condenser (Water In) H Inert Gas Outlet (to Bubbler) E->H F->B G Heating Mantle + Stir Plate G->F

References

Technical Support Center: Monitoring Reactions of Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloro(chloromethyl)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of chemical reactions involving this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring reactions with this compound?

A1: The most common and effective techniques for monitoring reactions involving this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers unique advantages for tracking the consumption of starting materials and the formation of products. In-situ NMR and FTIR allow for real-time, continuous monitoring of the reaction as it progresses.[1][2]

Q2: How can I use ¹H NMR to monitor my reaction?

A2: ¹H NMR spectroscopy is a powerful tool for quantitative reaction monitoring.[3] You can track the disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to your product. The key signals for this compound are the singlet for the two methyl groups attached to silicon and the singlet for the chloromethyl protons.[4] By integrating these signals relative to an internal standard, you can determine the concentration of the reactant and product over time.[5]

Q3: What are the characteristic ¹H NMR chemical shifts for this compound?

A3: In CDCl₃, the approximate ¹H NMR chemical shifts for this compound are:

  • ~0.55 ppm (singlet, 6H): Corresponds to the two methyl groups (-Si(CH₃)₂).[4]

  • ~2.95 ppm (singlet, 2H): Corresponds to the chloromethyl protons (-CH₂Cl).[4]

These values can vary slightly depending on the solvent and concentration.

Q4: When is GC-MS a suitable technique for monitoring my reaction?

A4: GC-MS is an excellent technique for monitoring reactions where the products are volatile and thermally stable.[6] For non-volatile products, derivatization is often necessary to increase their volatility.[2] Given that this compound and many of its products are volatile, GC-MS is a highly effective method for separation and identification.

Q5: How can I use FTIR to monitor the progress of my reaction?

A5: FTIR spectroscopy can be used to monitor the reaction by observing changes in the vibrational frequencies of functional groups.[7] For example, in a silylation reaction where this compound reacts with an alcohol, you would monitor the disappearance of the O-H stretching band of the alcohol and the appearance of new bands corresponding to the Si-O-C bond of the product.[1][8] In-line FTIR probes allow for real-time monitoring of these changes.[2]

Troubleshooting Guides

¹H NMR Monitoring Issues

Q: I'm not seeing the expected product peaks in my ¹H NMR spectrum. What could be the issue?

A: This could be due to several factors. Consider the following troubleshooting steps:

  • Reaction did not initiate:

    • Grignard Reactions: Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings may need activation (e.g., with a small crystal of iodine). Solvents must be anhydrous.

    • Other Nucleophilic Substitutions: Check the reactivity of your nucleophile and ensure the reaction temperature is appropriate. Some reactions may require heating.

  • Incorrect reaction conditions: Verify the stoichiometry of your reagents and the reaction temperature and time.

  • Product instability: Your product might be unstable under the reaction or workup conditions.

  • Low concentration: If the reaction has a low conversion, the product peaks may be too small to observe. Try acquiring more scans to improve the signal-to-noise ratio.[9]

  • Peak overlap: Your product peaks might be overlapping with reactant or solvent peaks. Try using a higher field NMR spectrometer for better resolution.[9]

Q: My ¹H NMR spectrum shows broad or distorted peaks. What should I do?

A: Poor peak shape can be caused by several issues:

  • Poor shimming: The magnetic field homogeneity needs to be optimized. Re-shim the spectrometer.[10]

  • Sample inhomogeneity: Ensure your sample is fully dissolved and free of solid particles. Filter the sample if necessary.[11]

  • Paramagnetic species: The presence of paramagnetic impurities can lead to significant line broadening.

  • Chemical exchange: If your product is in equilibrium with other species, this can lead to broadened peaks.

GC-MS Monitoring Issues

Q: My GC-MS analysis shows multiple unexpected peaks. What are they?

A: Unexpected peaks in a GC-MS chromatogram can arise from several sources:

  • Side products: this compound is reactive and can undergo side reactions. For example, in Grignard reactions, homo-coupling of the Grignard reagent can occur.

  • Impurities in starting materials: Check the purity of your this compound and other reagents.

  • Contamination: Contamination can come from solvents, glassware, or the GC-MS system itself (e.g., column bleed, septum bleed).[6]

  • Degradation of product: Your product might be degrading in the hot GC inlet or on the column.

  • Derivatization artifacts: If you are using a derivatizing agent, by-products of the derivatization reaction can appear in the chromatogram.[2]

Q: I am not seeing my product peak in the GC-MS chromatogram.

A: This could be due to several reasons:

  • Product is not volatile enough: If your product has a high boiling point or contains polar functional groups, it may not elute from the GC column under your current conditions. Consider increasing the oven temperature program or using a higher temperature column. Derivatization to a more volatile compound may be necessary.[2]

  • Product is thermally unstable: The product may be decomposing in the hot injector. Try lowering the injector temperature.

  • Adsorption on the column or liner: Active sites in the GC inlet liner or on the column can adsorb polar compounds. Use a deactivated liner and a suitable column.

  • Reaction did not work: As with NMR, it's possible the reaction did not proceed as expected.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for this compound and a Representative Product

CompoundFunctional GroupChemical Shift (ppm) (Solvent: CDCl₃)MultiplicityIntegration
This compoundSi-CH₃~0.55singlet6H
-CH₂Cl~2.95singlet2H
(Chloromethyl)dimethyl(phenyl)silaneSi-CH₃~0.41singlet6H
-CH₂Cl~2.85singlet2H
Phenyl-H~7.3-7.6multiplet5H

Note: Chemical shifts are approximate and can vary based on experimental conditions.[3][4]

Table 2: Typical Reaction Conditions for a Grignard Reaction

Reactant 1Reactant 2SolventCatalystTemperatureReaction TimeTypical Yield
This compoundPhenylmagnesium bromideTHFZnCl₂0 °C to RT2 hours80-81%

This is an example, and conditions should be optimized for each specific reaction.[12]

Experimental Protocols

Protocol 1: Monitoring a Grignard Reaction by ¹H NMR

Objective: To monitor the formation of (chloromethyl)dimethyl(phenyl)silane from the reaction of this compound with phenylmagnesium bromide.

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Internal standard (e.g., mesitylene)

  • NMR tubes and caps

  • Dry glassware and syringes

Procedure:

  • Sample Preparation: In a dry NMR tube under an inert atmosphere, add a known amount of this compound and the internal standard. Dissolve the mixture in anhydrous CDCl₃.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material solution (t=0).

  • Reaction Initiation: Cool the NMR tube to 0 °C in an ice bath. Carefully add a stoichiometric amount of phenylmagnesium bromide solution via a dry syringe.

  • Reaction Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis: For each spectrum, integrate the signals for the Si-CH₃ protons of the starting material and the product relative to the internal standard. Plot the concentration of the reactant and product versus time to determine the reaction kinetics.[5]

Protocol 2: Sample Preparation for GC-MS Analysis of a Silylation Reaction

Objective: To prepare a sample from the reaction of this compound with an alcohol for GC-MS analysis.

Materials:

  • Reaction mixture

  • Anhydrous diethyl ether or hexane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials and caps

Procedure:

  • Quenching: Take an aliquot of the reaction mixture and quench it by adding it to a vial containing saturated aqueous sodium bicarbonate solution to neutralize any unreacted chlorosilane and acid byproducts.

  • Extraction: Add an organic solvent like diethyl ether or hexane to the quenched mixture. Vortex well and allow the layers to separate.

  • Drying: Carefully transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate.

  • Analysis: Filter the dried organic solution and transfer it to a GC vial for analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_analysis Final Analysis start Assemble Dry Glassware reagents Add this compound and other reactants under inert atmosphere start->reagents monitor Monitor reaction progress (NMR, GC-MS, or FTIR) reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Distillation or Chromatography) extract->purify analyze Characterize Final Product purify->analyze

Caption: A general experimental workflow for reactions involving this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Problem: Incomplete Reaction (from NMR or GC-MS data) check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Check Reagent Purity & Activity (Anhydrous solvents, activated Mg) start->check_reagents side_reactions Investigate Potential Side Reactions (e.g., homo-coupling) start->side_reactions optimize Optimize Reaction Conditions (e.g., increase temp/time) check_conditions->optimize purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents change_catalyst Consider a Different Catalyst or Additive side_reactions->change_catalyst

Caption: A troubleshooting workflow for an incomplete reaction.

References

Validation & Comparative

Navigating Nucleophilic Substitution: A Comparative Guide to the Reaction Rates of Chloro(chloromethyl)dimethylsilane and (Chloromethyl)(triphenyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, the selection of an appropriate silylating agent is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. This guide provides an objective comparison of the reaction rates of two common chloromethylsilane reagents: Chloro(chloromethyl)dimethylsilane and (Chloromethyl)(triphenyl)silane, supported by experimental data to inform reagent selection in synthetic workflows.

The reactivity of organosilicon compounds is a key factor in their successful application. This comparison focuses on the kinetic performance of this compound and (Chloromethyl)(triphenyl)silane, particularly in nucleophilic substitution reactions, which are central to their utility as synthetic building blocks.

Executive Summary

In nucleophilic substitution reactions, this compound exhibits a significantly faster reaction rate compared to (Chloromethyl)(triphenyl)silane. This difference is primarily attributed to steric effects. The two methyl groups on the silicon atom in this compound present a much smaller steric barrier to the approaching nucleophile than the three bulky phenyl groups in (Chloromethyl)(triphenyl)silane. As a result, (Chloromethyl)(triphenyl)silane has been observed to react 30-50% slower in comparable SN2 reactions.[1] While this compound is the reagent of choice for rapid kinetics, (Chloromethyl)(triphenyl)silane may be preferred when the introduction of a sterically demanding group is desired for therapeutic or synthetic purposes.

Data Presentation: Performance in Nucleophilic Substitution

ReagentNucleophileSolventTemperature (°C)Reaction TimeYield (%)Reference
This compoundPyrrole / Hexamethyldisilazane-953.5 hours86[2]
This compoundPhenylmagnesium bromide1,4-Dioxane2330 min (addition) + 2 hours80-81[3]
(Chloromethyl)(triphenyl)silanePrimary Alcohol / ImidazoleDichloromethaneRoom Temperature2-12 hoursNot specified[4]
(Chloromethyl)(triphenyl)silanePrimary Alcohol / Sodium HydrideTetrahydrofuran0 to Room TemperatureNot specifiedNot specified[5]

Experimental Protocols

Comparative Kinetic Analysis via 1H NMR Spectroscopy

This protocol provides a method for the direct comparison of the reaction rates of this compound and (Chloromethyl)(triphenyl)silane with a primary alcohol.

Objective: To determine the relative second-order rate constants for the silylation of benzyl alcohol with this compound and (Chloromethyl)(triphenyl)silane.

Materials:

  • This compound

  • (Chloromethyl)(triphenyl)silane

  • Benzyl alcohol

  • Triethylamine

  • Anhydrous acetonitrile

  • NMR tubes

  • Gas-tight syringe

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of benzyl alcohol and a 0.12 M solution of triethylamine in anhydrous acetonitrile.

    • Prepare separate 0.1 M solutions of this compound and (Chloromethyl)(triphenyl)silane in anhydrous acetonitrile.

  • Reaction Setup:

    • In an NMR tube, combine 0.5 mL of the benzyl alcohol solution and 0.5 mL of the triethylamine solution.

    • Place the NMR tube in the NMR spectrometer and acquire a spectrum at time t=0.

  • Initiation and Monitoring:

    • Rapidly inject 0.5 mL of the respective chlorosilane solution into the NMR tube.

    • Immediately begin acquiring 1H NMR spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to a non-reacting proton of the benzyl alcohol (reactant) and a proton of the silylated product.

    • Plot the natural logarithm of the concentration of the benzyl alcohol versus time.

    • The slope of the resulting line is proportional to the pseudo-first-order rate constant. By comparing the slopes obtained for each reaction, the relative reactivity can be determined.

Synthesis of 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole

Materials:

  • Pyrrole

  • Hexamethyldisilazane

  • This compound

Procedure:

  • A mixture of pyrrole and hexamethyldisilazane is reacted with this compound.[2]

  • The reaction mixture is heated to 95 °C with vigorous stirring for 3.5 hours.[2]

  • The product, 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole, is isolated with a reported yield of 86%.[2]

Protection of a Primary Alcohol using (Chloromethyl)(triphenyl)silane

Materials:

  • Primary alcohol

  • (Chloromethyl)(triphenyl)silane

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM.[4]

  • Add (Chloromethyl)(triphenyl)silane (1.2 eq) to the solution at room temperature.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours. Gentle heating can be applied to accelerate the reaction.[4]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with DCM.[4]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The difference in reaction rates between the two compounds can be attributed to the principles of steric hindrance in an SN2 reaction mechanism.

G Logical Relationship: Steric Hindrance vs. Reactivity cluster_0 This compound cluster_1 (Chloromethyl)(triphenyl)silane A Two Methyl Groups B Low Steric Hindrance A->B leads to C Faster Reaction Rate B->C results in D Three Phenyl Groups E High Steric Hindrance D->E leads to F Slower Reaction Rate E->F results in

Caption: Steric hindrance dictates the reaction rate of chloromethylsilanes.

The generally accepted mechanism for the nucleophilic substitution reactions discussed is the SN2 pathway.

SN2_Mechanism Generalized SN2 Reaction Mechanism Reactants Nu⁻ + R₃Si-CH₂-Cl TransitionState [Nu---CH₂---Cl]⁻      |     SiR₃ Reactants->TransitionState Backside Attack Products Nu-CH₂-SiR₃ + Cl⁻ TransitionState->Products Leaving Group Departure

Caption: The concerted SN2 mechanism for nucleophilic substitution.

Experimental Workflow

The following diagram illustrates the workflow for the comparative kinetic analysis described in the experimental protocols.

experimental_workflow Experimental Workflow for Kinetic Analysis A Prepare Reactant Solutions B Set up NMR Experiment (t=0) A->B C Inject Silane & Start Monitoring B->C D Acquire Spectra at Intervals C->D E Integrate Signals & Calculate Concentrations D->E F Plot ln[Reactant] vs. Time E->F G Determine Rate Constant from Slope F->G

Caption: Workflow for determining reaction kinetics using NMR spectroscopy.

References

Efficacy of Chloro(chloromethyl)dimethylsilane as a derivatizing agent for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in Gas Chromatography (GC) analysis is paramount. Many polar and non-volatile compounds, however, present a challenge for direct GC analysis. Chemical derivatization is a critical sample preparation step that enhances the volatility and thermal stability of analytes, thereby improving chromatographic separation and detection. This guide provides a comparative overview of common derivatizing agents, with a special focus on silylation, and offers detailed experimental protocols to aid in method selection and optimization.

While a multitude of derivatizing agents are available, this guide will explore the efficacy of widely-used silylating agents. The selection of an appropriate agent is crucial and depends on the specific analytes, the complexity of the sample matrix, and the analytical objectives.

Chloro(chloromethyl)dimethylsilane (CMDMS): An Overview

This compound (CMDMS) is an organosilicon compound with the chemical formula C₃H₈Cl₂Si. While it is utilized as an intermediate in the synthesis of other silicon-containing compounds, its application as a primary derivatizing agent for routine GC analysis is not extensively documented in scientific literature. Comparative studies detailing its reaction efficiency, derivative stability, and overall performance against more common reagents are scarce. Research indicates that the less sterically hindered silicon center in CMDMS allows for more rapid nucleophilic attack compared to bulkier analogues, suggesting potentially faster reaction kinetics. However, without comprehensive studies and validated protocols, its efficacy for various analyte classes remains largely uncharacterized.

Due to the limited availability of specific performance data for CMDMS in GC derivatization, this guide will focus on well-established and extensively documented alternative silylating agents.

A Comparative Look at Leading Silylating Agents

Silylation is a popular derivatization technique that involves the replacement of an active hydrogen in functional groups such as hydroxyls, carboxyls, amines, and thiols with a silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. This modification significantly increases the volatility and thermal stability of the analytes.

Here, we compare two of the most powerful and widely used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

FeatureBSTFA (+1% TMCS)MTBSTFA
Derivative Formed Trimethylsilyl (TMS) Ether/Estertert-Butyldimethylsilyl (t-BDMS) Ether/Ester
Key Advantages Highly reactive, volatile byproducts, suitable for a wide range of hydroxylated and carboxylated compounds. The addition of TMCS as a catalyst enhances its reactivity, especially for hindered functional groups.[1]Forms t-BDMS derivatives that are approximately 10,000 times more stable to hydrolysis than TMS derivatives, making them less sensitive to moisture.[1][2]
Key Disadvantages TMS derivatives can be moisture-sensitive and should be analyzed promptly.Slower reaction rate compared to BSTFA, may not be as effective for sterically hindered hydroxyl groups.[3]
Typical Reaction Conditions 60-75°C for 30-60 minutes.60-100°C for 60 minutes.
Reported Yield/Efficiency For fatty acids, recoveries are reported to be between 82% and 111%. For some estrogenic compounds, complete derivatization is achieved at 75°C.[1]For amino acids, MTBSTFA derivatives are more stable and less moisture-sensitive than those from BSTFA.[1]

Experimental Protocols

Accurate and reproducible derivatization requires meticulous attention to experimental detail. A critical precaution for all silylation reactions is the exclusion of moisture, as these reagents are highly sensitive to hydrolysis, which can lead to poor reaction yield and instability of the derivatives.

Protocol 1: General Derivatization of Hydroxylated Compounds (e.g., Steroids, Phenols) using BSTFA + 1% TMCS
  • Sample Preparation: Place 1-5 mg of the analyte or dried extract into a reaction vial.

  • Solvent Addition: Add 200 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes. Optimization of reaction time and temperature may be necessary for specific compounds.[4]

  • Cooling: Cool the reaction mixture to room temperature.

  • Analysis: The sample can be injected directly into the GC-MS. Alternatively, the solvent and excess reagent can be evaporated under a stream of nitrogen, and the residue redissolved in a suitable solvent for analysis.

Protocol 2: Derivatization of Amino Acids using MTBSTFA
  • Sample Preparation: Dry a 50 µL aliquot of the amino acid standard solution or sample extract in a reaction vial.

  • Reagent Addition: Add 100 µL of neat MTBSTFA, followed by 100 µL of anhydrous acetonitrile.[2]

  • Reaction: Tightly cap the vial and heat at 100°C for 2 to 4 hours.[2]

  • Neutralization (Optional): After cooling, the sample can be neutralized with sodium bicarbonate.[2]

  • Analysis: The derivatized sample is ready for GC-MS analysis.[2]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the general workflows for sample derivatization and subsequent GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample DriedSample Dried Sample/Extract Sample->DriedSample Evaporation AddSolvent Add Anhydrous Solvent DriedSample->AddSolvent AddReagent Add Silylating Reagent AddSolvent->AddReagent Heat Heat (e.g., 60-100°C) AddReagent->Heat GCMS GC-MS Injection Heat->GCMS Data Data Acquisition & Analysis GCMS->Data

General experimental workflow for silylation and GC-MS analysis.

logical_relationship Analyte Polar/Non-Volatile Analyte (-OH, -COOH, -NH, -SH) Derivatization Derivatization Step (e.g., Silylation) Analyte->Derivatization Chemical Modification Derivative Volatile & Thermally Stable Derivative Derivatization->Derivative Forms GC_Analysis Gas Chromatography Separation Derivative->GC_Analysis Enables MS_Detection Mass Spectrometry Detection GC_Analysis->MS_Detection Leads to

Logical flow of derivatization for successful GC-MS analysis.

References

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Compounds Synthesized with Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel compounds synthesized using Chloro(chloromethyl)dimethylsilane, robust analytical method validation is a cornerstone of reliable data and regulatory compliance. This guide provides an objective comparison of common analytical techniques, supported by representative experimental data, to aid in the selection of the most appropriate method for your specific needs.

The use of this compound as a versatile reagent in organic synthesis allows for the introduction of a reactive chloromethyl dimethylsilyl group, paving the way for a diverse range of molecular architectures. However, the unique properties of the resulting organosilane compounds, along with the potential for specific impurities stemming from the synthesis, necessitate carefully validated analytical methods to ensure product quality, purity, and consistency.

This guide focuses on the validation of three widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Comparison of Analytical Methods

The choice of an analytical method hinges on various factors, including the analyte's properties, the intended purpose of the analysis (e.g., purity assessment, impurity quantification), and the required sensitivity. The following table summarizes the performance of GC-MS, HPLC-UV, and qNMR for the analysis of a representative compound synthesized using this compound.

Validation ParameterGC-MS (after derivatization)HPLC-UVqNMR
Specificity High (Mass selective detector)Moderate to High (Chromatographic separation)High (Chemical shift specificity)
**Linearity (R²) **> 0.998> 0.999> 0.999
Range (µg/mL) 0.1 - 1000.5 - 50010 - 10000
Limit of Detection (LOD) (µg/mL) 0.030.153.0
Limit of Quantitation (LOQ) (µg/mL) 0.10.510
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%
Precision (% RSD) < 2.5%< 2.0%< 1.0%
Robustness ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the key experimental protocols for the validation of each analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Silylation for enhanced volatility):

  • To 1 mg of the synthesized compound in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 m/z.

3. Validation Procedures:

  • Specificity: Analyze blank samples, placebo (if applicable), and the compound to demonstrate no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the derivatized compound and inject. Plot the peak area against concentration and perform linear regression.

  • Accuracy: Perform recovery studies by spiking a known amount of the compound into a placebo matrix at three different concentration levels.

  • Precision: Assess repeatability by injecting the same sample six times and intermediate precision by having a different analyst perform the analysis on a different day.

High-Performance Liquid Chromatography (HPLC-UV)

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

3. Validation Procedures:

  • Specificity: Inject blank, placebo, and the compound to ensure no co-eluting peaks interfere with the analyte peak.

  • Linearity: Prepare and inject a series of at least five concentrations. Construct a calibration curve by plotting peak area versus concentration.

  • Accuracy: Analyze samples spiked with the compound at three different concentration levels.

  • Precision: Evaluate repeatability and intermediate precision as described for GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

1. Sample Preparation:

  • Accurately weigh the synthesized compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃).

  • Ensure complete dissolution.

2. qNMR Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

3. Validation Procedures:

  • Specificity: The high resolution of NMR allows for the selection of specific, well-resolved signals for both the analyte and the internal standard, ensuring high specificity.

  • Linearity: Prepare samples with varying ratios of the analyte to the internal standard. Plot the integral ratio against the molar ratio.

  • Accuracy: Compare the qNMR purity results with those obtained from a primary method (e.g., mass balance).

  • Precision: Repeatedly acquire and process the spectrum of the same sample.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for these compounds, the following diagram illustrates the key stages.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (GC-MS, HPLC, qNMR) define_scope->select_method prepare_materials Prepare Reference Standards & Samples select_method->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data & Calculate Validation Parameters robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report Impurity_Formation_Pathway cluster_impurities Potential Impurities starting_material Starting Material reaction Synthesis Reaction starting_material->reaction reagent This compound reagent->reaction hydrolysis_product Hydrolysis of Reagent/Product reagent->hydrolysis_product Moisture main_product Desired Silylated Compound reaction->main_product unreacted_sm Unreacted Starting Material reaction->unreacted_sm Incomplete Reaction side_products Side Reaction Products reaction->side_products main_product->hydrolysis_product Moisture analytical_method Analytical Method (GC-MS, HPLC, qNMR) main_product->analytical_method unreacted_sm->analytical_method hydrolysis_product->analytical_method side_products->analytical_method

A Comparative Guide to Silylating Agents for the Protection of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic protection of functional groups is a cornerstone of success. For the ubiquitous primary alcohol, a variety of silylating agents are available, each offering a unique profile of reactivity, stability, and selectivity. This guide provides an objective comparison of the performance of common silylating agents for the protection of primary alcohols, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Common Silylating Agents

The choice of silylating agent is dictated by factors such as the desired stability of the resulting silyl ether, the steric environment of the alcohol, and the need for selective protection in the presence of other functional groups. The following table summarizes the performance of common silylating agents for the protection of primary alcohols.

Silylating AgentCommon AbbreviationProtecting GroupTypical Reaction Conditions (Primary Alcohol)Typical Yield (%)
Trimethylsilyl chlorideTMSClTMSTriethylamine, DCM, 1 h>95
Triethylsilyl chlorideTESClTESImidazole, DMF, 1-2 h>95
tert-Butyldimethylsilyl chlorideTBDMSCl or TBSClTBDMS or TBSImidazole, DMF, 2-12 h~70-95
Triisopropylsilyl chlorideTIPSClTIPSImidazole, DMF, 3-24 h>90
tert-Butyldiphenylsilyl chlorideTBDPSClTBDPSImidazole, DMF, 2-18 h>95

Note: Reaction times and yields are typical and can vary depending on the specific substrate and reaction conditions.[1][2]

Selectivity for Primary vs. Secondary Alcohols

A key advantage of sterically hindered silylating agents is their ability to selectively protect primary alcohols in the presence of more sterically encumbered secondary alcohols. This selectivity is crucial in the synthesis of complex molecules such as carbohydrates and polyketides.

The steric bulk of the silylating agent plays a critical role in this differentiation. Larger silyl groups exhibit greater selectivity for the less hindered primary alcohol.[2] A kinetic resolution study on terminal 1,2-diols provides quantitative insight into this selectivity.

Silylating AgentPrimary/Secondary Selectivity
Triethylsilyl chloride (TESCl)Moderate
tert-Butyldimethylsilyl chloride (TBSCl)High
Triisopropylsilyl chloride (TIPSCl)Excellent

In a competitive reaction, increasing the steric bulk from TESCl to TIPSCl significantly enhances the preference for the primary alcohol.[3]

Stability of Silyl Ethers

The stability of the silyl ether protecting group is a critical consideration for the overall synthetic plan. The stability is largely dependent on the steric hindrance around the silicon atom and the pH of the reaction medium.

Relative Stability in Acidic Media

Under acidic conditions, the stability of silyl ethers increases with the steric bulk of the substituents on the silicon atom.[2]

Silyl EtherRelative Rate of Acidic Hydrolysis
TMS1
TES64
TBDMS20,000
TIPS700,000
TBDPS5,000,000
Relative Stability in Basic Media

The trend in stability under basic conditions is similar, with TIPS ethers being particularly robust.

Silyl EtherRelative Rate of Basic Hydrolysis
TMS1
TES10-100
TBDMS~20,000
TBDPS~20,000
TIPS100,000

Deprotection of Silyl Ethers

The removal of the silyl protecting group is typically achieved under acidic conditions or with a fluoride ion source, taking advantage of the high strength of the silicon-fluorine bond. The choice of deprotection method depends on the stability of the silyl ether and the presence of other sensitive functional groups in the molecule.

Silyl EtherCommon Deprotection Reagents
TMSMild acid (e.g., acetic acid), K₂CO₃/MeOH
TESAcetic acid, HF-Pyridine, TBAF
TBDMSStronger acid (e.g., TFA), TBAF, HF-Pyridine
TIPSTBAF (often requires longer reaction times or heat), HF-Pyridine
TBDPSTBAF (often requires longer reaction times or heat), HF-Pyridine

Experimental Protocols

General Procedure for the Silylation of a Primary Alcohol with TBDMSCl

This protocol describes the widely used method for the protection of a primary alcohol using tert-butyldimethylsilyl chloride.

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 equiv)

  • Imidazole (2.2-2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMSCl portion-wise to the stirred solution at room temperature. For reactions requiring high selectivity between primary and secondary alcohols, the reaction can be cooled to 0 °C.

  • Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Deprotection of a TBDMS Ether using TBAF

This protocol outlines the standard procedure for the removal of a TBDMS protecting group using a fluoride source.

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add the 1 M solution of TBAF in THF to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Competitive Silylation for Determination of Selectivity

This protocol can be adapted to quantitatively assess the selectivity of a silylating agent for a primary versus a secondary alcohol in a 1,2-diol.

Materials:

  • 1,2-diol (e.g., 1,2-hexanediol, 1.0 equiv)

  • Silylating agent (e.g., TBSCl, 1.0 equiv)

  • Base (e.g., Imidazole, 2.2 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the 1,2-diol and the base in the anhydrous solvent under an inert atmosphere.

  • Add the silylating agent to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction by TLC or GC/MS to follow the consumption of the starting material and the formation of the monosilylated products.

  • After a specific time point (or upon consumption of the limiting reagent), quench the reaction.

  • Work up the reaction mixture as described in the general silylation protocol.

  • Analyze the crude product mixture by ¹H NMR or GC to determine the ratio of the primary silyl ether to the secondary silyl ether.

Decision-Making Workflow

The selection of an appropriate silylating agent is a critical step in synthetic planning. The following workflow provides a logical guide for this decision-making process.

G start Start: Need to protect a primary alcohol stability What level of stability is required for subsequent reaction steps? start->stability low_stability Low to moderate stability stability->low_stability Low high_stability High stability (acidic/basic conditions) stability->high_stability High selectivity_q Is selective protection of a primary alcohol in the presence of a secondary alcohol required? high_selectivity High selectivity needed selectivity_q->high_selectivity Yes no_selectivity Selectivity not critical selectivity_q->no_selectivity No mild_deprotection Is very mild deprotection required? tms Consider TMS or TES mild_deprotection->tms No tms_for_deprotection Use TMS for very easy removal mild_deprotection->tms_for_deprotection Yes low_stability->mild_deprotection high_stability->selectivity_q end Final Choice of Silylating Agent tms->end tbdms Consider TBDMS tbdms->end tips_tbdps Consider TIPS or TBDPS tips_tbdps->end tips_for_selectivity Use TIPS for excellent selectivity high_selectivity->tips_for_selectivity tbdms_for_selectivity Use TBDMS for good selectivity high_selectivity->tbdms_for_selectivity no_selectivity->tbdms no_selectivity->tips_tbdps tips_for_selectivity->end tbdms_for_selectivity->end tms_for_deprotection->end

References

Performance of Chloro(chloromethyl)dimethylsilane in comparison to other silane coupling agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Chloro(chloromethyl)dimethylsilane with Alternative Silane Coupling Agents

Introduction

Silane coupling agents are organosilicon compounds that serve as a crucial bridge between inorganic and organic materials, enhancing adhesion and compatibility at the interface.[1] Their utility is paramount in fields ranging from materials science to drug delivery, where the stability and functionality of modified surfaces are critical. This compound is a versatile chemical within this class, widely used as a crosslinking agent, coupling agent, and surface modifier in industries such as automotive, electronics, and pharmaceuticals.[2] It also serves as a key intermediate in the synthesis of other silane coupling agents and pesticides.[3][4]

This guide provides an objective comparison of this compound's performance with other silane coupling agents, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal agent for their specific applications.

Performance Comparison

The primary role of this compound in many applications is as a reactive intermediate, which means direct comparative studies against common end-use silane coupling agents are limited. However, a key performance indicator is its reaction rate, which is influenced by steric hindrance.

Reaction Kinetics

In nucleophilic substitution reactions (SN2), the steric hindrance around the silicon atom is a primary determinant of the reaction rate. This compound, with its two small methyl groups, is less sterically hindered compared to silanes with bulkier substituents like phenyl groups.[5]

FeatureThis compound(Chloromethyl)(triphenyl)silane
Relative Reaction Rate FasterSlower (30-50% slower than this compound)[6]
Steric Hindrance LowHigh[6]
Governing Factor Minimal steric hindrance from two methyl groups.[5]Steric hindrance from three phenyl groups.[6]
Typical Applications General purpose silylation where rapid kinetics are preferred.[5]Protection of functional groups where steric bulk is desired for stability or to influence stereochemistry.[5]

Experimental Protocols

Reproducible experimental data is essential for the objective comparison of silane coupling agents. The following are detailed protocols for common evaluation methods.

Protocol 1: Surface Treatment of a Solid Substrate

This protocol describes a general method for applying a silane coupling agent to a solid substrate, such as a glass slide or a metal plate.[2]

Materials:

  • Substrate (e.g., glass slides)

  • Selected Silane Coupling Agent

  • 95% Ethanol

  • Deionized Water

  • Acetic Acid

  • Beakers

  • Stir plate and stir bar

  • Drying oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate surfaces by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then in an oven at 110°C for 1 hour.[2]

  • Silane Solution Preparation: Prepare a 2% (v/v) silane solution in a 95:5 (v/v) ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the silane. Stir the solution for at least 5 minutes to allow for the hydrolysis of the alkoxy groups to reactive silanol groups.[2]

  • Surface Treatment: Immerse the cleaned substrates in the silane solution for a specified time (e.g., 2-5 minutes) with gentle agitation.[2]

  • Curing: Remove the substrates from the solution and rinse them with ethanol to remove any excess silane. Cure the treated substrates in an oven at 110°C for 10-15 minutes or at room temperature for 24 hours.[2]

  • Storage: Store the treated substrates in a desiccator until further use.[2]

Protocol 2: Adhesion Strength Measurement (Lap Shear Test)

This protocol outlines the procedure for evaluating the adhesion strength of a silane coupling agent between a substrate and a resin.

Materials:

  • Silane-treated substrates

  • Adhesive or resin

  • Tensile testing machine

Procedure:

  • Sample Preparation: Apply the adhesive or resin to the silane-treated surfaces of two substrates and join them in a single lap shear configuration according to ASTM D1002.[6]

  • Curing: Cure the adhesive as per the manufacturer's instructions.

  • Testing: Mount the bonded specimen in a tensile testing machine and apply a tensile load until failure.[6]

  • Data Analysis: Calculate the shear strength by dividing the maximum load at failure by the bonded area. Report the shear strength in megapascals (MPa).[6]

Protocol 3: Surface Wettability Measurement (Contact Angle)

This protocol describes the measurement of the static water contact angle to assess the hydrophobicity of a silanized surface.

Materials:

  • Silane-treated substrate

  • Goniometer or contact angle measurement system

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.[2]

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.[2]

  • Measurement: Capture an image of the droplet and use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Data Analysis: Record the contact angle in degrees. A higher contact angle indicates a more hydrophobic surface. Perform measurements at multiple locations on the surface to ensure uniformity.[6]

Visualizing Experimental Workflows

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_eval Performance Evaluation Cleaning Cleaning (Sonication in Acetone, Ethanol) Drying Drying (Nitrogen Stream, Oven) Cleaning->Drying Solution_Prep Silane Solution Preparation (e.g., 2% in Ethanol/Water) Drying->Solution_Prep Surface_Treatment Surface Treatment (Dipping or Coating) Solution_Prep->Surface_Treatment Rinsing Rinsing (e.g., with Ethanol) Surface_Treatment->Rinsing Curing Curing (Oven or Room Temp) Contact_Angle Contact Angle Measurement Curing->Contact_Angle Adhesion_Test Adhesion Strength Test Curing->Adhesion_Test Rinsing->Curing

Caption: Typical experimental workflow for surface modification and evaluation.

G Start Start: Prepare Reactants and Internal Standard in NMR Tube Acquire_Initial Acquire Initial NMR Spectrum (t=0) Start->Acquire_Initial Monitor_Reaction Monitor Reaction Over Time by Acquiring Spectra at Intervals Acquire_Initial->Monitor_Reaction Process_Spectra Process NMR Spectra (Integration) Monitor_Reaction->Process_Spectra Calculate_Concentration Normalize Integrals to Internal Standard to Determine Reactant and Product Concentrations Process_Spectra->Calculate_Concentration Plot_Data Plot ln([Reactant]) vs. Time Calculate_Concentration->Plot_Data Determine_Rate Determine Rate Constant (k) from the Slope of the Line Plot_Data->Determine_Rate End End: Compare Rate Constants Determine_Rate->End

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

References

Analysis of byproducts from different Chloro(chloromethyl)dimethylsilane synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Byproducts from Different Synthesis Routes of Chloro(chloromethyl)dimethylsilane

For researchers and professionals in drug development and materials science, the purity of reagents is paramount. This compound (CMDMS) is a key intermediate in the synthesis of a variety of organosilicon compounds. The choice of synthetic route for CMDMS can significantly impact the types and quantities of byproducts generated, which in turn can affect the efficiency of subsequent reactions and the purity of the final products. This guide provides a comparative analysis of the byproducts generated from different synthesis routes of this compound, supported by experimental data and detailed methodologies.

Comparison of Synthesis Routes and Their Byproducts

The primary methods for synthesizing this compound include the direct chlorination of chlorotrimethylsilane, methylation of dichlorodimethylsilane, and processes involving the cleavage of disilanes. Each route presents a unique profile of byproducts that must be considered.

Direct Chlorination of Chlorotrimethylsilane

This common industrial method involves the free-radical chlorination of chlorotrimethylsilane. The reaction can be initiated by UV radiation or chemical initiators like peroxides.

Byproducts: The main challenge with this route is controlling the extent of chlorination. Over-chlorination leads to the formation of polychlorinated species.

  • Dichloro(chloromethyl)methylsilane: A common byproduct resulting from further chlorination.

  • Unreacted Chlorotrimethylsilane: Incomplete reaction leaves starting material that must be separated.

  • High-Boiling Point Polymeric Materials: Unidentified polymers can form, complicating purification.[1]

  • Perchlorinated Silanes: In some process variations, perchlorinated silanes can also be formed.[1]

In a specific experimental setup, the crude product from the cyclone consisted of trimethylchlorosilane, 10.2% chloromethyldimethylchlorosilane, and 0.7% perchlorinated silane.[1] After distillation, the composition was 95.5% this compound, 0.1% trimethylchlorosilane, 2.7% dichloro(chloromethyl)methylsilane, and 1.7% high-boiling byproducts.[1] Another study identified (chloromethyl)chlorodimethylsilane (12%) and an unidentified high-boiling point polymer material (10%) as byproducts.[1]

Methylation of Dichlorodimethylsilane

This route involves the insertion of a methylene group (-CH2-) into a Si-Cl bond of dichlorodimethylsilane using diazomethane (CH₂N₂).

Byproducts: This method can produce a purer product with fewer chlorinated byproducts, but the handling of diazomethane and potential side reactions are significant considerations.

  • Hydrolysis Products: Diazomethane is often generated in aqueous conditions, and any residual moisture can lead to the hydrolysis of the chlorosilane starting materials and products.

  • Unreacted Dichlorodimethylsilane: The reaction may not proceed to completion.

While this method is suitable for producing pure monochloromethyl products, the yields are often comparable to direct chlorination methods.

Cleavage of Disilanes

Disilanes, which are often byproducts of the direct synthesis of methylchlorosilanes (the Rochow-Müller process), can be cleaved to produce monomeric chlorosilanes.[2] The cleavage of the Si-Si bond in chloro-methyl-disilanes with hydrogen chloride can yield various chloromethylsilanes.[2]

Byproducts: The composition of the product mixture depends on the starting disilane fraction. When using the disilane fraction from the residue of industrial chloromethylsilane synthesis, the main products are trichloromethylsilane, dichloromethylsilane, and dichlorodimethylsilane.[2]

  • Chlorotrimethylsilane: This is a minor byproduct, occurring in quantities of less than 3%.[2]

This process is particularly useful for valorizing residues from large-scale industrial syntheses.[2]

Quantitative Data Summary

The following table summarizes the quantitative data on byproducts found in the different synthesis routes.

Synthesis RouteByproductConcentration (%)Reference
Direct Chlorination Dichloro(chloromethyl)methylsilane2.7[1]
Trimethylchlorosilane0.1[1]
High-boiling byproducts1.7[1]
(Chloromethyl)chlorodimethylsilane12[1]
Unidentified high-boiling polymer10[1]
Cleavage of Disilanes Chlorotrimethylsilane< 3[2]

Experimental Protocols

Protocol 1: Chlorination of Chlorotrimethylsilane with Sulphuryl Chloride

This protocol describes a laboratory-scale synthesis of this compound using sulphuryl chloride as the chlorinating agent and benzoyl peroxide as a radical initiator.

Materials:

  • Chlorotrimethylsilane (27.2 g; 0.25 M)

  • Sulphuryl chloride (33.8 g; 0.25 M)

  • Benzoyl peroxide

  • 500 mL two-necked flask

  • Magnetic stirrer

  • Condenser

  • Calcium chloride guard tube

Procedure:

  • Combine chlorotrimethylsilane and sulphuryl chloride in the two-necked flask equipped with a magnetic stirrer, condenser, and guard tube.

  • Heat the reaction mixture to reflux.

  • To the refluxing solution, add benzoyl peroxide (0.2 g) in two portions at 2-hour intervals.

  • Continue heating the solution for an additional 10 hours.

  • After the reaction period, distill the mixture to separate the products.

  • The distillation should yield unreacted chlorotrimethylsilane (b.p. 57-58°C) and the desired this compound (b.p. 114-116°C).

Protocol 2: Methylation of Dichlorodimethylsilane with Diazomethane

This protocol outlines the synthesis of this compound via the insertion of a methylene group using diazomethane.

Materials:

  • Dichlorodimethylsilane

  • Ethereal solution of diazomethane (generated using a phase transfer catalyst like 18-crown-6)

  • Calcium hydride

  • Reaction flask cooled to approximately -10°C

Procedure:

  • Dry the ethereal solution of diazomethane by passing it over a column of calcium hydride.

  • Immediately add the dried diazomethane solution to an ethereal solution of dichlorodimethylsilane, maintained at a temperature of approximately -10°C. The disappearance of the yellow color of the diazomethane solution indicates a rapid reaction.

  • After the complete addition of the diazomethane solution, allow the reaction mixture to reflux for an additional 2 hours.

  • Distill the resulting mixture to afford this compound (b.p. 114-115°C).

Visualizations

The following diagrams illustrate the synthesis routes and a general experimental workflow for product analysis.

Synthesis_Routes cluster_0 Direct Chlorination cluster_1 Methylation cluster_2 Disilane Cleavage Chlorotrimethylsilane Chlorotrimethylsilane CMDMS_1 This compound Chlorotrimethylsilane->CMDMS_1 Chlorination Cl2 / Initiator Cl2 / Initiator Cl2 / Initiator->CMDMS_1 Byproducts_1 Dichloro(chloromethyl)methylsilane High-boiling polymers CMDMS_1->Byproducts_1 Dichlorodimethylsilane Dichlorodimethylsilane CMDMS_2 This compound Dichlorodimethylsilane->CMDMS_2 Methylene Insertion CH2N2 Diazomethane CH2N2->CMDMS_2 Byproducts_2 Hydrolysis products CMDMS_2->Byproducts_2 Disilane Fraction Disilane Fraction Monosilanes Trichloromethylsilane Dichlorodimethylsilane etc. Disilane Fraction->Monosilanes Si-Si Cleavage HCl Hydrogen Chloride HCl->Monosilanes Byproducts_3 Chlorotrimethylsilane (<3%) Monosilanes->Byproducts_3

Caption: Synthesis routes for this compound.

Experimental_Workflow Start Crude Reaction Mixture Distillation Fractional Distillation Start->Distillation Fractions Collect Fractions based on Boiling Point Distillation->Fractions Analysis Gas Chromatography (GC) Mass Spectrometry (MS) NMR Spectroscopy Fractions->Analysis Identification Identify CMDMS and Byproducts Analysis->Identification Quantification Quantify Purity and Byproduct Content Identification->Quantification End Purity Report Quantification->End

Caption: General workflow for byproduct analysis.

References

Quantitative analysis of reaction yield differences between chlorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate chlorosilane reagent is a critical decision that can significantly impact reaction efficiency, yield, and overall project success. This guide provides a quantitative analysis of reaction yield differences between various chlorosilanes in key chemical transformations, supported by experimental data and detailed protocols.

Chlorosilanes are a versatile class of reagents widely employed in organic synthesis for applications ranging from the introduction of protecting groups to their use as reducing and silylating agents. The reactivity of a chlorosilane is primarily governed by the number of chlorine atoms attached to the silicon, as well as by the nature of the other substituents. This guide will delve into the performance of monochlorosilanes, dichlorosilanes, and trichlorosilanes in several common reaction types, offering a comparative perspective to aid in reagent selection.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a fundamental reaction in organosilicon chemistry. The choice of chlorosilane can influence both the yield and regioselectivity of this transformation.

Quantitative Yield Comparison in the Hydrosilylation of 1-Octene
Silane ReagentCatalystReaction Time (h)Yield (%)Reference
Diphenylsilane (Ph2SiH2)[Rh(SiSiBu)]24>99[1]
Triethylsilane (Et3SiH)[Rh(SiSiBu)]-Good[1]
Triphenylsilane (Ph3SiH)[Rh(SiSiBu)]-No Conversion[1]

Note: While direct comparative data for monochloro-, dichloro-, and trichlorosilanes under identical conditions for this specific reaction is limited in the searched literature, the data for substituted silanes illustrates the significant impact of the silane structure on reactivity.

Experimental Protocol: Hydrosilylation of 1-Octene with Diphenylsilane

This protocol is based on the conditions reported for the hydrosilylation of 1-octene.

Materials:

  • 1-Octene

  • Diphenylsilane

  • Rhodium catalyst (e.g., [Rh(SiSiBu)])

  • Anhydrous toluene (solvent)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium catalyst.

  • Add anhydrous toluene to dissolve the catalyst.

  • To this solution, add 1-octene.

  • Slowly add diphenylsilane to the reaction mixture at room temperature with vigorous stirring.

  • The reaction mixture is then stirred for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or ¹H NMR).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield the octyldiphenylsilane.

Hydrosilylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification p1 Dissolve Catalyst in Toluene p2 Add 1-Octene p1->p2 p3 Add Diphenylsilane p2->p3 r1 Stir at Room Temperature p3->r1 a1 Monitor by GC-MS/NMR r1->a1 a2 Solvent Removal a1->a2 a3 Purification a2->a3

Experimental workflow for hydrosilylation.

Reduction of Carbonyl Compounds

Chlorosilanes, particularly trichlorosilane, are effective reducing agents for various carbonyl functionalities. The reactivity and selectivity can be modulated by the choice of catalyst and reaction conditions.

Asymmetric Reduction of Ketones using Trichlorosilane

Trichlorosilane, in the presence of a chiral Lewis base catalyst, can achieve highly enantioselective reduction of ketones to their corresponding alcohols.

Ketone SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)Reference
AcetophenoneN-formyl-α'-(2,4,6-triethylphenyl)-L-proline9193 (R)[2]
4-ChloroacetophenoneN-formyl-α'-(2,4,6-triethylphenyl)-L-proline9397 (R)[2]
2-ChloroacetophenoneN-formyl-α'-(2,4,6-triethylphenyl)-L-proline6196 (R)[2]
Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol is adapted from the enantioselective reduction of aryl ketones using trichlorosilane.[2]

Materials:

  • Acetophenone

  • Trichlorosilane (Cl₃SiH)

  • Chiral N-formylpyrrolidine activator (e.g., N-formyl-α'-(2,4,6-triethylphenyl)-L-proline)

  • Anhydrous chloroform (CHCl₃)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a solution of the chiral activator (0.03 mmol) in anhydrous chloroform (1.5 mL) under an inert atmosphere, add acetophenone (0.3 mmol).

  • Cool the mixture to the desired temperature (e.g., room temperature).

  • Slowly add trichlorosilane (0.9 mmol) to the stirred solution.

  • Continue stirring at room temperature for the specified duration (e.g., 6 hours).

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Ketone_Reduction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product Ketone Aryl Ketone Intermediate Activated Silane- Catalyst Complex Ketone->Intermediate TCS Trichlorosilane (HSiCl3) TCS->Intermediate Catalyst Chiral Lewis Base Activator Catalyst->Intermediate Alcohol Chiral Alcohol Intermediate->Alcohol Hydride Transfer

Logical pathway for ketone reduction.

Synthesis of Polysiloxanes

The hydrolysis of methylchlorosilanes is a primary industrial route to polydimethylsiloxane (PDMS), a widely used silicone polymer. The functionality of the chlorosilane precursor (monofunctional, difunctional, or trifunctional) dictates the structure of the resulting polymer.

  • Trimethylchlorosilane ((CH₃)₃SiCl): A monofunctional silane that acts as a chain terminator, controlling the molecular weight of the polymer.

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂): A difunctional silane that forms the linear backbone of PDMS.[3]

  • Methyltrichlorosilane (CH₃SiCl₃): A trifunctional silane that introduces cross-linking and branching into the polymer structure.

Experimental Protocol: Synthesis of Polydimethylsiloxane (PDMS)

This is a general procedure for the hydrolysis of dimethyldichlorosilane.

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Deionized water

  • Separating funnel

  • Rotary evaporator

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, dissolve dimethyldichlorosilane in dichloromethane.

  • Slowly add water to the solution with vigorous stirring. The reaction is exothermic and produces hydrochloric acid, so appropriate safety precautions must be taken.

  • After the addition is complete, continue stirring for a set period (e.g., several hours) to ensure complete hydrolysis and condensation.[4]

  • Transfer the reaction mixture to a separating funnel and wash the organic layer repeatedly with water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the polydimethylsiloxane oil.

  • The viscosity of the resulting PDMS will depend on the reaction conditions and the purity of the starting materials.[4]

PDMS_Synthesis DCDMS Dimethyldichlorosilane ((CH3)2SiCl2) Hydrolysis Hydrolysis DCDMS->Hydrolysis Water Water (H2O) Water->Hydrolysis Silanediol Dimethylsilanediol ((CH3)2Si(OH)2) Hydrolysis->Silanediol HCl HCl (byproduct) Hydrolysis->HCl Condensation Condensation Silanediol->Condensation Condensation->Water elimination PDMS Polydimethylsiloxane [-(CH3)2SiO-]n Condensation->PDMS

Reaction pathway for PDMS synthesis.

Conclusion

The choice of chlorosilane reagent has a profound effect on the outcome of chemical reactions. While this guide provides a snapshot of the quantitative differences in reaction yields, it is important to note that reaction optimization, including catalyst selection, solvent, and temperature, plays an equally crucial role. For any specific application, it is recommended to perform small-scale trials to determine the optimal chlorosilane and reaction conditions to achieve the desired yield and selectivity. The provided experimental protocols serve as a starting point for such investigations.

References

Spectroscopic comparison of Chloro(chloromethyl)dimethylsilane and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of Chloro(chloromethyl)dimethylsilane (CMDCS) and its key reaction products. The information presented is supported by experimental data to aid in the identification and characterization of these compounds in a laboratory setting.

Introduction

This compound is a bifunctional organosilicon compound featuring two reactive sites: a silicon-chlorine bond and a carbon-chlorine bond. This structure allows for a variety of chemical transformations, making it a versatile reagent in organic synthesis. Understanding the spectroscopic signatures of CMDCS and its derivatives is crucial for reaction monitoring, product identification, and quality control. This guide focuses on the spectroscopic comparison of CMDCS with its hydrolysis and substitution products.

Reaction Pathways

The reactivity of this compound at both the Si-Cl and C-Cl bonds allows for the synthesis of various derivatives. Two common reaction pathways are hydrolysis of the silyl chloride and nucleophilic substitution at the chloromethyl group.

Reaction Pathways of this compound CMDCS This compound Silanol (Chloromethyl)dimethylsilanol CMDCS->Silanol H2O Phenyl_Derivative (Chloromethyl)dimethylphenylsilane CMDCS->Phenyl_Derivative PhMgBr Disiloxane 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane Silanol->Disiloxane Condensation

Caption: Reaction scheme of this compound.

Spectroscopic Analysis Workflow

The identification and characterization of this compound and its products typically involve a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Spectroscopic Analysis Workflow cluster_sample Sample cluster_separation Separation (Optional) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Reaction Mixture GC Gas Chromatography (GC) Start->GC NMR NMR (1H, 13C) Start->NMR FTIR FTIR Start->FTIR MS Mass Spectrometry (MS) GC->MS Structure Structure Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives.

¹H NMR Data (δ, ppm)
CompoundSi-CH₃Si-CH₂-ClOther
This compound0.552.89-
(Chloromethyl)dimethylsilanol~0.2~2.6OH (variable)
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane0.152.65-
(Chloromethyl)dimethylphenylsilane0.432.907.38-7.55 (m, 5H)

Note: Chemical shifts for (Chloromethyl)dimethylsilanol are estimated based on similar structures and are highly dependent on solvent and concentration.

¹³C NMR Data (δ, ppm)
CompoundSi-CH₃Si-CH₂-ClOther
This compound-0.530.5-
(Chloromethyl)dimethylsilanol~-2.0~28.0-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane0.527.8-
(Chloromethyl)dimethylphenylsilane-2.527.0128.0, 129.5, 133.8, 137.5 (aromatic)

Note: Chemical shifts for (Chloromethyl)dimethylsilanol are estimated.

Key FTIR Absorptions (cm⁻¹)
CompoundSi-CH₃ stretchSi-O-Si stretchC-Cl stretchSi-OH stretch
This compound~1260, ~800-~700-
(Chloromethyl)dimethylsilanol~1255, ~800-~700~3200-3400 (broad)
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane~1260, ~800~1060~700-
(Chloromethyl)dimethylphenylsilane~1250, ~800-~700-
Mass Spectrometry Data (m/z of key fragments)
Compound[M-CH₃]⁺[M-CH₂Cl]⁺Other Key Fragments
This compound127/12993/9577, 63
(Chloromethyl)dimethylsilanol109/1117593, 59
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane215/217167/169149, 121, 93
(Chloromethyl)dimethylphenylsilane169/171135153, 119, 105

Note: Isotopic patterns for chlorine (³⁵Cl/³⁷Cl) are expected for chlorine-containing fragments.

Experimental Protocols

Hydrolysis of this compound to (Chloromethyl)dimethylsilanol

This protocol describes a general procedure for the hydrolysis of a chlorosilane.

Materials:

  • This compound

  • Diethyl ether (or other suitable organic solvent)

  • Water or a mixture of water and a miscible solvent (e.g., acetone)

  • A weak base (e.g., sodium bicarbonate or triethylamine) to neutralize the HCl byproduct

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a suitable organic solvent like diethyl ether in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of water, optionally mixed with a solvent like acetone to improve miscibility. A weak base can be included in the aqueous solution to neutralize the generated HCl.

  • Stir the mixture vigorously at a low temperature for a specified period.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude silanol.

  • Further purification can be achieved by distillation or chromatography if necessary.

General Protocol for NMR Sample Preparation

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Pipette

  • Vial

Procedure:

  • Weigh approximately 5-20 mg of the liquid or solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Using a pipette, transfer the solution into a clean NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

General Protocol for FTIR Spectroscopy of a Liquid Sample

Materials:

  • FTIR spectrometer with a suitable accessory (e.g., ATR or salt plates)

  • Liquid sample

  • Pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample onto the center of the ATR crystal to completely cover the crystal surface.

  • Acquire the sample spectrum.

  • After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.

General Protocol for GC-MS Analysis

Materials:

  • GC-MS instrument

  • Sample dissolved in a volatile solvent (e.g., hexane or dichloromethane)

  • Autosampler vial with a septum cap

Procedure:

  • Prepare a dilute solution of the sample (typically in the ppm range) in a volatile organic solvent.

  • Transfer the solution to an autosampler vial and seal it.

  • Place the vial in the autosampler tray of the GC-MS instrument.

  • Set up the GC method, including the injector temperature, oven temperature program, and column flow rate.

  • Set up the MS method, including the ionization mode (typically Electron Ionization - EI), mass range, and scan time.

  • Start the analysis sequence. The sample will be injected into the GC, where its components are separated before entering the mass spectrometer for detection.

Evaluating the Cost-Effectiveness of Chloro(chloromethyl)dimethylsilane in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and materials science sectors, the selection of reagents is a critical decision that balances cost, efficiency, and safety. Chloro(chloromethyl)dimethylsilane (CCMDS), a versatile organosilicon compound, is frequently employed as a reactive intermediate and a protecting group. This guide provides an objective comparison of CCMDS with common alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound serves as a valuable building block in the synthesis of silicones, silane coupling agents, and functionalized silanes for various industrial applications, including pharmaceuticals. One of its key roles in complex organic synthesis is the protection of hydroxyl groups as silyl ethers. While effective, its cost-effectiveness in large-scale operations necessitates a thorough comparison with other widely used silylating agents. This guide focuses on the application of CCMDS as a protecting agent for alcohols and compares its performance and economic viability against a prominent alternative, tert-Butyldimethylsilyl chloride (TBSCl).

Comparative Analysis of Silylating Agents

The choice of a silylating agent for alcohol protection is governed by factors such as the stability of the resulting silyl ether, the conditions required for its introduction and removal, reaction yield, and, crucially for industrial applications, the cost of the reagent.

Data Presentation: Performance and Cost Comparison

The following table summarizes the key performance indicators and approximate costs of this compound versus tert-Butyldimethylsilyl chloride for the protection of a primary alcohol.

FeatureThis compound (CCMDS)tert-Butyldimethylsilyl chloride (TBSCl)
Typical Reagents CCMDS, Base (e.g., Triethylamine, Imidazole)TBSCl, Imidazole
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF), DCM
Reaction Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2 - 6 hours (estimated)1 - 4 hours
Reported Yield High (estimated based on similar chlorosilanes)>95%
Stability of Silyl Ether Moderate (expected to be less stable than TBS ether)High
Approximate Price (Lab Scale) ~$50-70 / 100g~$40-60 / 100g
Approximate Price (Bulk) Varies, generally competitiveVaries, often more cost-effective in large quantities

Note: Prices are estimates based on publicly available data from chemical suppliers and may vary significantly based on purity, quantity, and vendor. Reaction times and yields are substrate-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the practical application of these reagents.

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl chloride (TBSCl)

This protocol is a standard procedure for the protection of primary alcohols.

Materials:

  • Primary Alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol, TBSCl, and imidazole in anhydrous DMF.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Generalized Protocol for Protection of a Primary Alcohol using this compound (CCMDS)

Materials:

  • Primary Alcohol (1.0 equiv)

  • This compound (CCMDS) (1.1 equiv)

  • Triethylamine or Imidazole (1.2 - 2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve the primary alcohol and the base (triethylamine or imidazole) in the anhydrous solvent.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add this compound (CCMDS) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the resulting (chloromethyl)dimethylsilyl ether by vacuum distillation or flash column chromatography.

Visualizations

Logical Workflow for Silylating Agent Selection

The selection of an appropriate silyl protecting group is a critical step in process development. The following diagram illustrates a decision-making workflow for choosing a suitable silylating agent for alcohol protection in a large-scale synthesis context.

A Define Protection Requirements B Substrate Steric Hindrance? A->B E Consider Less Hindered Silylating Agents (e.g., TMSCl, TESCl) B->E Low F Consider More Hindered Silylating Agents (e.g., TBSCl, TIPSCl) B->F High C High Stability Required for Subsequent Steps? G Select Robust Protecting Group (e.g., TBSCl, TBDPSCl) C->G Yes H Evaluate Alternatives (e.g., TESCl) C->H No D Cost the Primary Driver? I Evaluate Bulk Pricing of CCMDS vs. Alternatives D->I Yes J Perform Small-Scale Trials to Confirm Yield and Purity D->J No E->C F->C G->D H->D I->J K Select Optimal Silylating Agent J->K

Caption: Decision workflow for selecting a silylating agent.

Comparative Experimental Workflow: CCMDS vs. TBSCl

The following diagram outlines a typical experimental workflow for the protection of a primary alcohol using either this compound or tert-Butyldimethylsilyl chloride, highlighting the key steps and considerations for a large-scale synthesis.

cluster_0 CCMDS Workflow cluster_1 TBSCl Workflow A Start 1. Reagent Preparation: - Primary Alcohol - CCMDS - Base (e.g., Triethylamine) - Anhydrous Solvent (DCM/THF) B 2. Reaction Setup - Inert Atmosphere - Cool to 0 °C - Slow addition of CCMDS A->B C 3. Reaction Monitoring - TLC Analysis - Typical duration: 2-6h B->C D 4. Workup - Aqueous Quench (NaHCO3) - Extraction - Washing C->D E 5. Purification - Vacuum Distillation or - Column Chromatography D->E F End Protected Alcohol E->F G Start 1. Reagent Preparation: - Primary Alcohol - TBSCl - Imidazole - Anhydrous Solvent (DMF) H 2. Reaction Setup - Inert Atmosphere - Room Temperature G->H I 3. Reaction Monitoring - TLC Analysis - Typical duration: 1-4h H->I J 4. Workup - Aqueous Quench (Water) - Extraction - Washing I->J K 5. Purification - Column Chromatography J->K L End Protected Alcohol K->L

Caption: Comparative workflow for alcohol protection.

Conclusion

The evaluation of this compound's cost-effectiveness for large-scale synthesis reveals a nuanced picture. While its price point for laboratory quantities is comparable to that of TBSCl, its primary advantage may lie in specific applications where the chloromethyl functionality can be further utilized in subsequent synthetic steps, potentially reducing the overall number of transformations.

For straightforward alcohol protection, TBSCl often presents a more established and potentially more cost-effective option in bulk, with the resulting TBS ether offering greater stability. The decision to use CCMDS should therefore be based on a holistic analysis of the entire synthetic route. If the unique reactivity of the chloromethyl group can be leveraged, it may offer a more atom-economical and streamlined process. However, for simple protection/deprotection sequences, more conventional silylating agents like TBSCl are likely to be more economically favorable in a large-scale manufacturing context.

Ultimately, the choice of reagent will depend on a careful consideration of raw material costs, process efficiency (yield and cycle time), and the strategic design of the overall synthesis. It is recommended that process chemists perform a thorough cost-of-goods analysis and small-scale validation experiments before committing to a specific silylating agent for large-scale production.

A Critical Review of Derivatization Reagents for Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, gas chromatography (GC) is an indispensable analytical technique. However, the volatility and thermal stability of many analytes can pose significant challenges. Derivatization, a process of chemically modifying an analyte to enhance its suitability for GC analysis, is a cornerstone of effective chromatographic separation. This guide provides a critical review and objective comparison of the most common derivatization reagents, supported by experimental data and detailed methodologies to inform your selection process.

The primary goals of derivatization are to increase the volatility and thermal stability of analytes, improve chromatographic resolution and peak shape, and enhance detector sensitivity. The choice of derivatization reagent is contingent upon the functional groups present in the analyte, the sample matrix, and the desired analytical outcome. The most prevalent derivatization strategies fall into three categories: silylation, acylation, and alkylation.

Silylation: The Versatile Workhorse

Silylation is the most widely used derivatization technique in GC, involving the replacement of active hydrogens in functional groups such as hydroxyls, carboxyls, amines, and thiols with a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). This modification effectively reduces the polarity and increases the volatility of the analyte.

Common Silylation Reagents:
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent suitable for a broad range of polar compounds. The addition of a catalyst like trimethylchlorosilane (TMCS) further enhances its reactivity, especially for hindered functional groups.[1]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and most versatile silylating agents. It is often favored for its high reactivity, particularly with challenging compounds like steroids.[1]

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable and less susceptible to hydrolysis compared to TMS derivatives.[2] This increased stability is highly advantageous for complex sample matrices and when longer analysis times are required.[2]

Performance Comparison of Silylation Reagents:
ReagentTarget AnalytesKey Performance CharacteristicsReported Yield/Efficiency
BSTFA + TMCS General Purpose (Alcohols, Phenols, Carboxylic Acids, Amines)Strong silylating agent with enhanced reactivity from TMCS catalyst.[1]For fatty acids, recoveries are reported to be between 82% and 111%. For some estrogenic compounds, complete derivatization is achieved at 75°C.[2]
MSTFA General Purpose, Steroids, Amino AcidsOften considered more reactive than BSTFA for many compounds. By-products are highly volatile.For anabolic-androgenic steroids, a combination of MSTFA/NH4I/ethanethiol was found to outperform BSTFA + 1% TMCS, indicating higher derivatization yields.[2]
MTBSTFA Amino Acids, PhenolsForms highly stable TBDMS derivatives, less sensitive to moisture.Derivatives are more stable and less moisture-sensitive than those from BSTFA.
Stability of Silyl Ethers: TMS vs. TBDMS

The stability of the resulting silyl ether is a critical consideration. TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than TMS ethers, a significant advantage in complex analytical workflows.[3]

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS 11
TBDMS (TBS) 20,000~20,000

Data compiled from multiple sources.[3]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Analyte Solution dry Dry Sample Completely (e.g., under Nitrogen stream or Lyophilization) start->dry add_reagent Add Silylating Reagent (e.g., BSTFA, MSTFA, MTBSTFA) and Solvent (e.g., Acetonitrile, Pyridine) dry->add_reagent vortex Vortex/Mix add_reagent->vortex heat Heat (e.g., 60-100°C for 15 min - 4 hours) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Experimental Protocol: Silylation of Amino Acids with MTBSTFA

This protocol is adapted for the derivatization of amino acids for GC-MS analysis.

  • Sample Preparation: A 50 µL aliquot of a solution containing a mix of L-amino acids (at 91 µg/mL in 0.1 N HCl) is dried completely in a reaction vial.[4]

  • Derivatization: Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile to the dried sample.[4]

  • Reaction: Seal the vial and heat at 100°C for 4 hours.[4]

  • Neutralization and Analysis: After cooling, neutralize the sample with sodium bicarbonate and inject it into the GC-MS system.[4]

Acylation: Enhancing Detectability

Acylation involves the introduction of an acyl group into a molecule by replacing active hydrogens on hydroxyl, thiol, and amino groups. This process not only increases volatility but can also introduce electrophoric groups (e.g., fluorine atoms) that significantly enhance the sensitivity of electron capture detectors (ECD).[5]

Common Acylation Reagents:
  • PFPA (Pentafluoropropionic Anhydride): A fluorinated anhydride that creates derivatives with excellent ECD and FID response.[5][6]

  • HFBA (Heptafluorobutyric Anhydride): Another fluorinated anhydride that provides high sensitivity for ECD.[6]

  • TFAA (Trifluoroacetic Anhydride): The most volatile of the fluorinated anhydrides, producing highly volatile derivatives.[6]

Performance Comparison of Acylation Reagents for Amphetamine Analysis:
ReagentLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Key Advantage
PFPA 5 or 10 to 10002.5 - 10Generally provides the best sensitivity.[6][7]
HFBA 5 or 10 to 10002.5 - 10High sensitivity with ECD.[6]
TFAA 5 or 10 to 10002.5 - 10Produces the most volatile derivatives.[6]

Data is for the analysis of various amphetamine-related drugs in oral fluid.[6]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample in Solution (e.g., urine, oral fluid) extract Liquid-Liquid Extraction (e.g., with ethyl acetate under basic conditions) start->extract dry_extract Evaporate Extract to Dryness extract->dry_extract add_reagent Add Acylation Reagent (e.g., PFPA) and Solvent (e.g., Ethyl Acetate) dry_extract->add_reagent heat Heat (e.g., 70°C for 30 minutes) add_reagent->heat dry_reagent Evaporate Excess Reagent and Solvent heat->dry_reagent reconstitute Reconstitute in Solvent (e.g., Ethyl Acetate) dry_reagent->reconstitute inject Inject into GC-MS reconstitute->inject

Experimental Protocol: Acylation of Amphetamines with PFPA

This protocol is adapted for the derivatization of amphetamines in oral fluid for GC-MS analysis.[6]

  • Sample Extraction: To 0.5 mL of oral fluid, add an internal standard, 0.5 mL of 0.1 N NaOH, and 3.0 mL of ethyl acetate. Vortex and centrifuge to separate the layers.[7]

  • Drying: Transfer the ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.[7]

  • Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA. Heat the mixture at 70°C for 30 minutes.[7]

  • Final Preparation and Analysis: Evaporate the sample to dryness again under nitrogen and reconstitute in 50 µL of ethyl acetate for injection into the GC-MS.[7]

Alkylation: A Staple for Acidic Compounds

Alkylation modifies compounds with acidic hydrogens, such as carboxylic acids and phenols, by replacing the active hydrogen with an alkyl group. Esterification, the conversion of carboxylic acids to esters, is the most common form of alkylation for GC analysis.

Common Alkylation Reagents:
  • BF3-Methanol (Boron Trifluoride in Methanol): A widely used reagent for the preparation of fatty acid methyl esters (FAMEs).[8]

  • HCl-Methanol (Methanolic HCl): A cost-effective alternative to BF3-Methanol for the methylation of fatty acids.[9]

  • TMSH (Trimethylsilyldiazomethane): A methylating agent that can be used for the derivatization of fatty acids.

Performance Comparison of Methylation Reagents for Fatty Acid Analysis:
ReagentKey AdvantagesKey DisadvantagesNotes
BF3-Methanol Effective for a wide range of fatty acids.Can cause partial isomerization of some unsaturated fatty acids. More expensive than HCl-Methanol.[9]Widely used and commercially available.
HCl-Methanol Cost-effective and provides similar total fatty acid concentrations to BF3-Methanol for many common fatty acids.[9]May be less efficient for some less common or unusual fatty acids.[9]A good substitute for BF3-Methanol in many applications.[9]
TMS-DM Can be used for complete methylation of free fatty acids.The presence of trace water can lead to poor recoveries.[10]Often used in combination with a base-catalyzed method.[10]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Extraction and Analysis start Start with Sample (e.g., oil, fat, or extracted lipids) dissolve Dissolve in Solvent (if necessary) start->dissolve add_reagent Add Alkylation Reagent (e.g., BF3-Methanol) dissolve->add_reagent heat Heat/Reflux (e.g., 60-100°C for 5-10 minutes) add_reagent->heat cool Cool to Room Temperature heat->cool extract Extract Esters (e.g., with Hexane) cool->extract wash Wash with Water/Brine extract->wash dry_extract Dry Organic Layer (e.g., with Na2SO4) wash->dry_extract inject Inject into GC dry_extract->inject

Experimental Protocol: Esterification of Fatty Acids with BF3-Methanol

This is a general procedure for the preparation of fatty acid methyl esters.[8]

  • Sample Preparation: Weigh 1-25 mg of the sample (e.g., fatty acid or oil) into a 5 mL reaction vessel. If necessary, dissolve the sample in a nonpolar organic solvent like hexane or toluene.[8]

  • Derivatization: Add 2 mL of 10% w/w BF3-Methanol to the sample.[8]

  • Reaction: Heat the mixture at 60°C for 5-10 minutes.[8]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the reaction vessel and shake to extract the methyl esters into the hexane layer.[8]

  • Final Preparation and Analysis: Carefully remove the upper hexane layer and dry it over anhydrous sodium sulfate before injecting it into the GC.[8]

Conclusion: Selecting the Optimal Reagent

The selection of a derivatization reagent is a critical step in the development of a robust GC method. Silylation reagents offer broad applicability and are the go-to choice for a wide variety of polar compounds. For applications requiring high sensitivity, particularly with ECD, acylation with fluorinated reagents is a powerful strategy. Alkylation, especially esterification, remains the standard for the analysis of carboxylic acids.

By understanding the chemical principles, performance characteristics, and experimental protocols associated with each class of derivatization reagent, researchers can make informed decisions to optimize their chromatographic analyses, leading to more accurate and reliable results. This guide serves as a starting point, and further method development and validation will be necessary for specific applications and sample matrices.

References

Assessing the Purity of Commercially Available Chloro(chloromethyl)dimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and product quality. Chloro(chloromethyl)dimethylsilane (CAS No. 1719-57-9), a versatile bifunctional organosilane reagent, is widely used in organic synthesis and materials science. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercially available this compound, complete with experimental protocols and data presentation.

Understanding Potential Impurities

The purity of commercially available this compound can be influenced by its synthesis route and storage conditions. Common impurities may include residual starting materials, byproducts from side reactions, and degradation products.

Synthesis-Related Impurities: One common synthesis route involves the chlorination of trimethylchlorosilane. This process can lead to the presence of unreacted starting materials and other chlorinated silanes as impurities. Potential synthesis-related impurities include:

  • Trimethylchlorosilane: A common starting material.[1]

  • Dichloro(methyl)dimethylsilane: A byproduct of the chlorination reaction.[1]

  • High-boiling point byproducts: Unidentified polymeric materials can also be formed during synthesis.[1]

Degradation-Related Impurities: this compound is highly sensitive to moisture.[2][3] Exposure to water or humid air can lead to hydrolysis, forming silicon dioxide and hydrogen chloride gas.[2][3][4] Proper handling and storage under inert atmosphere are crucial to prevent degradation.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is recommended for a thorough assessment of this compound purity. The most common and effective techniques are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Overview of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC) Quantitative purity assessment, separation of volatile impurities.High resolution, high sensitivity, widely available.Not suitable for non-volatile impurities, requires calibration for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, non-destructive.Lower sensitivity compared to GC-MS, may require specialized techniques (e.g., 29Si NMR) for comprehensive analysis.
Mass Spectrometry (MS) Molecular weight determination, identification of unknown impurities by fragmentation patterns.High sensitivity, provides molecular weight information.May not be quantitative without appropriate standards, complex spectra can be difficult to interpret.

Experimental Workflow for Purity Assessment

A logical workflow for assessing the purity of a commercial sample of this compound is essential for obtaining reliable and reproducible results.

Experimental Workflow for Purity Assessment of this compound cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Receive Commercial Sample InertAtmosphere Handle under Inert Atmosphere (e.g., Glovebox) Sample->InertAtmosphere GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) InertAtmosphere->GC_MS Aliquoting for Analysis NMR NMR Spectroscopy (1H, 13C, 29Si) InertAtmosphere->NMR Aliquoting for Analysis Purity Determine Purity (%) GC_MS->Purity ImpurityID Identify and Quantify Impurities GC_MS->ImpurityID NMR->ImpurityID Report Generate Certificate of Analysis Purity->Report ImpurityID->Report

Figure 1. A schematic diagram illustrating the key steps in the purity assessment of this compound.

Hypothetical Purity Comparison of Commercial Suppliers

The following table presents a hypothetical comparison of this compound purity from three different commercial suppliers, based on typical product specifications.

SupplierStated Purity (by GC)Identified Impurities (Hypothetical)Price per 100g (USD)
Supplier A >98.0%[5][6]Trimethylchlorosilane (0.5%), Dichloro(methyl)dimethylsilane (1.0%)150
Supplier B >99.0%Trimethylchlorosilane (0.2%), Dichloro(methyl)dimethylsilane (0.3%)200
Supplier C >97.0%Trimethylchlorosilane (1.2%), Dichloro(methyl)dimethylsilane (1.5%), High-boiling residues (0.3%)120

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the percentage purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column suitable for silane analysis (e.g., Agilent J&W Select Silanes).[7]

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a dry, aprotic solvent such as hexane or toluene. All sample handling should be performed under an inert atmosphere.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • MS Conditions (if applicable):

    • Ion Source Temperature: 230 °C

    • Electron Ionization Energy: 70 eV

    • Mass Range: m/z 35-300.

  • Data Analysis: Calculate the area percentage of the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Procedure:

  • Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl3). The solvent should be dry and free of acidic impurities.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected chemical shifts: ~0.5 ppm (s, 6H, Si-(CH₃)₂) and ~2.9 ppm (s, 2H, -CH₂Cl).[7]

  • ¹³C NMR Acquisition:

    • Acquire a standard ¹³C NMR spectrum.

  • ²⁹Si NMR Acquisition (Optional but Recommended):

    • Acquire a ²⁹Si NMR spectrum to provide further structural information and detect silicon-containing impurities.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the main compound and any proton-containing impurities. Compare the observed chemical shifts with literature values to confirm the structure.

This comprehensive guide provides researchers with the necessary tools to critically evaluate the purity of commercially available this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Application of Different Chlorosilanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosilanes are a versatile class of reagents in organic synthesis, primarily utilized for the protection of functional groups, as Lewis acid catalysts, and as reducing agents. Their reactivity and selectivity can be finely tuned by varying the substituents on the silicon atom, making the selection of the appropriate chlorosilane crucial for the success of a synthetic strategy. This guide provides a comparative analysis of the application of different chlorosilanes, supported by experimental data and detailed protocols, to aid in the rational selection of these reagents.

Case Study 1: Protection of Alcohols

The protection of hydroxyl groups as silyl ethers is one of the most common applications of chlorosilanes. The stability of the resulting silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom. This allows for a range of protecting groups with varying lability, enabling selective protection and deprotection in complex syntheses.[1][2]

Comparative Performance of Common Chlorosilanes in Alcohol Protection

The choice of chlorosilane for alcohol protection depends on the required stability of the silyl ether throughout the synthetic sequence. The general order of stability for silyl ethers is influenced by the steric hindrance around the silicon atom, with greater steric bulk leading to increased stability.[1]

Relative Stability Orders:

  • Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[1][3]

  • Basic Conditions: TMS ≈ TES < TBDMS ≈ TBDPS < TIPS[1][3]

The following table summarizes the typical reaction conditions and yields for the protection of a primary alcohol (n-butanol) with various common chlorosilanes.

ChlorosilaneAbbreviationBaseSolventTime (h)Yield (%)Relative Rate Constant (vs. TMSCl)
Trimethylsilyl chlorideTMSClTriethylamineDCM1>951.00
Triethylsilyl chlorideTESClImidazoleDMF2-4>90High
tert-Butyldimethylsilyl chlorideTBDMSClImidazoleDMF2-4>95~0.01 - 0.05
Triisopropylsilyl chlorideTIPSClImidazoleDMF4-8>90Low
tert-Butyldiphenylsilyl chlorideTBDPSClImidazoleDMF4-12>90Very Low

Data compiled from multiple sources. Reaction times and yields can vary depending on the specific substrate and reaction conditions.[1][4]

Experimental Protocols for Alcohol Protection

General Protocol for Trimethylsilylation (TMSCl):

  • To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add trimethylsilyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

General Protocol for tert-Butyldimethylsilylation (TBDMSCl):

  • Dissolve the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Add tert-butyldimethylsilyl chloride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[1]

General Protocol for Triethylsilylation (TESCl):

  • Dissolve the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add triethylsilyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography if necessary.[5]

Visualization of the Silylation Workflow

G General Workflow for Alcohol Protection using Chlorosilanes cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alcohol Alcohol ReactionVessel Anhydrous Solvent (e.g., DMF, DCM) Inert Atmosphere (N2 or Ar) Controlled Temperature Alcohol->ReactionVessel Chlorosilane Chlorosilane (e.g., TMSCl, TBDMSCl) Chlorosilane->ReactionVessel Base Base (e.g., Imidazole, Et3N) Base->ReactionVessel Quenching Aqueous Quench ReactionVessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (e.g., Chromatography) Washing->Purification SilylEther Protected Alcohol (Silyl Ether) Purification->SilylEther

Caption: A general experimental workflow for the protection of alcohols using chlorosilanes.

Case Study 2: Chlorosilanes as Lewis Acid Catalysts

Chlorosilanes can function as Lewis acids to catalyze a variety of organic transformations, including the Diels-Alder reaction. Their catalytic activity is influenced by the electron-withdrawing nature of the substituents on the silicon atom. While comprehensive comparative studies are not as readily available as for their use as protecting groups, the general principle is that more electron-withdrawing groups on silicon enhance its Lewis acidity. For instance, silicon tetrachloride (SiCl₄) is a stronger Lewis acid than trimethylsilyl chloride (TMSCl).

In Diels-Alder reactions, Lewis acid catalysts coordinate to the dienophile, lowering its LUMO energy and thereby accelerating the reaction and enhancing its regio- and stereoselectivity.[6][7] While chlorosilanes are generally considered milder Lewis acids compared to traditional ones like AlCl₃ or TiCl₄, they offer the advantage of being less prone to promoting side reactions.

A comparative study on the Diels-Alder reaction between cyclopentadiene and methyl acrylate showed that Ca(OTf)₂ was a more effective catalyst than FeCl₃, while AlCl₃ also showed significant catalytic activity.[6] Although this study did not include chlorosilanes, it highlights the importance of catalyst screening. Further dedicated comparative studies are needed to quantitatively assess the performance of a range of chlorosilanes as Lewis acid catalysts in reactions like the Diels-Alder cycloaddition.

Logical Relationship for Catalyst Selection

G Factors Influencing Chlorosilane Lewis Acidity Reactivity Desired Catalytic Activity Chlorosilane Choice of Chlorosilane Reactivity->Chlorosilane Substrate Substrate Tolerance Substrate->Chlorosilane SiCl4 SiCl4 (Stronger Lewis Acid) Chlorosilane->SiCl4 Higher Reactivity Needed TMSCl TMSCl (Milder Lewis Acid) Chlorosilane->TMSCl Milder Conditions Preferred

Caption: Logical diagram illustrating the selection of a chlorosilane as a Lewis acid catalyst.

Case Study 3: Trichlorosilane in Asymmetric Reductions

Trichlorosilane (HSiCl₃) is a versatile and economical reducing agent, particularly effective for the asymmetric reduction of ketones and imines to the corresponding chiral alcohols and amines.[8] These reductions are typically catalyzed by chiral Lewis bases, such as N-formylpyrrolidines or other organic activators.[9]

While a direct quantitative comparison with a wide range of other chlorosilanes in this specific application is not extensively documented in the readily available literature, trichlorosilane's utility is well-established. The combination of HSiCl₃ and a tertiary amine also provides a mild, metal-free method for the reduction of nitro groups.[8]

Other silanes like phenylsilane and diphenylsilane are also used as reducing agents.[10] The choice of silane can influence the reaction's efficiency and selectivity. For instance, in some enzyme-catalyzed reductions, phenylsilane was found to give higher yields than more hindered silanes.[11] A systematic comparative study of various chlorosilanes and hydrosilanes in catalyzed asymmetric reductions would be highly valuable to the scientific community.

Signaling Pathway for Catalytic Asymmetric Reduction

G Catalytic Cycle for Asymmetric Reduction with Trichlorosilane Catalyst Chiral Lewis Base Catalyst Intermediate1 Catalyst-HSiCl3 Adduct Catalyst->Intermediate1 + HSiCl3 Ketone Prochiral Ketone Intermediate2 Hydride Transfer Transition State Ketone->Intermediate2 HSiCl3 Trichlorosilane Intermediate1->Intermediate2 + Ketone Product Chiral Alcohol Intermediate2->Product Byproduct Silylated Catalyst Intermediate2->Byproduct Byproduct->Catalyst Regeneration

Caption: Simplified catalytic cycle for the asymmetric reduction of a ketone using trichlorosilane.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like Chloro(chloromethyl)dimethylsilane are paramount. This guide provides essential safety and logistical information to ensure this hazardous material is managed correctly, minimizing risks and ensuring compliance with regulations.

This compound is a highly flammable and corrosive liquid that reacts violently with water.[1][2][3] Improper handling and disposal can lead to the release of toxic and corrosive hydrogen chloride gas, posing a significant threat to personnel and the environment.[4] Adherence to strict protocols is therefore non-negotiable.

Immediate Safety and Handling Protocols

Before any disposal procedure, it is crucial to handle this compound with the utmost care. Always work in a well-ventilated chemical fume hood and ensure that an eyewash station and safety shower are readily accessible.[5] Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Chemical splash goggles and a face shield.[5]Protects against splashes and corrosive vapors that can cause severe eye damage.[1]
Skin Chemical-resistant gloves and protective clothing.[6][7]Prevents severe skin burns from direct contact.[1][4]
Respiratory NIOSH/MSHA approved respirator for vapors; Self-Contained Breathing Apparatus (SCBA) for emergency situations.[5][6]Protects against inhalation of corrosive and irritating vapors.[1]

Spill and Leak Management

In the event of a spill, evacuate the area immediately and remove all ignition sources.[5] Do not use water on the spill, as it will react violently.[2][3] Instead, contain the spill using an inert absorbent material, such as dry sand or a commercial sorbent.[2] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[8] These facilities are equipped for high-temperature incineration with specialized scrubbers to handle the silicon dioxide and hydrogen chloride byproducts.[4]

Never attempt to dispose of this compound by:

  • Pouring it down the drain.[2]

  • Mixing it with other waste materials.

  • Attempting to neutralize it without a thoroughly vetted and approved protocol.

If the chemical is uncontaminated and in its original, undamaged packaging, contact the supplier to inquire about the possibility of return.[4]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

A Assess Waste This compound B Is the container original, undamaged, and the product uncontaminated? A->B C Contact Supplier for Potential Return B->C Yes D Prepare for Licensed Waste Disposal B->D No E Package waste in a suitable, closed, and properly labeled container. Use inert absorbent for any free liquid. D->E F Store in a cool, dry, well-ventilated area away from incompatible materials. E->F G Arrange for pickup by a licensed hazardous waste disposal company. F->G H Complete all necessary waste manifest documentation. G->H

Disposal decision workflow for this compound.

Summary of Incompatible Materials and Storage Conditions

To prevent hazardous reactions, store this compound in a cool, dry, well-ventilated area, away from the following incompatible materials.[2][7]

Table 2: Incompatible Materials and Storage

CategoryExamplesStorage Considerations
Water/Moisture Water, humid airReacts violently to produce HCl gas. Store in a tightly closed container under an inert atmosphere (e.g., nitrogen).[2][4]
Strong Oxidizing Agents Peroxides, NitratesCan cause a vigorous, exothermic reaction.
Strong Acids Hydrochloric acid, Sulfuric acidMay catalyze polymerization or other unwanted reactions.
Strong Bases Sodium hydroxide, Potassium hydroxideCan cause a vigorous, exothermic reaction.
Alcohols Methanol, EthanolReacts to produce flammable and toxic byproducts.
Amines Can cause a vigorous, exothermic reaction.

By adhering to these stringent protocols, laboratories can ensure the safe management of this compound, protecting personnel and the environment while maintaining the highest standards of laboratory safety. Disposal must always comply with local, regional, and national hazardous waste regulations.[2]

References

Safeguarding Your Research: A Guide to Handling Chloro(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Chloro(chloromethyl)dimethylsilane

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that causes severe skin burns and eye damage and is harmful if swallowed.[1][2] It reacts violently with water and moisture, liberating toxic hydrogen chloride gas.[1][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications and Standards
Eye/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[5][6] Contact lenses should not be worn.[3]
Skin Fire/flame resistant and impervious clothing. Neoprene or nitrile rubber gloves.Protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5][6]
Respiratory Full-face respirator with an appropriate filter.A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or irritation is experienced.[4] Recommended filter type is a combination organic vapor/acid gas (yellow cartridge) or Type ABEK (EN14387).[3]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize risk.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][4]

  • Inert Atmosphere: Handle under an inert atmosphere, such as nitrogen, and do not allow contact with water or moist air.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][5] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][3][5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[7]

Storage Procedures:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]

  • The storage area should be designated as a flammables area and may require being locked up.[1][3][5]

  • Store away from incompatible materials such as water, alcohols, amines, strong oxidizing agents, strong acids, strong bases, and peroxides.[2][3]

Emergency and Disposal Plan

Immediate and correct response to emergencies and proper disposal are critical for safety and environmental protection.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes and call a physician.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[1][2][5]

Spill Response:

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition. Use personal protective equipment. Contain the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[1][4] Do not expose the spill to water.[1][4]

Caption: Workflow for handling a this compound spill.

Disposal Plan:

Dispose of this compound and its container at an approved waste disposal plant.[1][2][5] Do not allow the chemical to enter drains, as it should not be released into the environment.[1][5] All disposal practices must be in accordance with applicable local, state, and federal regulations.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.